Suc-YVAD-AMC
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C35H41N5O12 |
|---|---|
分子量 |
723.7 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H41N5O12/c1-17(2)31(40-34(50)24(38-27(42)11-12-28(43)44)14-20-5-8-22(41)9-6-20)35(51)36-19(4)32(48)39-25(16-29(45)46)33(49)37-21-7-10-23-18(3)13-30(47)52-26(23)15-21/h5-10,13,15,17,19,24-25,31,41H,11-12,14,16H2,1-4H3,(H,36,51)(H,37,49)(H,38,42)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t19-,24-,25-,31-/m0/s1 |
InChIキー |
PJIMRKNDMQPGDC-NOOYZMCISA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
The Role of Suc-YVAD-AMC in Apoptosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. While apoptosis has long been a central focus of cell death research, other regulated cell death pathways, such as pyroptosis, have emerged as critical players in inflammation and immunity. Central to the study of these pathways are molecular tools that allow for the precise detection and quantification of key enzymatic activities. One such indispensable tool is Suc-YVAD-AMC, a fluorogenic substrate that has become a cornerstone in the investigation of caspase-1 activity and the pyroptotic cell death pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, its critical role in apoptosis and pyroptosis research, and detailed protocols for its application.
Understanding this compound: A Molecular Probe for Caspase-1
This compound is a synthetic tetrapeptide, N-Succinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-Amino-4-methylcoumarin. Its design is rationally based on the preferred cleavage sequence of caspase-1, an inflammatory caspase with a pivotal role in the innate immune system.
Mechanism of Action: The core of this compound's utility lies in its fluorogenic properties. The 7-amino-4-methylcoumarin (AMC) group is quenched when conjugated to the peptide. Upon cleavage of the peptide bond C-terminal to the aspartate residue by an active caspase, the AMC fluorophore is released. The free AMC fluoresces brightly when excited with ultraviolet light (typically around 340-360 nm), with an emission maximum in the blue range (approximately 440-460 nm). The intensity of this fluorescence is directly proportional to the enzymatic activity of the caspase, allowing for sensitive and quantitative measurements. A chromogenic variant, Suc-YVAD-pNA (para-nitroanilide), is also available, where cleavage releases p-nitroanilide, which can be quantified colorimetrically at 405 nm.
The Central Role of Caspase-1 and Pyroptosis
This compound is primarily utilized to study the activity of caspase-1. While initially linked to apoptosis, caspase-1 is now understood to be the central executioner of pyroptosis, a pro-inflammatory form of programmed cell death.
Inflammasome Activation: Caspase-1 is activated downstream of large multiprotein complexes known as inflammasomes. Pattern recognition receptors (PRRs) like NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) sense pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). This triggers the assembly of the inflammasome, which recruits and activates pro-caspase-1.
Pyroptosis Execution: Activated caspase-1 has two major downstream functions:
-
Cytokine Maturation: It cleaves the inactive precursors of the pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secretable forms.
-
Pore Formation: It cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores. These pores disrupt the osmotic balance of the cell, leading to cell swelling, lysis, and the release of cellular contents, including mature IL-1β and IL-18, thereby propagating the inflammatory response.
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway leading to caspase-1 activation and subsequent pyroptosis.
Caption: Canonical NLRP3 Inflammasome Activation and Pyroptosis Pathway.
Quantitative Data: Substrate Specificity
The utility of this compound is rooted in its specificity for caspase-1. While it can be cleaved by other caspases, particularly at high concentrations, its kinetic parameters demonstrate a clear preference for caspase-1. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower Km indicating higher affinity. The catalytic constant (kcat) represents the turnover number. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
| Caspase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-1 | Ac-YVAD-AMC | 11 - 14 | 12 - 15 | ~1 x 10⁶ |
| Caspase-3 | Ac-DEVD-AMC | ~10 | - | - |
| Caspase-4 | Ac-LEVD-pNA | 240 | 0.04 | 1.7 x 10² |
| Caspase-5 | Ac-WEHD-pNA | 190 | 0.12 | 6.3 x 10² |
| Caspase-8 | Ac-IETD-pNA | 1.8 | 0.1 | 5.6 x 10⁴ |
| Caspase-9 | Ac-LEHD-AMC | 260-686 | - | - |
Note: The kinetic parameters can vary depending on the experimental conditions, such as buffer composition and temperature. The data presented is a compilation from various sources for comparative purposes.
Experimental Protocols: Caspase-1 Activity Assay
The following is a detailed protocol for a fluorometric caspase-1 activity assay in cell lysates using this compound.
I. Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.
-
2x Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol. Store at 4°C.
-
DTT (Dithiothreitol) Stock Solution: 1 M in sterile water. Store at -20°C.
-
This compound Stock Solution: 10 mM in DMSO. Store protected from light at -20°C.
-
AMC Standard Stock Solution: 1 mM in DMSO. Store protected from light at -20°C.
II. Experimental Workflow
The general workflow for a caspase-1 activity assay is depicted below.
Caption: Experimental Workflow for Caspase-1 Activity Assay.
III. Detailed Assay Procedure
-
Cell Lysis:
-
Induce pyroptosis in your cell line of interest using an appropriate stimulus (e.g., LPS and ATP for NLRP3 activation). Include a non-induced control.
-
Harvest cells (adherent or suspension) and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) and keep it on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay). This is crucial for normalizing the caspase activity.
-
-
Assay Setup (in a black, flat-bottom 96-well plate):
-
AMC Standard Curve: Prepare a series of dilutions of the AMC standard stock solution in 1x Reaction Buffer (e.g., 0, 2.5, 5, 10, 15, 20 µM). Add 100 µL of each dilution to separate wells.
-
Samples: In separate wells, add 50-100 µg of protein from each cell lysate and adjust the volume to 50 µL with Lysis Buffer.
-
Blank: Add 50 µL of Lysis Buffer to a well.
-
Reaction Mix: Prepare a fresh reaction mix by diluting the 2x Reaction Buffer to 1x with sterile water and adding DTT to a final concentration of 10 mM.
-
Add 50 µL of the 1x Reaction Buffer with DTT to each sample and blank well.
-
Substrate Addition: Dilute the this compound stock solution in the 1x Reaction Buffer to a final concentration of 50 µM. Add 5 µL of the diluted substrate to all sample and blank wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
IV. Data Analysis
-
Subtract the fluorescence reading of the blank from all sample and standard readings.
-
Plot the fluorescence values of the AMC standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of AMC released in each sample.
-
Normalize the caspase-1 activity to the protein concentration of each lysate.
-
Express the results as pmol of AMC released per minute per µg of protein or as a fold-change relative to the untreated control.
Conclusion
This compound is a powerful and specific tool for the detection and quantification of caspase-1 activity. Its application has been instrumental in advancing our understanding of the molecular mechanisms of pyroptosis and its role in inflammatory diseases. By following standardized and well-controlled experimental protocols, researchers can leverage this compound to dissect the intricate signaling pathways that govern this critical form of programmed cell death, paving the way for the development of novel therapeutic strategies targeting inflammatory disorders.
A Technical Guide to the Mechanism and Application of Suc-YVAD-AMC for Caspase-1 Activation Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Suc-YVAD-AMC, a key fluorogenic substrate used to measure the activity of caspase-1, an enzyme central to inflammatory signaling. We will explore its mechanism of action, provide detailed quantitative data, outline experimental protocols, and visualize the underlying biological and experimental pathways.
Introduction: Caspase-1 and the Inflammasome
Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a critical role in the innate immune system. Its activation is tightly controlled by large, multi-protein complexes called inflammasomes. Inflammasomes assemble in response to a variety of signals, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Upon assembly, the inflammasome facilitates the autocatalytic activation of pro-caspase-1 into its active form.[2] Active caspase-1 is a heterotetramer composed of two p20 and two p10 subunits.
The primary function of active caspase-1 is to process the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[3][4] It also cleaves Gasdermin D (GSDMD) to induce pyroptosis, a pro-inflammatory form of programmed cell death.[3][4] Given its central role in inflammation, the accurate measurement of caspase-1 activity is crucial for research into infectious diseases, autoinflammatory disorders, and for the development of novel therapeutics.
Mechanism of Action: this compound
This compound is a synthetic tetrapeptide (Tyr-Val-Ala-Asp) covalently linked to a fluorophore, 7-amido-4-methylcoumarin (AMC). The peptide sequence, YVAD, is specifically designed to mimic the caspase-1 cleavage site in its natural substrate, pro-IL-1β.[3]
The mechanism is as follows:
-
Substrate Recognition: In its intact state, the this compound molecule is non-fluorescent or exhibits low-level blue light emission as the AMC group's fluorescence is quenched.
-
Enzymatic Cleavage: Active caspase-1 recognizes the YVAD tetrapeptide sequence and specifically cleaves the peptide bond C-terminal to the aspartate (Asp) residue.[5]
-
Fluorescence Emission: This cleavage event liberates the 7-amido-4-methylcoumarin (AMC) group. Unbound AMC is highly fluorescent, emitting a detectable yellow-green light upon excitation.
-
Signal Quantification: The intensity of the fluorescent signal is directly proportional to the enzymatic activity of caspase-1 in the sample. This allows for the sensitive, real-time monitoring of enzyme activity.
Logical Relationship of the Mechanism
References
Unveiling the Fluorogenic Properties of Suc-YVAD-AMC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core fluorogenic properties of Succinyl-Tyrosine-Valine-Alanine-Aspartic Acid-7-Amino-4-methylcoumarin (Suc-YVAD-AMC). This synthetic peptide is a highly specific and sensitive substrate for caspase-1, a key enzyme in the inflammatory cascade. Its unique characteristics make it an invaluable tool for the investigation of cellular processes such as inflammation, pyroptosis, and the screening of potential therapeutic agents targeting caspase-1 activity.
Core Principles and Mechanism of Action
This compound is a non-fluorescent molecule that becomes intensely fluorescent upon enzymatic cleavage. The substrate is designed to mimic the natural cleavage site of pro-interleukin-1β (pro-IL-1β), a primary target of caspase-1. The recognition sequence Tyr-Val-Ala-Asp (YVAD) is specifically recognized by the active site of caspase-1.
The catalytic activity of caspase-1 cleaves the peptide bond C-terminal to the aspartic acid residue. This cleavage event liberates the highly fluorescent 7-Amino-4-methylcoumarin (AMC) group. The resulting fluorescence intensity is directly proportional to the enzymatic activity of caspase-1, allowing for a quantitative assessment of its function.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the use of YVAD-based fluorogenic substrates. The data for the closely related substrate, Acetyl-YVAD-AMC (Ac-YVAD-AMC), is provided as a reliable reference for the expected performance of this compound.
| Parameter | Value | Reference |
| Kinetic Parameters (Ac-YVAD-AMC) | ||
| Michaelis Constant (Km) | 14 µM | [1] |
| Spectral Properties (Cleaved AMC) | ||
| Excitation Wavelength (λex) | 340-360 nm | [1] |
| Emission Wavelength (λem) | 440-460 nm | [1] |
| Physical and Chemical Properties (Ac-YVAD-AMC) | ||
| Molecular Formula | C33H39N5O10 | [2][3] |
| Molecular Weight | 665.7 g/mol | [2][3] |
Signaling Pathway: Caspase-1 Activation via the NLRP3 Inflammasome
Caspase-1 is a cysteine protease that, in its inactive zymogen form (pro-caspase-1), requires a multi-protein complex known as the inflammasome for its activation. The NLRP3 inflammasome is one of the most well-characterized of these platforms and is a critical component of the innate immune system. Its activation is a two-step process involving a priming signal and an activation signal.
Experimental Protocols
The following protocols provide a general framework for conducting a caspase-1 activity assay using this compound. These should be optimized based on the specific experimental setup, cell type, and instrumentation.
Preparation of Reagents
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, and 10% sucrose.
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile DMSO. Store at -20°C, protected from light.
-
Active Caspase-1 (Positive Control): Reconstitute purified active caspase-1 in assay buffer.
-
Caspase-1 Inhibitor (Negative Control): A specific caspase-1 inhibitor such as Ac-YVAD-CMK can be used to confirm the specificity of the assay.
Cell Lysate Preparation
-
Culture cells to the desired density and induce the experimental conditions to activate caspase-1.
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 100 µL per 1-5 x 106 cells).
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the cell lysate. Determine the protein concentration using a standard protein assay (e.g., BCA).
Caspase-1 Activity Assay
The following workflow outlines the steps for measuring caspase-1 activity in a 96-well plate format.
Data Analysis
The results can be expressed as Relative Fluorescence Units (RFU). For kinetic assays, the rate of fluorescence increase (RFU/min) is proportional to the caspase-1 activity. For endpoint assays, the fluorescence at a specific time point is measured. It is recommended to include a standard curve with free AMC to quantify the amount of cleaved substrate.
Conclusion
This compound is a robust and reliable tool for the sensitive detection of caspase-1 activity. Its fluorogenic properties, coupled with a specific recognition sequence, provide a powerful method for researchers in the fields of immunology, cell biology, and drug discovery. The protocols and data presented in this guide offer a comprehensive resource for the successful implementation of this compound in various experimental settings.
References
Detecting Pyroptosis in Primary Cells Using Suc-YVAD-AMC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and practical protocols for the detection of pyroptosis in primary cells using the fluorogenic substrate Suc-YVAD-AMC. Pyroptosis, a form of programmed lytic cell death, is a critical component of the innate immune response and is characterized by the activation of inflammatory caspases, primarily caspase-1.
Introduction to Pyroptosis and Caspase-1 Activation
Pyroptosis is initiated by the assembly of inflammasomes, which are multi-protein complexes that respond to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3][4] Inflammasome activation leads to the cleavage and activation of pro-caspase-1.[1][3][4] Active caspase-1 then cleaves its substrates, including the pro-inflammatory cytokines pro-IL-1β and pro-IL-18, and Gasdermin D (GSDMD).[1][2][3] The N-terminal fragment of GSDMD oligomerizes to form pores in the plasma membrane, leading to cell swelling, lysis, and the release of inflammatory cellular contents.[1][2][3]
Principle of this compound based Detection
The detection of pyroptosis using this compound relies on the substrate's specificity for active caspase-1. The substrate consists of the tetrapeptide sequence Tyrosine-Valine-Alanine-Aspartic Acid (YVAD) conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its uncleaved form, the fluorescence of AMC is quenched. Upon cleavage by active caspase-1, the free AMC molecule is released and emits a measurable fluorescent signal.[5][6][7] The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-1, serving as a quantitative measure of pyroptosis.
Signaling Pathway of Canonical Pyroptosis
The canonical pyroptosis pathway is a two-step process involving a priming signal and an activation signal.
Caption: Canonical Pyroptosis Signaling Pathway.
Experimental Workflow
The general workflow for detecting caspase-1 activity in primary cells using this compound involves cell culture, induction of pyroptosis, cell lysis, and fluorometric measurement.
Caption: General experimental workflow for the caspase-1 assay.
Detailed Experimental Protocol
This protocol provides a general guideline for measuring caspase-1 activity in primary macrophages. Optimization may be required for other primary cell types.
Materials:
-
Primary cells (e.g., bone marrow-derived macrophages)
-
Cell culture medium
-
Inducers of pyroptosis (e.g., LPS, Nigericin, ATP)
-
Caspase-1 inhibitor (e.g., Ac-YVAD-CMK) for control
-
Phosphate-buffered saline (PBS)
-
Chilled Cell Lysis Buffer
-
2X Reaction Buffer
-
Dithiothreitol (DTT)
-
This compound substrate
-
Black, clear-bottom 96-well plates
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding and Priming:
-
Seed primary cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
For macrophages, prime with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-caspase-1 and pro-IL-1β.
-
-
Induction of Pyroptosis:
-
Treat the primed cells with a second signal to activate the inflammasome, such as Nigericin (5-20 µM) or ATP (2.5-5 mM) for 30-60 minutes.
-
Controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the vehicle used to dissolve the inducers.
-
Inhibitor Control: Cells pre-incubated with a caspase-1 inhibitor (e.g., 20-50 µM Ac-YVAD-CMK) for 30-60 minutes before adding the pyroptosis inducer.
-
-
-
Cell Lysis:
-
After treatment, centrifuge the plate and carefully remove the supernatant.
-
Wash the cells once with cold PBS.
-
Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
-
Lysate Collection:
-
Centrifuge the plate at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a fresh, chilled 96-well plate.
-
-
Fluorometric Assay:
-
Prepare the Reaction Mix immediately before use: for each reaction, mix 2X Reaction Buffer with DTT to a final concentration of 10 mM.
-
Add 50 µL of the Reaction Mix to each well containing the cell lysate.
-
Add 5 µL of 1 mM this compound substrate to each well (final concentration 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[8][9][10][11]
-
Subtract the background fluorescence (from wells with no cell lysate) from all readings.
-
Calculate the fold increase in caspase-1 activity by dividing the fluorescence values of the treated samples by the fluorescence values of the untreated control.
-
Data Presentation
The following table provides an example of how to present quantitative data from a caspase-1 activity assay in primary macrophages.
| Treatment Group | Description | Mean Fluorescence Units (RFU) | Standard Deviation | Fold Change vs. Untreated |
| Untreated Control | Cells in media alone | 150 | 15 | 1.0 |
| LPS only | Primed with LPS (1 µg/mL) for 4 hours | 175 | 20 | 1.2 |
| LPS + Nigericin | Primed with LPS, then treated with Nigericin (10 µM) for 1 hour | 1250 | 110 | 8.3 |
| LPS + Nigericin + Ac-YVAD-CMK | Pre-treated with caspase-1 inhibitor (50 µM) before Nigericin | 250 | 30 | 1.7 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents; Autofluorescence of cell lysate | Use fresh reagents; Run a lysate-only control and subtract its fluorescence. |
| Low signal in positive control | Inefficient induction of pyroptosis; Inactive substrate | Optimize inducer concentration and incubation time; Use fresh substrate. |
| High signal in negative control | Spontaneous cell death | Use healthy, low-passage primary cells; Optimize cell seeding density. |
| Inconsistent results | Pipetting errors; Variation in cell numbers | Use calibrated pipettes; Normalize caspase activity to protein concentration of the lysate. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. abcam.com [abcam.com]
- 11. cephamls.com [cephamls.com]
The Cornerstone of Caspase-1 Recognition: An In-depth Analysis of the YVAD Sequence
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
[City, State] – [Date] – The tetrapeptide motif Tyr-Val-Ala-Asp (YVAD) represents a critical recognition sequence for caspase-1, a pivotal enzyme in the inflammatory cascade. Understanding the nuances of this interaction is fundamental for the development of novel therapeutics targeting a range of inflammatory diseases. This technical guide provides a comprehensive overview of the significance of the YVAD sequence, detailing its role in substrate recognition, the kinetics of its interaction with caspase-1, and its utility as a tool in scientific research.
The Central Role of Caspase-1 in Inflammation
Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response.[1][2] Its primary function is to process pro-inflammatory cytokines, namely pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms.[2] The activation of caspase-1 itself is a tightly regulated process, occurring within a multi-protein complex called the inflammasome.[1][3] The assembly of the inflammasome is triggered by various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), leading to the proximity-induced auto-activation of pro-caspase-1.[1][4] Once activated, caspase-1 proceeds to cleave its downstream targets, initiating a potent inflammatory response and a form of programmed cell death known as pyroptosis.[5][6]
The YVAD Sequence: A Specificity Determinant
The specificity of caspase-1 for its substrates is largely determined by the recognition of a specific amino acid sequence. Protease digestion studies have identified a minimal recognition sequence of four residues, with the YVAD tetrapeptide being a well-established optimal motif for caspase-1.[4] This sequence is found at the cleavage site of pro-IL-1β, highlighting its physiological relevance.
The interaction between the YVAD motif and the active site of caspase-1 is a key determinant of substrate binding and subsequent cleavage. While YVAD is a canonical recognition sequence, other sequences, such as WEHD, have been identified as being even more efficiently cleaved by caspase-1 in certain experimental contexts.[4] The residues flanking the core tetrapeptide can also influence the kinetics and specificity of the interaction.
Quantitative Analysis of Caspase-1 and YVAD-based Ligands
The interaction between caspase-1 and the YVAD sequence has been extensively studied using a variety of synthetic substrates and inhibitors. These tools have been instrumental in elucidating the kinetic parameters of this interaction and in the development of assays to screen for novel caspase-1 modulators.
Kinetic Parameters of Caspase-1 Substrates
The efficiency of different peptide sequences as caspase-1 substrates can be compared by their kinetic constants, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number. The specificity constant (kcat/Kₘ) is the most effective measure for comparing the preference of an enzyme for different substrates.
| Substrate | Sequence | Reporter Group | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Ac-YVAD-AMC | YVAD | AMC | 12 | 11.4 | 9.5 x 10⁵ | [3] |
| Ac-YVAD-pNA | YVAD | pNA | - | 0.78 | - | |
| Ac-WEHD-AFC | WEHD | AFC | - | - | - | [3] |
Inhibition Constants of Caspase-1 Inhibitors
Peptide-based inhibitors incorporating the YVAD sequence are potent tools for studying caspase-1 function. These inhibitors can be reversible, such as those with an aldehyde modification (CHO), or irreversible, like those with a chloromethylketone (cmk) group. The potency of these inhibitors is quantified by their inhibition constant (Kᵢ).
| Inhibitor | Sequence | Type | Kᵢ (nM) | Reference |
| Ac-YVAD-CHO | YVAD | Reversible | 0.76 | |
| Ac-YVAD-cmk | YVAD | Irreversible | 0.8 |
Experimental Protocols
Fluorometric Caspase-1 Activity Assay using Ac-YVAD-AFC
This protocol outlines a standard method for measuring caspase-1 activity in cell lysates using the fluorogenic substrate Ac-YVAD-AFC.
Materials:
-
Cell Lysate: Prepared from cells of interest.
-
Ac-YVAD-AFC Substrate (1 mM stock in DMSO).
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol.
-
96-well black microplate.
-
Fluorometric microplate reader (Excitation/Emission = 400/505 nm).
Procedure:
-
Prepare cell lysates by a suitable method and determine the protein concentration.
-
In a 96-well black microplate, add 50-100 µg of cell lysate to each well.
-
Adjust the volume in each well to 95 µL with Assay Buffer.
-
Include appropriate controls:
-
Blank: 100 µL of Assay Buffer.
-
Negative Control: Lysate from untreated cells.
-
Inhibitor Control: Pre-incubate lysate with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for 15-30 minutes at 37°C before adding the substrate.
-
-
Initiate the reaction by adding 5 µL of 1 mM Ac-YVAD-AFC to each well (final concentration 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calculate caspase-1 activity by subtracting the blank reading and comparing the fluorescence of treated samples to the negative control.
FRET-Based Caspase-1 Activity Assay using Dabcyl-YVADAPV-EDANS
This protocol describes the use of a Förster Resonance Energy Transfer (FRET) substrate to measure caspase-1 activity.
Materials:
-
Purified active caspase-1 or cell lysate.
-
Dabcyl-YVADAPV-EDANS substrate (stock solution in DMSO).
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol.
-
96-well black microplate.
-
Fluorometric microplate reader (Excitation/Emission = ~340/~490 nm).
Procedure:
-
Prepare serial dilutions of the Dabcyl-YVADAPV-EDANS substrate in Assay Buffer (e.g., 0.1 µM to 100 µM for Kₘ determination).
-
In a 96-well black microplate, add the diluted substrate solutions.
-
Add purified caspase-1 or cell lysate to each well to initiate the reaction.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the increase in fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vmax.
Visualizing the Molecular Pathways
Signaling Pathway of Inflammasome Activation and Caspase-1 Processing
Caption: Inflammasome activation pathway leading to caspase-1 processing and cytokine maturation.
Experimental Workflow for a Caspase-1 FRET Assay
Caption: Workflow for determining caspase-1 kinetics using a FRET-based assay.
Conclusion
The YVAD sequence is of paramount importance for the recognition and cleavage of substrates by caspase-1. Its identification has been instrumental in the development of specific assays and inhibitors that have greatly advanced our understanding of the inflammasome pathway and its role in health and disease. For researchers and drug development professionals, a thorough understanding of the YVAD-caspase-1 interaction is essential for the rational design of novel therapeutics aimed at modulating inflammatory responses. The data and protocols presented in this guide offer a solid foundation for further investigation into this critical molecular interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unveiling the Mechanistic Singularities of Caspases: A Computational Analysis of the Reaction Mechanism in Human Caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Suc-YVAD-AMC: A Comprehensive Technical Guide to Studying Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Suc-YVAD-AMC as a critical tool for the investigation of inflammasome activation. This document details the underlying biochemical principles, offers meticulous experimental protocols, and presents key quantitative data to empower researchers in their study of this pivotal inflammatory pathway.
Introduction: The Inflammasome and Caspase-1
The inflammasome is a multi-protein complex that plays a central role in the innate immune system. Its activation is a critical step in the host's defense against pathogens and in the response to cellular stress. A key outcome of inflammasome assembly is the activation of caspase-1, a cysteine protease that proteolytically cleaves the precursors of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, leading to their maturation and secretion.[1][2] Dysregulation of inflammasome activity is implicated in a wide range of inflammatory diseases, making it a significant target for therapeutic intervention.
This compound (Succinyl-Tyrosine-Valine-Alanine-Aspartic Acid-7-Amino-4-methylcoumarin) is a fluorogenic substrate specifically designed to measure the activity of caspase-1. The tetrapeptide sequence YVAD is recognized by caspase-1, and upon cleavage, the fluorescent reporter molecule 7-Amino-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence provides a direct and sensitive measure of caspase-1 enzymatic activity.
Biochemical and Chemical Properties of this compound
This compound is a synthetic peptide derivative that serves as a highly specific substrate for caspase-1. Its utility in research is underscored by its chemical and kinetic properties.
| Property | Value | Reference |
| Molecular Formula | C33H39N5O10 | [3] |
| Molecular Weight | 665.7 g/mol | [3] |
| Excitation Wavelength | 340-360 nm | [3] |
| Emission Wavelength | 440-460 nm | [3] |
| Km for Caspase-1 | 14 µM | [3] |
| Solubility | Soluble in DMSO | [3] |
The NLRP3 Inflammasome Activation Pathway
The NLRP3 inflammasome is one of the most well-characterized inflammasome complexes. Its activation is a two-step process, often referred to as priming and activation.
References
The Core Principles of Suc-YVAD-AMC in Fluorescence Plate Reader Assays: An In-Depth Technical Guide
For researchers, scientists, and professionals in drug development, understanding the nuances of enzymatic assays is paramount for generating robust and reproducible data. The Suc-YVAD-AMC assay is a cornerstone for quantifying the activity of caspase-1, a critical enzyme in the inflammatory response. This guide provides a comprehensive overview of the assay's fundamental principles, detailed experimental protocols, and data interpretation, tailored for use with fluorescence plate readers.
Fundamental Principles of the this compound Assay
The this compound assay is a fluorometric method designed to measure the proteolytic activity of caspase-1. Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune system. Its activation is a key event in the formation of the inflammasome, a multiprotein complex that responds to pathogenic and endogenous danger signals.
The assay's mechanism hinges on a synthetic peptide substrate, this compound, which mimics the natural cleavage site of caspase-1. This substrate consists of:
-
Suc: A succinyl group that enhances solubility.
-
YVAD: A tetrapeptide sequence (Tyr-Val-Ala-Asp) that is specifically recognized and cleaved by caspase-1 after the aspartate residue.
-
AMC: 7-amino-4-methylcoumarin, a fluorescent reporter molecule.
In its intact form, the this compound substrate is non-fluorescent. However, upon cleavage by active caspase-1, the AMC moiety is released. Free AMC is highly fluorescent, and its emission can be detected by a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the amount of active caspase-1 in the sample.
The excitation and emission maxima for the liberated AMC are typically around 400 nm and 505 nm, respectively.[1][2] This allows for sensitive detection of caspase-1 activity in various sample types, including cell lysates and tissue extracts.[1]
Signaling Pathway of Caspase-1 Activation
Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1. Its activation is tightly regulated and primarily occurs through the assembly of an inflammasome complex. The following diagram illustrates the canonical NLRP3 inflammasome pathway leading to caspase-1 activation:
References
The Application of Suc-YVAD-AMC in Screening for Caspase-1 Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of the fluorogenic substrate Suc-YVAD-AMC for the identification and characterization of caspase-1 inhibitors. Caspase-1, a key mediator of inflammation and pyroptosis, is a critical target in the development of therapeutics for a range of inflammatory diseases. This document details the underlying principles, experimental protocols, data analysis, and high-throughput screening workflows relevant to the application of this compound in this field.
Introduction: The Role of Caspase-1 and the Principle of the Fluorogenic Assay
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response.[1][2] It is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] Furthermore, caspase-1 initiates a lytic form of programmed cell death termed pyroptosis through the cleavage of Gasdermin D.[1] The activation of caspase-1 is tightly regulated by multi-protein complexes called inflammasomes, which assemble in response to various pathogenic and endogenous danger signals.[2]
The fluorogenic substrate this compound is a synthetic tetrapeptide, N-Succinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin, designed to mimic the natural cleavage site of caspase-1. The 7-amino-4-methylcoumarin (AMC) fluorophore is quenched by the attached peptide. Upon cleavage by active caspase-1 at the aspartate residue, the free AMC is released, resulting in a significant increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal provides a sensitive and quantitative method for measuring caspase-1 activity and for screening potential inhibitors.
Caspase-1 Activation Signaling Pathway
The activation of caspase-1 is a critical event in the inflammatory cascade. It is primarily initiated by the assembly of inflammasomes, which are intracellular multi-protein platforms. The following diagram illustrates the canonical inflammasome activation pathway leading to caspase-1 activation and its downstream effects.
References
A Technical Guide to Caspase Substrates: A Comparative Analysis of Suc-YVAD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspases, a family of cysteine-aspartic proteases, are central regulators of programmed cell death (apoptosis) and inflammation. Their activity is a critical indicator of cellular health and disease progression, making them key targets in drug discovery and biomedical research. The accurate measurement of caspase activity relies on the use of specific substrates that are cleaved by these enzymes to produce a detectable signal. Among these, fluorogenic substrates offer high sensitivity and are widely used in high-throughput screening and detailed kinetic studies.
This technical guide provides an in-depth comparison of the caspase-1 substrate, Succinyl-Tyrosine-Valine-Alanine-Aspartic acid-7-Amino-4-methylcoumarin (Suc-YVAD-AMC), with other commonly used fluorogenic caspase substrates. We will delve into their specificity, kinetic properties, and the experimental protocols for their use. This guide aims to equip researchers with the necessary information to select the most appropriate substrate for their experimental needs and to accurately interpret the resulting data.
Caspase Families and Their Substrate Specificities
Caspases are broadly categorized into two main groups based on their function:
-
Inflammatory Caspases: Primarily involved in cytokine maturation and inflammatory responses. This group includes caspase-1, -4, and -5 in humans.
-
Apoptotic Caspases: Responsible for initiating and executing the apoptotic cascade. These are further divided into:
-
Initiator Caspases: Such as caspase-8 and -9, which are activated upstream in the apoptotic pathway.
-
Executioner Caspases: Such as caspase-3, -6, and -7, which cleave a broad range of cellular proteins to dismantle the cell.
-
The substrate specificity of caspases is primarily determined by the four amino acid residues immediately upstream of the cleavage site (P4-P1). All caspases exhibit a strong preference for an aspartic acid (Asp) residue at the P1 position.[1] The residues at the P4, P3, and P2 positions, however, confer specificity for different caspases.[1]
It is crucial to note that while tetrapeptide sequences are key determinants of specificity, the three-dimensional structure of the protein substrate and the presence of exosites (substrate-binding regions distinct from the active site) also play a significant role in vivo.[2][3]
Comparative Analysis of Common Fluorogenic Caspase Substrates
Fluorogenic substrates for caspases typically consist of a specific tetrapeptide recognition sequence linked to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC). Upon cleavage of the peptide by an active caspase, the fluorophore is released, resulting in a measurable increase in fluorescence.
This compound: The Caspase-1 Substrate
This compound is a widely used and selective substrate for caspase-1. The YVAD sequence mimics the cleavage site in pro-interleukin-1β (pro-IL-1β), a natural substrate of caspase-1.[1][4]
Comparison with Other Key Caspase Substrates
The following table summarizes the key characteristics of this compound and other commonly used fluorogenic caspase substrates.
| Substrate | Target Caspase(s) | Tetrapeptide Sequence | Reporter Group | Excitation (nm) | Emission (nm) |
| This compound | Caspase-1 (primary), Caspase-4, Caspase-5 | YVAD | AMC | 340-360 | 440-460 |
| Ac-DEVD-AMC | Caspase-3, Caspase-7 | DEVD | AMC | 342-360 | 441-460 |
| Ac-LEHD-AMC | Caspase-9 | LEHD | AMC | 341-365 | 441-460 |
| Ac-IETD-AMC | Caspase-8 | IETD | AMC | 390 | 480 |
| Ac-YVAD-AFC | Caspase-1 | YVAD | AFC | 400 | 505 |
| Ac-DEVD-AFC | Caspase-3, Caspase-7 | DEVD | AFC | 400 | 505 |
| Ac-LEHD-AFC | Caspase-9 | LEHD | AFC | 400 | 505 |
| Ac-IETD-AFC | Caspase-8 | IETD | AFC | 400 | 505 |
Note: Excitation and emission wavelengths can vary slightly depending on the buffer conditions and instrumentation.
Quantitative Kinetic Data
The efficiency of a caspase substrate is best described by its kinetic constants, the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number. The catalytic efficiency is given by the kcat/Km ratio.
The following table presents a compilation of reported kinetic constants for various caspase substrates. It is important to note that these values can be influenced by assay conditions such as buffer composition, pH, and temperature. Therefore, direct comparison between studies should be made with caution.
| Caspase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Caspase-1 | Ac-YVAD-AMC | 12 | 11.4 | 9.5 x 10⁵ | [2] |
| Caspase-1 | Ac-WEHD-AFC | Not Specified | Not Specified | Very High | [5] |
| Caspase-3 | Ac-DEVD-AMC | 10 | Not Specified | Not Specified | [6] |
| Caspase-3 | Z-DEVD-AMC | Not Specified | Not Specified | Not Specified | [7] |
| Caspase-9 | Ac-LEHD-AFC | 465.7 ± 118.4 | Not Specified | Not Specified | [8] |
| Caspase-8 | Ac-LESD-AMC | Not Specified | Not Specified | Not Specified | [9] |
Data for some substrates, particularly kcat values, are not always readily available in the literature.
Signaling Pathways and Experimental Workflows
Caspase Activation Pathways
Understanding the signaling pathways that lead to caspase activation is crucial for designing and interpreting experiments. The two primary apoptosis pathways are the extrinsic and intrinsic pathways.
General Experimental Workflow for Fluorometric Caspase Assay
The following diagram outlines a typical workflow for measuring caspase activity in cell lysates using a fluorogenic substrate.
Detailed Experimental Protocols
The following are generalized protocols for performing a caspase activity assay using AMC-conjugated substrates. It is essential to optimize these protocols for your specific cell type and experimental conditions.
Protocol 1: Caspase-1 Activity Assay using this compound
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., LPS and Nigericin for inflammasome activation)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM Sodium Pyrophosphate)[6]
-
2X Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT)
-
This compound substrate (stock solution in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with an appropriate stimulus to induce caspase-1 activity. Include an untreated control.
-
Cell Lysis:
-
For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in chilled Cell Lysis Buffer.
-
For adherent cells, wash with ice-cold PBS, and add chilled Cell Lysis Buffer directly to the plate.
-
Incubate on ice for 10-20 minutes.
-
-
Centrifugation: Pellet cellular debris by centrifuging at ~12,000 x g for 10 minutes at 4°C.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard method (e.g., BCA assay).
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of cell lysate to each well.
-
Add 50 µL of 2X Reaction Buffer to each well.[3]
-
Bring the final volume to 95 µL with 1X Reaction Buffer.
-
-
Substrate Addition:
-
Dilute the this compound stock solution in 1X Reaction Buffer to a final concentration of 50 µM.
-
Add 5 µL of the diluted substrate to each well.[11]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the fold increase in caspase-1 activity by comparing the fluorescence of the treated samples to the untreated controls.
Protocol 2: Caspase-3/7 Activity Assay using Ac-DEVD-AMC
Materials:
-
Same as Protocol 1, with the following exception:
-
Ac-DEVD-AMC substrate (stock solution in DMSO)
Procedure:
-
Follow steps 1-5 as described in Protocol 1.
-
Substrate Addition:
-
Dilute the Ac-DEVD-AMC stock solution in 1X Reaction Buffer to a final concentration of 20-50 µM.[6]
-
Add the diluted substrate to each well.
-
-
Follow steps 7-9 as described in Protocol 1. The excitation and emission wavelengths are similar to this compound.
Protocol 3: Caspase-9 Activity Assay using Ac-LEHD-AMC
Materials:
-
Same as Protocol 1, with the following exception:
-
Ac-LEHD-AMC substrate (stock solution in DMSO)
Procedure:
-
Follow steps 1-5 as described in Protocol 1.
-
Substrate Addition:
-
Dilute the Ac-LEHD-AMC stock solution in 1X Reaction Buffer to a final concentration of 50 µM.
-
Add 5 µL of the diluted substrate to each tube.[12]
-
-
Follow steps 7-9 as described in Protocol 1. The excitation and emission wavelengths are similar to this compound.
Protocol 4: Caspase-8 Activity Assay using Ac-IETD-AMC
Materials:
-
Same as Protocol 1, with the following exception:
-
Ac-IETD-AMC substrate (stock solution in DMSO)
Procedure:
-
Follow steps 1-5 as described in Protocol 1.
-
Substrate Addition:
-
Dilute the Ac-IETD-AMC stock solution in 1X Reaction Buffer to a final concentration of 50 µM.
-
Add the diluted substrate to each well.
-
-
Follow steps 7-9 as described in Protocol 1, but use an excitation wavelength of ~390 nm and an emission wavelength of ~480 nm.
Conclusion
The selection of a caspase substrate is a critical decision in the study of apoptosis and inflammation. This compound is a highly selective and widely used substrate for the measurement of caspase-1 activity. However, researchers must be aware of the potential for overlapping specificities among caspases and should consider the use of specific inhibitors as negative controls to confirm the identity of the active caspase.
This guide has provided a comparative overview of this compound and other common fluorogenic caspase substrates, including their kinetic properties and detailed experimental protocols. By understanding the nuances of each substrate and employing rigorous experimental design, researchers can obtain accurate and reliable measurements of caspase activity, thereby advancing our understanding of these critical enzymes and their roles in health and disease.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. abcam.com [abcam.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Caspase-9 holoenzyme is a specific and optimal pro-caspase-3 processing machine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. abcam.com [abcam.com]
- 12. takarabio.com [takarabio.com]
The historical development of fluorogenic caspase-1 assays.
An In-depth Technical Guide to the Historical Development of Fluorogenic Caspase-1 Assays
Introduction
Caspase-1, initially identified as Interleukin-1β Converting Enzyme (ICE), is a pivotal cysteine protease that plays a critical role in the innate immune response.[1][2] It functions as the effector enzyme within the inflammasome, a multi-protein complex that assembles in response to pathogenic and endogenous danger signals.[3][4][5] Activated caspase-1 is responsible for the proteolytic cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, and for inducing a form of programmed cell death known as pyroptosis.[5][6][7] Given its central role in inflammation, caspase-1 has become a significant target for therapeutic intervention in a range of diseases. This has driven the need for robust and sensitive methods to measure its enzymatic activity.
The evolution of caspase-1 assays has progressed from complex, low-throughput methods to sophisticated, highly sensitive techniques suitable for high-throughput screening (HTS). Among the most significant advancements was the development of fluorogenic assays. These assays rely on synthetic peptide substrates that mimic the natural cleavage sites of caspase-1 and are coupled to a fluorescent reporter molecule. This guide provides a detailed technical overview of the historical development of these essential research tools, from their conceptual beginnings to their modern applications.
Core Principle: The Advent of Fluorogenic Substrates
The fundamental principle of a fluorogenic caspase assay is elegant in its simplicity. It utilizes a synthetic peptide substrate that contains a specific amino acid sequence recognized and cleaved by the target caspase.[7][8] This peptide is conjugated to a fluorophore, a molecule that emits light upon excitation. In the uncleaved state, the fluorescence is either minimal or quenched. Upon cleavage by active caspase-1, the fluorophore is liberated from the quenching effects of the peptide, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.
The critical first step in this development was identifying the preferred cleavage sequence for caspase-1. Early research established that caspases exhibit a stringent specificity for cleaving after an aspartic acid residue.[5][7] For caspase-1, the tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) was identified as an optimal recognition motif.[9][1] This discovery paved the way for the design of the first generation of fluorogenic substrates, such as Ac-YVAD-AFC, which became the workhorse for caspase-1 activity measurement.[9][1]
The Evolution of Fluorogenic Probes and Assay Formats
The development of fluorogenic caspase-1 assays can be categorized by the progressive improvement of both the substrate chemistry and the overall assay technology.
First-Generation Probes: Coumarin Derivatives
The earliest and most widely adopted fluorogenic substrates employed coumarin-based fluorophores, primarily 7-amino-4-methylcoumarin (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC).
-
Ac-YVAD-AMC & Ac-YVAD-AFC: These substrates became the standard for in vitro caspase-1 activity assays. The intact substrate is relatively non-fluorescent. Cleavage by caspase-1 releases free AMC or AFC, which fluoresce brightly at approximately 440-460 nm (for AMC) or 505 nm (for AFC) when excited with UV light (around 340-400 nm).[9][1][10]
-
Ac-WEHD-AMC: Further substrate profiling studies identified Trp-Glu-His-Asp (WEHD) as another highly selective sequence for inflammatory caspases, including caspase-1.[11][12] This led to the development of substrates like Ac-WEHD-AMC, offering an alternative for specific detection.[13][11]
These first-generation assays were instrumental in enabling researchers to quantify caspase-1 activity in cell lysates and purified enzyme preparations, facilitating fundamental studies of the inflammasome pathway.
Second-Generation and Advanced Probes
While effective, coumarin-based assays had limitations, including potential interference from compounds that absorb UV light and the need for UV excitation, which can be phototoxic to live cells. This spurred the development of new probes with improved spectral properties.
-
Rhodamine 110 (R110) Substrates: Substrates based on rhodamine 110, such as those containing the (Z-YVAD)₂-R110 structure, offered enhanced fluorescence quantum yield and longer excitation/emission wavelengths (Ex/Em ~496/520 nm), moving into the visible light spectrum.[10] This reduced background fluorescence from biological samples and improved sensitivity.
-
Cell-Permeable Probes for Live-Cell Imaging: A major breakthrough was the creation of cell-permeable fluorogenic substrates. These probes can cross the plasma membrane of intact cells, allowing for the real-time detection of caspase-1 activity in living systems. An example includes an internally-quenched substrate using tetramethylrhodamine (TMR) and acrylodan, which upon cleavage by caspase-1, produces a fluorescent signal that can be visualized by microscopy.[14]
-
Fluorescence Resonance Energy Transfer (FRET) Probes: FRET-based sensors represent a more sophisticated design.[6][15] These probes consist of a caspase-1 cleavage sequence flanked by a donor and an acceptor fluorophore pair. In the intact probe, excitation of the donor leads to energy transfer to the acceptor, which then emits light. When caspase-1 cleaves the intervening sequence, the FRET pair is separated, resulting in a decrease in acceptor emission and an increase in donor emission. This ratiometric output provides a more robust and quantitative measure of enzyme activity, as it is less susceptible to variations in probe concentration or excitation intensity.
From Endpoint Assays to High-Throughput Screening (HTS)
The initial application of these substrates was often in endpoint assays, where the reaction is stopped after a fixed time. However, the development of microplate-based fluorometers enabled the transition to continuous kinetic assays, allowing researchers to monitor the progress of the enzymatic reaction over time and derive valuable kinetic parameters.[16]
The robustness, simplicity, and sensitivity of these fluorogenic assays made them ideally suited for high-throughput screening (HTS) of chemical libraries to identify novel caspase-1 inhibitors.[6][13] This has been crucial for drug development efforts targeting inflammatory diseases. Furthermore, the ability to multiplex these assays with other fluorescent probes, for instance, to simultaneously measure cell viability or the activity of other caspases, has allowed for the collection of more comprehensive data from a single experiment.[3][17]
Data Presentation: Comparison of Fluorogenic Substrates
The selection of a fluorogenic substrate depends on the specific experimental requirements, such as the desired sensitivity, the instrumentation available, and whether the assay will be performed in cell lysates or live cells.
| Substrate Sequence | Fluorophore/Method | Excitation (nm) | Emission (nm) | Key Features & Applications |
| Ac-YVAD-AFC | 7-Amino-4-trifluoromethylcoumarin | ~400 | ~505 | Widely used standard for in vitro assays in cell lysates; good sensitivity.[1] |
| Ac-YVAD-AMC | 7-Amino-4-methylcoumarin | ~342 | ~441 | Alternative to AFC; different spectral properties.[10] |
| Ac-WEHD-AMC | 7-Amino-4-methylcoumarin | ~342 | ~441 | Substrate with high selectivity for inflammatory caspases.[11] |
| (Z-YVAD)₂-R110 | Rhodamine 110 | ~496 | ~520 | Higher quantum yield and longer wavelength emission, reducing background.[10] |
| TMR-YVADAC(AD) | TMR / Acrylodan | ~380 | ~525 | Cell-permeable, internally-quenched substrate for detecting activity in living cells.[14] |
Experimental Protocols: A Generalized Methodology
The following protocol provides a detailed, generalized workflow for a typical in vitro fluorogenic caspase-1 assay using cell lysates in a 96-well microplate format.
Reagent Preparation
-
Cell Lysis Buffer: Prepare a buffer to gently lyse cells and release cytosolic contents. A typical buffer contains 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, and 1 mM EDTA, at pH 7.4. Store on ice.
-
Assay Buffer: This buffer provides the optimal environment for caspase activity. A common formulation is 20 mM HEPES, 10% glycerol, and 2 mM DTT, at pH 7.5.
-
Substrate Stock Solution: Dissolve the fluorogenic substrate (e.g., Ac-YVAD-AFC) in DMSO to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Substrate Working Solution: Immediately before use, dilute the substrate stock solution in the Assay Buffer to the final desired concentration (typically 2x the final assay concentration, e.g., 100 µM).
Sample Preparation (Cell Lysates)
-
Induce inflammasome activation in your cell culture model using an appropriate stimulus (e.g., LPS followed by nigericin). Include an uninduced control group.
-
Harvest cells (e.g., 1-5 x 10⁶ cells per sample) and pellet them by centrifugation at 4°C.[1]
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 50-100 µL of ice-cold Cell Lysis Buffer.[9][1]
-
Incubate on ice for 10-15 minutes to ensure complete lysis.[9][1]
-
Centrifuge at ~12,000 x g for 5 minutes at 4°C to pellet insoluble debris.[1]
-
Carefully transfer the supernatant, which contains the cytosolic extract, to a fresh, pre-chilled tube. This is your sample for the assay.
-
(Optional but recommended) Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA) to normalize caspase activity to the total protein amount.
Assay Procedure (96-Well Plate)
-
To each well of a black, flat-bottom 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of total protein).
-
Include appropriate controls:
-
Blank Control: 50 µL of Cell Lysis Buffer (to measure background from the buffer and substrate).
-
Negative Control: 50 µL of lysate from uninduced cells.
-
Positive Control (Optional): Purified recombinant active caspase-1.
-
Inhibitor Control (Optional): Pre-incubate a sample of induced lysate with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for 10-15 minutes before adding the substrate to confirm specificity.
-
-
Initiate the reaction by adding 50 µL of the 2x Substrate Working Solution to each well.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.[9][1]
Data Acquisition and Analysis
-
Measure the fluorescence intensity using a microplate fluorometer. Set the excitation and emission wavelengths according to the fluorophore used (e.g., Ex/Em = 400/505 nm for AFC).[9][1][2]
-
Data Analysis:
-
Subtract the fluorescence reading of the Blank Control from all other readings.
-
The resulting fluorescence intensity is proportional to the caspase-1 activity.
-
Activity can be expressed as fold-increase over the uninduced control: (Fluorescence of Induced Sample) / (Fluorescence of Uninduced Sample).
-
For quantitative data, a standard curve can be generated using known concentrations of the free fluorophore (e.g., free AFC) to convert relative fluorescence units (RFU) into pmol of cleaved substrate per minute per mg of protein.
-
Visualizations: Pathways and Protocols
To better illustrate the concepts and workflows described, the following diagrams have been generated using the DOT language.
Conclusion and Future Outlook
The historical development of fluorogenic caspase-1 assays represents a journey of continuous innovation, moving from basic research tools to sophisticated platforms for drug discovery and live-cell imaging. The creation of specific peptide substrates like YVAD and the application of fluorophores such as AFC and R110 have been cornerstone achievements. These tools have been indispensable for dissecting the complex biology of the inflammasome and have empowered the search for new anti-inflammatory therapeutics.
Looking ahead, the field continues to evolve. While fluorogenic assays remain highly valuable, they are now complemented by even more sensitive bioluminescent assays, such as the Caspase-Glo® 1 assay, which uses a Z-WEHD-aminoluciferin substrate.[3][4][17][18] The future will likely see the development of next-generation probes with enhanced specificity to better distinguish between different inflammatory caspases, improved photostability for long-term live-cell imaging, and application in more complex in vivo models to study inflammation in its native context. These ongoing advancements will continue to provide researchers with powerful tools to explore the intricate roles of caspase-1 in health and disease.
References
- 1. abcam.com [abcam.com]
- 2. raybiotech.com [raybiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of Caspases and the Invention of Pyroptosis [mdpi.com]
- 6. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tribioscience.com [tribioscience.com]
- 10. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Caspase-1 Substrate X, Fluorogenic A fluorogenic substrate for detecting caspase-1 (ICE), caspase-4, and caspase-5 activity. | Sigma-Aldrich [sigmaaldrich.com]
- 12. promega.com [promega.com]
- 13. scbt.com [scbt.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. Design and application of a fluorogenic assay for monitoring inflammatory caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.sg]
- 18. Caspase-Glo® 1 Inflammasome Assay [worldwide.promega.com]
Suc-YVAD-AMC: A Technical Guide to its Application in Immunology and Inflammation Research
Introduction
In the fields of immunology and inflammation, the study of proteolytic enzymes, particularly caspases, is fundamental to understanding the molecular underpinnings of disease. Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), stands out as a critical initiator of inflammation.[1] It orchestrates the maturation of potent pro-inflammatory cytokines and triggers a lytic form of programmed cell death called pyroptosis.[1][2] The fluorogenic substrate, Succinyl-Tyrosine-Valine-Alanine-Aspartic Acid-7-Amino-4-methylcoumarin (Suc-YVAD-AMC), has become an indispensable tool for researchers, providing a sensitive and specific method to quantify caspase-1 activity. This guide offers an in-depth exploration of this compound's mechanism, its utility in studying inflammatory pathways, and detailed protocols for its application.
Mechanism of Action: Visualizing Caspase-1 Activity
This compound is a synthetic peptide substrate designed to mimic the natural cleavage site of caspase-1.[3][4] The core of the substrate is the tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD), which is preferentially recognized and cleaved by active caspase-1.[5][6] This peptide is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage by caspase-1 at the aspartic acid residue, the AMC molecule is released, resulting in a significant increase in fluorescence that can be quantified.[7]
Caption: Cleavage of this compound by caspase-1 releases the fluorescent AMC group.
The Central Role of Caspase-1 in Inflammation
Caspase-1 is a cysteine protease that is synthesized as an inactive zymogen, pro-caspase-1.[8] Its activation is tightly regulated and primarily occurs through the assembly of large, multi-protein complexes known as inflammasomes.[1][9]
Inflammasome Activation
Inflammasomes are key signaling platforms of the innate immune system that respond to a variety of danger signals, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[9] The NLRP3 inflammasome is the most extensively studied and is activated by a wide array of stimuli, including toxins, crystals, and metabolic stressors.[10]
Canonical activation of the NLRP3 inflammasome is a two-step process:
-
Signal 1 (Priming): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This activates the NF-κB signaling pathway, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β.[9][11]
-
Signal 2 (Activation): A second stimulus, such as ATP, nigericin, or crystalline materials, triggers a critical event: potassium (K+) efflux from the cell.[12] This decrease in intracellular K+ concentration is a common trigger that leads to the assembly of the NLRP3 inflammasome complex, which includes the sensor protein NLRP3, the adaptor protein ASC, and pro-caspase-1.[9][12] Proximity-induced dimerization within this complex leads to the autocatalytic cleavage and activation of caspase-1.[1][13]
Caption: The canonical NLRP3 inflammasome activation pathway.
Downstream Effector Functions
Once activated, caspase-1 mediates several powerful pro-inflammatory events:
-
Cytokine Processing: Caspase-1 cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[1] These cytokines are then secreted and act as potent mediators of the inflammatory response.
-
Pyroptosis: Caspase-1 cleaves Gasdermin D (GSDMD).[1] The N-terminal fragment of this cleavage product oligomerizes and inserts into the plasma membrane, forming large pores.[2] This pore formation disrupts the cell's osmotic potential, leading to swelling, lysis, and the release of cellular contents, including mature IL-1β and IL-18. This inflammatory form of cell death is known as pyroptosis.[2][14]
Quantitative Data and Substrate Properties
This compound is one of several substrates used to measure caspase activity. Its properties make it particularly suitable for sensitive, real-time monitoring of caspase-1.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Full Name | Succinyl-Tyrosine-Valine-Alanine-Aspartic Acid-7-Amino-4-methylcoumarin | N/A |
| Molecular Formula | C₃₃H₃₉N₅O₁₀ | [15] |
| Molecular Weight | 665.7 g/mol | [15][16] |
| Excitation (Ex) | ~340-380 nm | [7][17] |
| Emission (Em) | ~440-460 nm | [7][17] |
| CAS Number | 149231-65-2 |[15][18] |
Table 2: Comparison of Common Caspase-1 Substrates
| Substrate Sequence | Reporter Group | Type | Notes | Reference |
|---|---|---|---|---|
| Ac-YVAD-AMC | AMC | Fluorogenic | Highly sensitive, preferred substrate for caspase-1. | [6][16] |
| Ac-YVAD-AFC | AFC | Fluorogenic | Alternative fluorophore with different Ex/Em spectra (400/505 nm). | [5][19] |
| Ac-YVAD-pNA | pNA | Colorimetric | Less sensitive; cleavage detected by absorbance at ~405 nm. | [3][20] |
| Ac-WEHD-AMC | AMC | Fluorogenic | Identified as a highly favorable sequence for caspase-1, sometimes showing better kinetics than YVAD. | [6][21] |
| FAM-YVAD-FMK | FAM-FMK | Fluorescent Inhibitor | Irreversibly binds to active caspase-1; used for detection by flow cytometry or microscopy (FLICA assays). |[22][23] |
Experimental Protocols and Workflows
The primary application of this compound is in enzymatic assays to determine caspase-1 activity in cell lysates or purified enzyme preparations.
Protocol: Caspase-1 Activity Assay in Cell Lysates
This protocol provides a framework for measuring inflammasome activation in cultured cells, such as macrophages.
Caption: Standard workflow for a cell-based caspase-1 activity assay.
Methodology:
-
Cell Preparation and Treatment:
-
Plate cells (e.g., bone marrow-derived macrophages) in a 96-well plate at a suitable density (e.g., 5 x 10⁵ cells/well).[24]
-
Prime cells with LPS (e.g., 100 ng/mL) for 3-4 hours.[24]
-
Induce inflammasome activation with a Signal 2 stimulus (e.g., 5-10 µM Nigericin) for 1-2 hours.[24] Include untreated cells as a negative control.
-
-
Cell Lysis:
-
Centrifuge the plate and carefully remove the supernatant.
-
Wash cells with cold PBS.
-
Add 50-100 µL of ice-cold Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA) to each well.[7]
-
Incubate on ice for 10-15 minutes. The resulting supernatant contains the cell lysate.
-
-
Enzymatic Reaction:
-
Transfer 50 µL of cell lysate from each well to a new, opaque 96-well microplate.[7]
-
Prepare a 2X Reaction Buffer (e.g., containing 20 mM HEPES, 10% glycerol, 2 mM DTT). Add 50 µL of this buffer to each well.[20]
-
Prepare the this compound substrate solution in reaction buffer to a final concentration of 50 µM.[7]
-
Add 5 µL of the substrate solution to each well to initiate the reaction.[20]
-
-
Incubation and Measurement:
-
Controls and Data Analysis:
-
Negative Control: Lysate from untreated cells.
-
Inhibitor Control: Pre-incubate a sample of activated lysate with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to confirm signal specificity.[25]
-
Blank: Reaction buffer and substrate without cell lysate.
-
Express results as a fold increase in fluorescence over the negative control after subtracting the blank reading.
-
Application: High-Throughput Inhibitor Screening
The protocol above can be readily adapted for high-throughput screening (HTS) of potential caspase-1 inhibitors.[19]
-
Assay Principle: Recombinant active caspase-1 is incubated with the this compound substrate in the presence of test compounds. A reduction in the fluorescent signal compared to a vehicle control indicates inhibitory activity.
-
Workflow Modification:
-
Add test compounds at various concentrations to the wells of a 96- or 384-well plate.
-
Add a solution of purified, recombinant caspase-1 enzyme.
-
Initiate the reaction by adding the this compound substrate.
-
After incubation, read the fluorescence.
-
A known inhibitor, such as Ac-YVAD-CHO, should be used as a positive control for inhibition.[19]
-
Considerations and Limitations
-
Specificity: While YVAD is the preferred sequence for caspase-1, other caspases, particularly caspase-4 and caspase-5 in humans, may show some activity towards this substrate.[6][23] Using specific inhibitors or knockout cell lines can help confirm that the measured activity is predominantly from caspase-1.
-
Enzyme Stability: Active caspase-1 can be unstable, and its activity in cell lysates may decline over time.[21][26] Assays should be performed promptly after lysis, and samples should be kept on ice.
-
Alternative Methods: For single-cell analysis or spatial localization, fluorescently labeled inhibitors (FLICA), such as FAM-YVAD-FMK, coupled with flow cytometry or microscopy are more appropriate.[22] Western blotting for cleaved GSDMD or mature IL-1β provides a complementary, albeit less quantitative, confirmation of caspase-1 activation.[14]
Conclusion
This compound is a robust and highly sensitive tool that is central to the study of inflammasome biology and inflammatory processes. Its ability to provide a quantitative readout of caspase-1 activity allows researchers to dissect the complex signaling pathways that lead to inflammation, screen for novel therapeutic inhibitors, and understand the mechanisms of inflammatory cell death. When used with appropriate controls and a clear understanding of the underlying biology, this compound will continue to be a cornerstone of research in immunology and drug development.
References
- 1. Caspase 1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. invivogen.com [invivogen.com]
- 5. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 6. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cpcscientific.com [cpcscientific.com]
- 16. SBP0065 - Fluorogenic Caspase 1 Substrate Ac-YVAD-AMC - Severn Biotech [severnbiotech.com]
- 17. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. peptide.com [peptide.com]
- 19. Caspase-1 Inhibitor Screening Assay Kit - Cayman Chemical [bioscience.co.uk]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. antibodiesinc.com [antibodiesinc.com]
- 24. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. promega.com [promega.com]
- 26. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetics of Caspase-1 Cleavage: A Technical Guide to the Enzymatic Reaction with Suc-YVAD-AMC
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the enzymatic kinetics of caspase-1 with the fluorogenic substrate Suc-YVAD-AMC (Succinyl-Tyrosine-Valine-Alanine-Aspartic Acid-7-Amino-4-Methylcoumarin). Caspase-1, a critical cysteine protease, plays a pivotal role in the innate immune response and inflammation. Its dysregulation is implicated in a host of inflammatory diseases, making it a significant target for therapeutic intervention. Understanding the kinetics of caspase-1 activity is fundamental to the development of novel inhibitors and diagnostic tools. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation related to the interaction of caspase-1 with the widely used substrate, this compound.
Core Concepts in Caspase-1 Activation and Substrate Cleavage
Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1. Its activation is a tightly regulated process, primarily occurring through the assembly of a multi-protein complex known as the inflammasome.[1][2] This activation cascade is initiated by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). The inflammasome facilitates the dimerization and auto-activation of pro-caspase-1, leading to the formation of the active enzyme, which is a heterotetramer of two p20 and two p10 subunits.[3]
Once activated, caspase-1 proceeds to cleave its downstream targets, including the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), as well as Gasdermin D, which induces pyroptosis, a form of pro-inflammatory cell death.[2][3] The substrate this compound is a synthetic peptide that mimics the natural cleavage site of caspase-1. The tetrapeptide sequence YVAD (Tyrosine-Valine-Alanine-Aspartic Acid) is recognized and cleaved by caspase-1 after the aspartate residue.[4][5] The cleavage of this compound liberates the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), resulting in a quantifiable increase in fluorescence.[4] This fluorometric assay provides a sensitive and continuous method for monitoring caspase-1 activity.
Quantitative Analysis of Caspase-1 Kinetics
The enzymatic activity of caspase-1 with various substrates can be quantified by determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km signifies a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km is the specificity constant, which is the most effective measure for comparing the preference of an enzyme for different substrates.[6]
| Substrate | Type | Reporter Group | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-YVAD-AMC | Fluorogenic | AMC | 12 | 11.4 | 9.5 x 10⁵ | [2] |
| Ac-WEHD-AFC | Fluorogenic | AFC | Not Specified | Not Specified | Not Specified | [2] |
| Dabcyl-YVADAPV-EDANS | FRET | EDANS/Dabcyl | 11.4 | 0.79 | 69,298 | [6] |
| Ac-YVAD-pNA | Chromogenic | pNA | Not Specified | Not Specified | Not Specified | [5] |
Note: Kinetic data can vary depending on the specific experimental conditions, such as buffer composition, pH, and temperature.
Detailed Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Kinetics (Km and Vmax) of Caspase-1 with this compound
This protocol outlines the steps to determine the Km and Vmax of caspase-1 with the this compound substrate.
Materials:
-
Recombinant active caspase-1
-
This compound substrate
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol.[2]
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm.[7]
Procedure:
-
Prepare Substrate Dilutions: Prepare a serial dilution of the this compound substrate in the assay buffer. A typical concentration range to test would be from 0.1 µM to 100 µM.[2]
-
Prepare Enzyme Solution: Dilute the recombinant caspase-1 in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically, but a starting point of 0.5-1 unit per well is recommended.[2]
-
Set up the Assay Plate:
-
Blank wells: Add assay buffer only.
-
Substrate wells: Add the different concentrations of the substrate to the wells.
-
-
Initiate the Reaction: Add the diluted caspase-1 enzyme solution to all wells except the blank wells to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the fluorometer pre-set to the appropriate excitation and emission wavelengths. Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the fluorescence versus time curve for each substrate concentration.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to calculate Km and Vmax. A Lineweaver-Burk plot (1/V₀ vs 1/[S]) can also be used for linearization of the data.[2]
-
Protocol 2: High-Throughput Screening of Caspase-1 Inhibitors
This protocol is designed to screen for potential caspase-1 inhibitors and to determine their half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Recombinant active caspase-1
-
This compound substrate
-
Potential caspase-1 inhibitors
-
Assay Buffer (as described in Protocol 1)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute caspase-1 to a working concentration in the assay buffer.
-
Prepare a stock solution of this compound in the assay buffer at a concentration equal to its Km value (or a concentration at which the assay provides a robust signal).
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
-
Set up the Assay Plate:
-
Control wells: Add assay buffer, caspase-1, and the vehicle (e.g., DMSO) used to dissolve the inhibitors.
-
Inhibitor wells: Add assay buffer, caspase-1, and the different concentrations of the inhibitors.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the Reaction: Add the this compound substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at a fixed time point (e.g., 30 or 60 minutes) or monitor the reaction kinetically as described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizing the Molecular and Experimental Landscape
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the caspase-1 activation pathway and the experimental workflow for determining enzyme kinetics.
Caption: Canonical Caspase-1 activation pathway via the inflammasome.
References
- 1. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Caspase 1 - Wikipedia [en.wikipedia.org]
- 4. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Identifying Novel Apoptosis Regulators Using Suc-YVAD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or cancerous cells.[1][2] Dysregulation of this process is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1] A key family of proteases responsible for executing the apoptotic program are caspases (cysteine-dependent aspartate-specific proteases).[3][4][5] Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of many key cellular proteins, which leads to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3][5]
The activation of caspase-3 is a central event in the apoptotic cascade and serves as a reliable biomarker for cell death.[6] This has led to the development of assays to quantify its activity, which are invaluable for screening compound libraries to identify novel regulators of apoptosis.[2][7][8] One of the most widely used tools for this purpose is the fluorogenic substrate, Suc-YVAD-AMC (N-Succinyl-Tyr-Val-Ala-Asp-7-Amino-4-methylcoumarin). This guide provides a comprehensive overview of the principles, pathways, protocols, and data analysis involved in using this compound for high-throughput screening of apoptosis modulators.
Principle of Caspase-3 Detection with this compound
The assay's mechanism is based on the specific recognition and cleavage of a peptide sequence by activated caspase-3. The substrate, this compound, consists of a four-amino-acid peptide (YVAD) recognized by caspase-1-like caspases, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[9][10] In its intact form, the substrate is non-fluorescent. However, in apoptotic cells, activated caspase-3 cleaves the peptide sequence after the aspartate residue.[11][12] This cleavage event liberates the AMC fluorophore, resulting in a measurable increase in fluorescence intensity.[12][13] The amount of AMC produced is directly proportional to the activity of caspase-3 in the sample.[11][12][14]
The fluorescence of free AMC can be detected using a fluorometer with an excitation wavelength of approximately 360-380 nm and an emission wavelength of 420-460 nm.[9][11][12][13][14]
Figure 1. Mechanism of this compound cleavage by active caspase-3.
Apoptotic Signaling Pathways Leading to Caspase-3 Activation
Caspase-3 is synthesized as an inactive zymogen, procaspase-3, which must be proteolytically processed to become an active enzyme.[1][11] This activation is a convergence point for two primary signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][15]
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors.[15] This binding leads to the recruitment of adaptor proteins like FADD, which in turn recruit and activate an initiator caspase, primarily procaspase-8.[15] Activated caspase-8 can then directly cleave and activate procaspase-3, leading to apoptosis (Type I signaling).[15] Alternatively, caspase-8 can cleave the protein Bid into tBid, which then engages the intrinsic pathway (Type II signaling).[15]
-
The Intrinsic Pathway: Cellular stress signals, such as DNA damage or growth factor withdrawal, trigger this pathway.[15] These signals lead to the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak, which permeabilize the outer mitochondrial membrane.[15] This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol.[16] In the cytosol, cytochrome c binds to Apaf-1, forming a complex that recruits and activates procaspase-9.[1][15] Active caspase-9 then serves as the initiator caspase for this pathway, cleaving and activating the executioner procaspase-3.[15]
Figure 2. Major signaling pathways leading to caspase-3 activation.
High-Throughput Screening (HTS) Workflow
The this compound assay is highly adaptable for high-throughput screening (HTS) in 96-well or 384-well microplate formats to identify novel small molecule or genetic regulators of apoptosis.[2][7][17] The general workflow involves cell seeding, compound treatment, cell lysis, substrate addition, and signal detection.
Figure 3. General workflow for an HTS caspase-3 assay.
Detailed Experimental Protocol
This protocol provides a generalized framework for a fluorometric caspase-3 activity assay in a 96-well format. Optimization for specific cell types and experimental conditions is recommended.
1. Reagents and Materials:
-
Cells of interest (e.g., Jurkat, HeLa)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide) or library compounds
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 20% Glycerol, 10 mM DTT)
-
Caspase-3 Substrate: this compound (1 mM stock in DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
2. Procedure:
-
Cell Seeding:
-
Induction of Apoptosis:
-
Treat cells with various concentrations of test compounds or a known apoptosis inducer (positive control). Include a vehicle-treated group as a negative control.
-
Incubate for a predetermined time (e.g., 3-24 hours) at 37°C.[16]
-
-
Cell Lysate Preparation:
-
Suspension Cells: Centrifuge the plate at 300-500 x g for 5-10 minutes.[11][16] Carefully remove the supernatant.
-
Adherent Cells: Aspirate the culture medium.
-
Wash cells once with 100 µL of ice-cold PBS and centrifuge again (for suspension cells) or aspirate (for adherent cells).
-
Add 50 µL of chilled Cell Lysis Buffer to each well.[14][18]
-
Incubate the plate on ice for 10-15 minutes to ensure complete lysis.[14][16]
-
-
Caspase-3 Assay:
-
Prepare the Assay Mix by diluting the this compound substrate into the 2X Reaction Buffer. For each well, you will need 50 µL of 2X Reaction Buffer and 5 µL of 1 mM this compound substrate.[16] This gives a final substrate concentration of 50 µM.
-
Add 50 µL of the Assay Mix to each well containing 50 µL of cell lysate.
-
Mix gently.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[14][16][18]
-
-
Fluorescence Measurement:
Data Presentation and Interpretation
Quantitative data from HTS assays should be carefully analyzed to identify "hits"—compounds that significantly modulate caspase-3 activity. Results are often expressed as a fold-change relative to the negative control or as a percentage of the positive control's activity.
Table 1: Example Assay Plate Setup
| Well Type | Treatment | Purpose |
| Blank | Lysis Buffer + Assay Mix | Background fluorescence subtraction |
| Negative Control | Vehicle-treated cells | Baseline caspase-3 activity |
| Positive Control | Inducer-treated cells | Maximum caspase-3 activity (100%) |
| Test Compound | Compound-treated cells | To measure inhibition/activation |
Table 2: Example Data for Apoptosis Inhibitors
Data for inhibitors is typically used to calculate the IC₅₀ value, which is the concentration of an inhibitor that reduces enzyme activity by 50%.
| Compound | Concentration (µM) | % Inhibition of Caspase-3 Activity | IC₅₀ (µM) |
| Ac-DEVD-CHO | 0.01 | 15.2 ± 2.1 | 0.08 |
| 0.1 | 58.9 ± 4.5 | ||
| 1 | 92.1 ± 1.8 | ||
| Z-VAD-FMK | 0.1 | 25.6 ± 3.3 | 0.45 |
| 1 | 85.4 ± 5.0 | ||
| 10 | 98.7 ± 0.9 | ||
| Test Compound X | 1 | 10.5 ± 1.9 | > 10 |
| 10 | 45.1 ± 6.2 | ||
| 100 | 78.3 ± 4.7 |
Data are illustrative. Ac-DEVD-CHO and Z-VAD-FMK are known caspase inhibitors.[19]
Table 3: Example Data for Apoptosis Activators (from an HTS Campaign)
For activators, a common metric is the fold-increase in fluorescence over the negative control. A Z'-factor is often calculated for the assay plate to assess its quality and suitability for HTS. A Z'-factor > 0.5 is generally considered excellent.
| Compound ID | Fluorescence (RFU) | Fold-Change vs. Negative Control | Hit? (Threshold > 3-fold) |
| Negative Control | 1,520 ± 110 | 1.0 | No |
| Positive Control | 18,850 ± 950 | 12.4 | N/A |
| Cmpd-001 | 1,610 ± 150 | 1.1 | No |
| Cmpd-002 | 8,530 ± 420 | 5.6 | Yes |
| Cmpd-003 | 2,100 ± 250 | 1.4 | No |
| Cmpd-004 | 12,500 ± 880 | 8.2 | Yes |
Data are illustrative.
Conclusion
The this compound-based caspase-3 assay is a robust, sensitive, and scalable method for identifying and characterizing novel regulators of apoptosis.[7][8] Its straightforward principle and adaptability to high-throughput formats make it an indispensable tool in academic research and drug discovery. By understanding the underlying apoptotic pathways and adhering to rigorous experimental and data analysis practices, researchers can effectively leverage this assay to uncover new therapeutic agents targeting the intricate machinery of programmed cell death.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen - Preclinical Research Services [pharmtoxglp.com]
- 3. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CASPASES [cyto.purdue.edu]
- 6. Caspase-3 activation: Significance and symbolism [wisdomlib.org]
- 7. biocompare.com [biocompare.com]
- 8. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. file.yizimg.com [file.yizimg.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. An activation-based high throughput screen identifies caspase-10 inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00017C [pubs.rsc.org]
- 18. mpbio.com [mpbio.com]
- 19. Caspase-3-Dependent Proteolytic Cleavage of Protein Kinase Cδ Is Essential for Oxidative Stress-Mediated Dopaminergic Cell Death after Exposure to Methylcyclopentadienyl Manganese Tricarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Suc-YVAD-AMC in Unraveling Autoimmune Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autoimmune diseases, a class of chronic inflammatory conditions, are characterized by an aberrant immune response against self-antigens. A growing body of evidence implicates the dysregulation of the innate immune system, particularly the activation of inflammasomes and the cysteine protease caspase-1, in the pathogenesis of these disorders. Suc-YVAD-AMC, a fluorogenic substrate for caspase-1, has emerged as a critical tool for elucidating the molecular mechanisms underpinning autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. This technical guide provides an in-depth overview of the role of this compound in understanding autoimmune diseases, complete with detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways.
Introduction: The Inflammasome and Caspase-1 in Autoimmunity
The innate immune system relies on a sophisticated network of sensors to detect both invading pathogens and endogenous danger signals. Among these, the NOD-like receptor (NLR) family, particularly NLRP3, plays a pivotal role in the assembly of a multiprotein complex known as the inflammasome.[1][2] Upon activation by a wide array of stimuli, the NLRP3 inflammasome recruits and activates pro-caspase-1.[3]
Caspase-1, a cysteine protease, is a key effector molecule in the inflammatory cascade.[4] Its primary function is the proteolytic processing of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their biologically active forms, IL-1β and IL-18.[4] These cytokines are potent mediators of inflammation and have been strongly implicated in the pathogenesis of numerous autoimmune diseases.[1][5] Dysregulated caspase-1 activity can lead to excessive inflammation and tissue damage, contributing to the clinical manifestations of conditions like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[6][7]
This compound: A Tool to Quantify Caspase-1 Activity
To investigate the role of caspase-1 in autoimmune diseases, it is essential to have reliable methods for measuring its enzymatic activity. This compound (Succinyl-Tyrosine-Valine-Alanine-Aspartic acid-7-amino-4-methylcoumarin) is a highly specific and sensitive fluorogenic substrate for caspase-1. The tetrapeptide sequence YVAD is a preferred recognition motif for caspase-1. In its intact form, the this compound molecule is non-fluorescent. However, upon cleavage by active caspase-1 at the aspartic acid residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The resulting fluorescence can be quantified using a fluorometer, providing a direct measure of caspase-1 activity.
Quantitative Data on Caspase-1 in Autoimmune Diseases
The use of fluorogenic substrates like this compound and its analogs has enabled the quantification of caspase-1 activity in various biological samples from patients with autoimmune diseases.
| Disease | Sample Type | Caspase-1 Activity Level | Reference |
| Rheumatoid Arthritis | Peripheral Blood Leukocytes | Significantly higher than healthy controls. | [1] |
| Rheumatoid Arthritis | Synovial Fluid | Elevated in patients with spondyloarthritis. | [8] |
| Systemic Lupus Erythematosus | Peripheral Blood Mononuclear Cells (PBMCs) | Significantly higher percentage of CD14+/Caspase-1+ cells compared to healthy controls. | [2] |
| Systemic Lupus Erythematosus | Monocytes | Upregulated in SLE patients. | [3] |
| Ankylosing Spondylitis | Serum | Significantly higher than in gout, RA, and healthy controls. | [6] |
Table 1: Caspase-1 Activity in Autoimmune Diseases. This table summarizes findings on elevated caspase-1 activity in various autoimmune conditions.
Experimental Protocols
Measurement of Caspase-1 Activity in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the measurement of caspase-1 activity in PBMCs isolated from patients with autoimmune diseases and healthy controls.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Caspase-1 Assay Buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
This compound (10 mM stock in DMSO)
-
AMC (7-amino-4-methylcoumarin) standard (for calibration curve)
-
96-well black microplate
-
Fluorometer (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture and Treatment (Optional): Culture PBMCs in RPMI 1640 supplemented with 10% FBS. Cells can be stimulated with relevant stimuli (e.g., LPS, ATP) to induce inflammasome activation.
-
Cell Lysis:
-
Pellet 1-2 x 10^6 PBMCs by centrifugation at 300 x g for 10 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and keep it on ice.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Caspase-1 Activity Assay:
-
In a 96-well black microplate, add 50 µg of cell lysate protein to each well.
-
Adjust the volume in each well to 50 µL with Caspase-1 Assay Buffer.
-
Prepare a reaction master mix by diluting the this compound stock solution to a final concentration of 50 µM in Caspase-1 Assay Buffer.
-
Add 50 µL of the reaction master mix to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis:
-
Generate a standard curve using known concentrations of free AMC.
-
Calculate the caspase-1 activity in each sample based on the standard curve and express it as pmol AMC released/min/mg protein.
-
Measurement of Caspase-1 Activity in Synovial Fluid
This protocol is adapted for the measurement of caspase-1 activity in synovial fluid samples from patients with rheumatoid arthritis.
Materials:
-
Synovial fluid samples
-
Hyaluronidase
-
Caspase-1 Assay Buffer (as described in 4.1)
-
This compound (as described in 4.1)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Centrifuge synovial fluid at 500 x g for 10 minutes to remove cells and debris.
-
Treat the supernatant with hyaluronidase (e.g., 100 U/mL) for 30 minutes at 37°C to reduce viscosity.
-
Centrifuge again at 10,000 x g for 10 minutes to remove any remaining debris.
-
-
Protein Quantification: Determine the protein concentration of the treated synovial fluid.
-
Caspase-1 Activity Assay:
-
Follow steps 5-7 from the PBMC protocol (Section 4.1), using 50 µg of synovial fluid protein per well.
-
Visualizing the Inflammasome Pathway and Experimental Workflow
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the key steps in the activation of the NLRP3 inflammasome, leading to caspase-1 activation and cytokine processing.
Caption: NLRP3 Inflammasome Activation Pathway.
Experimental Workflow for Caspase-1 Activity Assay
The following diagram outlines the general workflow for measuring caspase-1 activity using this compound.
Caption: Caspase-1 Fluorometric Assay Workflow.
Conclusion
This compound is an invaluable tool for researchers investigating the role of caspase-1 and inflammasome activation in the pathogenesis of autoimmune diseases. The ability to accurately quantify caspase-1 activity in various biological samples provides critical insights into disease mechanisms and offers a robust platform for the screening and evaluation of novel therapeutic inhibitors. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this technology in their pursuit of understanding and treating autoimmune disorders. By continuing to explore the intricacies of the inflammasome pathway, the scientific community moves closer to developing targeted and effective therapies for these debilitating diseases.
References
- 1. Caspase-1 is active since the early phase of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Inflammasome Activation in Systemic Lupus Erythematosus: Are Innate Immune Cells Activated? | Reumatología Clínica [reumatologiaclinica.org]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. Increased Caspase Activity Primes Human Lyme Arthritis Synovial γδ T cells for Proliferation and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the caspase-dependent mitochondrial apoptotic pathway in mononuclear cells of patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Activation of caspase-1 is mediated by stimulation of interferon genes and NLR family pyrin domain containing 3 in monocytes of active systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inflammatory arthritis in caspase-1 gene deficient mice: Contribution of proteinase 3 for caspase-1-independent production of bioactive IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Suc-YVAD-AMC in Elucidating Neuroinflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, as well as in acute brain injuries like stroke and traumatic brain injury. A key mediator in the inflammatory cascade is caspase-1, a cysteine protease responsible for the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). The fluorogenic substrate Suc-YVAD-AMC has emerged as an indispensable tool for the sensitive and specific quantification of caspase-1 activity, enabling researchers to dissect the intricate signaling pathways of neuroinflammation and to evaluate the efficacy of novel therapeutic interventions. This technical guide provides an in-depth overview of the application of this compound in neuroinflammatory research, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and experimental workflows.
Introduction to Caspase-1 in Neuroinflammation
Caspases are a family of cysteine proteases that play essential roles in apoptosis and inflammation.[1] Inflammatory caspases, such as caspase-1, are activated in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] In the central nervous system (CNS), the activation of caspase-1 is a hallmark of neuroinflammation and is implicated in the progression of numerous neurological and neuropsychiatric disorders.[1]
The activation of caspase-1 is tightly regulated by large multiprotein complexes known as inflammasomes.[1] The NOD-like receptor protein 3 (NLRP3) inflammasome is one of the most well-characterized inflammasomes in the CNS.[1] Upon activation, the NLRP3 inflammasome recruits and activates pro-caspase-1, leading to the cleavage and subsequent activation of caspase-1.[1] Active caspase-1 then proteolytically processes the inactive precursors of IL-1β and IL-18 into their mature, biologically active forms, which are then secreted from the cell to propagate the inflammatory response.[1]
This compound: A Specific Fluorogenic Substrate for Caspase-1
This compound (Succinyl-Tyrosine-Valine-Alanine-Aspartic Acid-7-amino-4-methylcoumarin) is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by caspase-1. The YVAD sequence mimics the cleavage site in pro-IL-1β. The substrate consists of the peptide sequence covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. However, upon cleavage by active caspase-1 at the aspartic acid residue, the AMC moiety is released, resulting in a significant increase in fluorescence that can be readily quantified.
The use of this compound and similar fluorogenic substrates, such as Ac-YVAD-AFC, provides a sensitive and real-time method to measure caspase-1 activity in a variety of biological samples, including cell lysates and tissue homogenates.[3][4]
Signaling Pathways in Neuroinflammation
The activation of caspase-1 is a central event in the neuroinflammatory cascade. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, a key signaling pathway in many neuroinflammatory conditions.
Experimental Protocols
Preparation of Brain Tissue Homogenates for Caspase-1 Assay
This protocol is adapted from methods described for preparing tissue homogenates for caspase activity assays.[3]
-
Tissue Collection: Rapidly excise the brain region of interest (e.g., cortex, hippocampus) from the animal and place it in ice-cold phosphate-buffered saline (PBS).
-
Homogenization: Weigh the tissue and homogenize it in 5 volumes of ice-cold lysis buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 1 mM EDTA, and 2 mM DTT) using a Dounce homogenizer.[3]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic proteins, and keep it on ice.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Caspase-1 Activity Assay using this compound
This protocol outlines a general procedure for measuring caspase-1 activity in brain tissue homogenates.
-
Reaction Setup: In a 96-well black microplate, add 10-50 µg of protein from the tissue homogenate to each well.[3]
-
Assay Buffer: Add caspase assay buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 1 mM EDTA, and 10 mM DTT) to bring the total volume to 100 µL.
-
Substrate Addition: Add 5 µL of a 1 mM stock solution of this compound to each well for a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 440-460 nm.[3]
-
Data Analysis: Quantify the caspase-1 activity by comparing the fluorescence of the experimental samples to a standard curve generated with free AMC. Express the activity as nmol of AMC released per mg of protein per hour.
Quantitative Data from Neuroinflammatory Studies
The following tables summarize quantitative data from studies that have utilized caspase-1 activity assays and inhibitors in the context of neuroinflammation.
Table 1: Effect of Caspase-1 Inhibitor Ac-YVAD-cmk on Infarct Volume and Caspase Activity in a Rat Model of Cerebral Ischemia [5]
| Parameter | Control (Vehicle) | Ac-YVAD-cmk Treated | % Reduction |
| Total Infarct Volume (% of hemisphere) at 24h | 41.1 ± 2.3 | 26.5 ± 2.1 | 35.5% |
| Caspase-1-like Activity at 24h (% of control) | 100 ± 20.3 | 3.4 ± 10.4** | 96.6% |
| Caspase-3 Activity at 24h (% of control) | 100 ± 30.3 | 13.2 ± 9.5 | 86.8% |
| Total Infarct Volume (% of hemisphere) at 6d | 30.6 ± 2.2 | 23.0 ± 2.2 | 24.8% |
| p < 0.05, *p < 0.01 vs control. Data are presented as mean ± SEM. |
Table 2: Effect of Caspase-1 Inhibitor Ac-YVAD-cmk on Pro-inflammatory Cytokine Levels in a Rat Model of Cerebral Ischemia [5]
| Cytokine Level (% of control) | Control (Vehicle) | Ac-YVAD-cmk Treated | % Reduction |
| IL-1β at 24h | 100 | 39.5 ± 23.7 | 60.5% |
| TNF-α at 24h | 100 | 51.9 ± 10.3 | 48.1% |
| p < 0.05 vs control. Data are presented as mean ± SEM. |
Table 3: IC50 Values of Select Caspase Inhibitors [6]
| Inhibitor | Caspase-1 IC50 (nM) | Caspase-3 IC50 (nM) | Caspase-8 IC50 (nM) |
| VX-765 | 530 | >10,000 | 1,000 |
| Ac-LESD-CMK | 5,670 | >100,000 | 50 |
| z-VAD-FMK | N/A | Low nM range | Low nM range |
| Note: This table provides context for the potency and selectivity of different caspase inhibitors. N/A indicates data not available in the provided source. |
Experimental Workflow for Drug Discovery
The following diagram illustrates a typical experimental workflow for screening and validating potential neuroprotective compounds that target the caspase-1 pathway.
Conclusion
The fluorogenic substrate this compound is a powerful and essential tool for investigating the role of caspase-1 in neuroinflammatory conditions. Its specificity and sensitivity allow for the precise quantification of enzyme activity, which is critical for understanding disease mechanisms and for the development of novel therapeutics. The experimental protocols and data presented in this guide highlight the utility of this compound in both basic research and drug discovery efforts aimed at mitigating the detrimental effects of neuroinflammation. As our understanding of the complexities of neuroinflammatory signaling pathways continues to grow, tools like this compound will remain at the forefront of research, enabling the development of targeted and effective treatments for a host of debilitating neurological disorders.
References
- 1. The Involvement of Caspases in Neuroinflammation and Neuronal Apoptosis in Chronic Pain and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Illuminating Inflammasome Activity: A Detailed Protocol for the Suc-YVAD-AMC Caspase-1 Assay
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Measuring Caspase-1 Activity
This application note provides a detailed, step-by-step protocol for the measurement of caspase-1 activity in cell lysates using the fluorogenic substrate Suc-YVAD-AMC. Caspase-1, a key inflammatory caspase, plays a crucial role in the innate immune response through the activation and processing of pro-inflammatory cytokines such as IL-1β and IL-18. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a critical target for therapeutic intervention. This fluorometric assay offers a sensitive and convenient method for quantifying caspase-1 activity, facilitating research into inflammatory processes and the screening of potential inhibitors.
Principle of the Assay
The assay is based on the detection of the cleavage of the synthetic tetrapeptide substrate this compound by active caspase-1. The substrate consists of the YVAD (tyrosine-valine-alanine-aspartic acid) amino acid sequence, which is a preferential recognition site for caspase-1. This sequence is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by caspase-1 at the aspartate residue, the free AMC is released, which emits a strong fluorescent signal upon excitation. The intensity of this fluorescence is directly proportional to the caspase-1 activity in the sample.
Signaling Pathway for Caspase-1 Activation
Caspase-1 is typically activated through the formation of a large, multiprotein complex known as the inflammasome.[1][2] This activation is a central event in the inflammatory response. The process is initiated by various stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), which are sensed by cytosolic pattern recognition receptors (PRRs) like NLRP3. Upon activation, the PRR oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[1][3] This proximity-induced dimerization facilitates the auto-proteolytic cleavage and activation of pro-caspase-1 into its active p20 and p10 subunits.[1][4] The active caspase-1 then proceeds to cleave its downstream targets, including pro-IL-1β and pro-IL-18, leading to their maturation and secretion, as well as inducing a form of pro-inflammatory cell death called pyroptosis through the cleavage of Gasdermin D.[1][5]
Caption: Caspase-1 activation via the inflammasome complex.
Experimental Protocol
This protocol is designed for a 96-well plate format, but can be scaled as needed. It is recommended to perform all assays in duplicate or triplicate.
Materials and Reagents
-
Cells of interest (adherent or suspension)
-
Inducing agent for caspase-1 activation (e.g., LPS, nigericin)
-
Phosphate-Buffered Saline (PBS) , ice-cold
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C. Add DTT fresh before use.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol. Store at 4°C. Add DTT fresh before use.
-
Caspase-1 Substrate (this compound): 1 mM stock solution in DMSO. Store at -20°C, protected from light.
-
Caspase-1 Inhibitor (Ac-YVAD-CHO): Optional, for negative control. 1 mM stock in DMSO.
-
Protein Assay Reagent (e.g., BCA or Bradford)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader capable of excitation at 400 nm and emission at 505 nm.
Experimental Workflow
Caption: Step-by-step workflow for the caspase-1 activity assay.
Step-by-Step Procedure
1. Sample Preparation (Cell Lysates)
-
a. Cell Culture and Induction: Plate cells at a desired density and culture overnight. Treat cells with the appropriate stimulus to induce caspase-1 activation. Include an untreated control group.
-
b. Cell Harvesting:
-
Adherent cells: Scrape cells in ice-cold PBS and transfer to a microcentrifuge tube.
-
Suspension cells: Transfer cells directly to a microcentrifuge tube.
-
-
c. Cell Lysis: Centrifuge the cell suspension at 1,500 rpm for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50-100 µL per 1-2 x 10^6 cells).
-
d. Incubation and Centrifugation: Incubate the cell lysate on ice for 10-15 minutes. Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
e. Lysate Collection: Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. This is your cell lysate.
-
f. Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA). This is crucial for normalizing the caspase activity.
2. Assay Reaction Setup
-
a. Prepare Plate: On a 96-well black microplate, add 50-100 µg of protein from your cell lysate to each well. Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
b. Controls:
-
Blank: 50 µL of Cell Lysis Buffer without cell lysate. This will be used to determine the background fluorescence.
-
Negative Control (Uninduced): Lysate from untreated cells.
-
Inhibitor Control (Optional): Pre-incubate a sample of induced lysate with 1 µL of 1 mM Ac-YVAD-CHO for 10-15 minutes at room temperature before adding the reaction buffer and substrate.
-
-
c. Add Reaction Buffer: Add 50 µL of 2X Reaction Buffer to each well.
-
d. Initiate Reaction: Add 5 µL of 1 mM this compound substrate to each well. The final concentration of the substrate will be 50 µM.
3. Measurement
-
a. Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the cell type and the level of caspase-1 activity.
-
b. Read Fluorescence: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Data Analysis
-
Subtract Background: Subtract the average fluorescence value of the blank wells from the values of all other wells.
-
Normalize to Protein Concentration: If different amounts of protein were used, normalize the fluorescence readings to the protein concentration of each sample.
-
Calculate Fold-Increase in Activity: The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of the induced samples to the uninduced control.
Fold Increase = (Fluorescence of Induced Sample) / (Fluorescence of Uninduced Sample)
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from a caspase-1 activity assay.
| Sample Condition | Protein Conc. (µg/µL) | Volume of Lysate (µL) | Total Protein (µg) | Raw Fluorescence (RFU) | Background Subtracted RFU | Normalized Activity (RFU/µg protein) | Fold Change vs. Uninduced |
| Blank | N/A | 0 | 0 | 150 | 0 | N/A | N/A |
| Uninduced Control | 2.5 | 20 | 50 | 500 | 350 | 7.0 | 1.0 |
| Induced Sample 1 | 2.5 | 20 | 50 | 2500 | 2350 | 47.0 | 6.7 |
| Induced Sample 2 | 2.5 | 20 | 50 | 2800 | 2650 | 53.0 | 7.6 |
| Inhibitor Control | 2.5 | 20 | 50 | 600 | 450 | 9.0 | 1.3 |
Note: The values presented in this table are for illustrative purposes only and will vary depending on the experimental conditions.
Troubleshooting
-
High Background Fluorescence:
-
Ensure the use of a black microplate to minimize background.
-
Check for contamination in reagents.
-
The substrate may be degrading; ensure proper storage and handling.
-
-
Low Signal:
-
The induction of caspase-1 may be insufficient; optimize the concentration and incubation time of the stimulus.
-
Increase the amount of cell lysate per well.
-
Increase the incubation time with the substrate.
-
Ensure the fluorometer settings are correct for AMC (Ex/Em = 400/505 nm).
-
-
High Variability between Replicates:
-
Ensure accurate pipetting and thorough mixing of reagents.
-
Check for uniformity in cell plating and treatment.
-
This detailed protocol provides a robust framework for the reliable measurement of caspase-1 activity. By carefully following these steps, researchers can obtain accurate and reproducible data to advance our understanding of inflammatory processes and aid in the development of novel therapeutics.
References
Preparing a Working Solution of Suc-YVAD-AMC from Powder: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-YVAD-AMC (Succinyl-Tyrosine-Valine-Alanine-Aspartic Acid-7-amino-4-methylcoumarin) is a fluorogenic substrate primarily used to measure the activity of caspase-1. Upon cleavage by caspase-1, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence. This application note provides a detailed protocol for the preparation of a working solution of this compound from its powdered form, ensuring accurate and reproducible results in enzyme activity assays.
Quantitative Data Summary
For ease of use and accurate preparation, the following table summarizes the key quantitative data for preparing this compound solutions.
| Parameter | Value | Notes |
| Molecular Weight | 723.7 g/mol [1][2][3] | Use this value for precise calculations. |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | This compound is readily soluble in DMSO. |
| Recommended Stock Concentration | 10 mM | A 10 mM stock solution is a convenient concentration for further dilutions. |
| Storage of Powder | -20°C[1] | Store desiccated to prevent degradation. |
| Storage of Stock Solution | -20°C | Aliquot to avoid multiple freeze-thaw cycles. |
| Typical Working Concentration | 50 - 200 µM | The optimal concentration may vary depending on the specific assay conditions. |
| Excitation Wavelength | ~340-360 nm | |
| Emission Wavelength | ~440-460 nm | For the cleaved AMC fluorophore. |
Experimental Protocol
This protocol outlines the steps for preparing a 10 mM stock solution of this compound and a subsequent 100 µM working solution.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water
-
Appropriate assay buffer (e.g., HEPES, Tris-based buffers)
-
Microcentrifuge tubes
-
Pipettes and sterile, nuclease-free pipette tips
Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing (Optional, if not pre-aliquoted): If working with a bulk amount, carefully weigh out the desired amount of powder. For example, to prepare 1 mL of a 10 mM solution, you would need 0.724 mg of this compound.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial of this compound powder. To prepare a 10 mM stock solution from 1 mg of powder, add 138.2 µL of DMSO.
-
Calculation: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)
-
-
Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes. Store these aliquots at -20°C. This prevents degradation that can occur with repeated freeze-thaw cycles.
Preparation of a 100 µM Working Solution
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution on ice.
-
Dilution: Dilute the stock solution 1:100 in the desired aqueous assay buffer. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of assay buffer.
-
Mixing: Gently vortex the working solution to ensure it is thoroughly mixed.
-
Use: The working solution is now ready to be used in your caspase-1 activity assay. It is recommended to prepare the working solution fresh on the day of the experiment.
Experimental Workflow
Caption: Workflow for preparing this compound working solution.
Signaling Pathway Context
The cleavage of this compound by caspase-1 is a key event in the study of the inflammasome pathway. Activation of the inflammasome leads to the activation of caspase-1, which then processes pro-inflammatory cytokines and can be detected using this substrate.
Caption: Caspase-1 activation and substrate cleavage.
Conclusion
Proper preparation of the this compound working solution is critical for obtaining reliable and consistent results in caspase-1 activity assays. By following this detailed protocol and adhering to the recommended storage conditions, researchers can ensure the integrity of the substrate and the accuracy of their experimental data.
References
Optimal Concentration of Suc-YVAD-AMC for Caspase-1 Activity Assays in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining and utilizing the optimal concentration of the fluorogenic substrate Succinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-Amino-4-Methylcoumarin (Suc-YVAD-AMC) for the measurement of caspase-1 activity in cell lysates. Detailed protocols for cell lysate preparation and the fluorometric assay are provided, along with data presentation guidelines and visualizations to aid in experimental design and execution.
Introduction
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response. Its activation within a multiprotein complex called the inflammasome leads to the proteolytic maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, as well as the induction of pyroptosis, a pro-inflammatory form of programmed cell death. The enzymatic activity of caspase-1 is a key indicator of inflammasome activation and is therefore a crucial parameter to measure in immunology, inflammation research, and for the development of therapeutic agents targeting inflammatory diseases.
The fluorogenic substrate this compound is a sensitive tool for measuring caspase-1 activity. The peptide sequence YVAD is a preferred recognition motif for caspase-1. Upon cleavage by active caspase-1, the free 7-amino-4-methylcoumarin (AMC) molecule is released, which produces a measurable fluorescent signal. The rate of this reaction is proportional to the caspase-1 activity in the sample.
Determining the Optimal Substrate Concentration
The optimal concentration of this compound for a caspase-1 activity assay in cell lysates is a balance between achieving maximum reaction velocity (Vmax) and minimizing substrate inhibition or off-target effects. For most enzymatic assays, a substrate concentration that is several-fold higher than the Michaelis constant (Km) is recommended to ensure that the reaction rate is dependent on the enzyme concentration and not limited by substrate availability.
While the specific Km of this compound for caspase-1 is not widely reported, data from similar acetylated substrates (Ac-YVAD-AMC) and other caspase-1 substrates suggest a Km in the low micromolar range. For instance, the apparent Km of Z-WEHD-aminoluciferin for caspase-1 is approximately 20 µM. Commercial assay kits using the related substrate Ac-YVAD-AFC consistently recommend a final concentration of 50 µM . This concentration is likely to be saturating for the enzyme, ensuring that the assay is sensitive to changes in caspase-1 activity.
For initial experiments, a final concentration of 50 µM this compound is recommended. However, for rigorous kinetic studies or when working with highly purified enzyme or lysates with exceptionally high activity, it is advisable to perform a substrate titration to determine the empirical optimal concentration for your specific experimental conditions.
Data Presentation
Quantitative data from caspase-1 activity assays should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.
Table 1: Recommended Final Concentrations of Assay Components
| Component | Recommended Final Concentration | Stock Concentration | Volume per 100 µL Reaction |
| Cell Lysate Protein | 50 - 200 µg | 1 - 5 mg/mL | Variable |
| This compound | 50 µM | 1 mM in DMSO | 5 µL |
| Dithiothreitol (DTT) | 10 mM | 1 M | 1 µL |
| Assay Buffer | 1X | 2X or 5X | Variable |
Table 2: Example Data from a Caspase-1 Activity Assay
| Sample | Treatment | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| 1 | Untreated Control | 150 ± 15 | 1.0 |
| 2 | LPS (1 µg/mL) | 300 ± 25 | 2.0 |
| 3 | LPS + Nigericin (10 µM) | 1200 ± 90 | 8.0 |
| 4 | LPS + Nigericin + Inhibitor X | 450 ± 40 | 3.0 |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Caspase-1 Assay
This protocol describes the preparation of cell lysates from both suspension and adherent cells suitable for measuring caspase-1 activity.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (see Table 3 for composition)
-
Microcentrifuge
-
Pipettes and pipette tips
Table 3: Composition of Cell Lysis Buffer
| Component | Final Concentration |
| HEPES | 50 mM, pH 7.4 |
| CHAPS or Triton X-100 | 0.1% (w/v) |
| NaCl | 100 mM |
| EDTA | 1 mM |
| DTT | 10 mM (add fresh) |
| Protease Inhibitor Cocktail | 1X (optional, without EDTA if interfering) |
Procedure for Suspension Cells:
-
Pellet 1-5 x 10^6 cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.
-
Incubate the lysate on ice for 10-15 minutes, with gentle vortexing every 5 minutes.
-
Clarify the lysate by centrifugation at 12,000 - 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
Lysates can be used immediately or stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
Procedure for Adherent Cells:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold Cell Lysis Buffer directly to the plate.
-
Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Follow steps 5-9 from the "Procedure for Suspension Cells".
Protocol 2: Fluorometric Caspase-1 Activity Assay
This protocol details the procedure for measuring caspase-1 activity in cell lysates using this compound.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
This compound (1 mM stock solution in DMSO)
-
Caspase Assay Buffer (see Table 4 for composition)
-
Dithiothreitol (DTT, 1 M stock)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation at ~380-400 nm and emission at ~460-505 nm filters.
Table 4: Composition of 2X Caspase Assay Buffer
| Component | Final Concentration (in 2X buffer) |
| HEPES | 100 mM, pH 7.2 |
| NaCl | 200 mM |
| CHAPS or Triton X-100 | 0.2% (w/v) |
| EDTA | 2 mM |
| Glycerol | 20% (v/v) |
Procedure:
-
Thaw all reagents on ice.
-
Prepare the 1X Caspase Assay Buffer by diluting the 2X stock with sterile water and adding DTT to a final concentration of 10 mM immediately before use.
-
In a 96-well black microplate, add 50-200 µg of cell lysate protein per well. Adjust the volume of each well to 50 µL with 1X Caspase Assay Buffer.
-
Include appropriate controls:
-
Blank: 50 µL of 1X Caspase Assay Buffer without cell lysate.
-
Negative Control: Lysate from untreated or unstimulated cells.
-
Positive Control (optional): Lysate from cells treated with a known caspase-1 activator (e.g., LPS and nigericin).
-
-
Prepare a reaction master mix by diluting the 1 mM this compound stock solution to a 2X working concentration (e.g., 100 µM) in 1X Caspase Assay Buffer.
-
Initiate the reaction by adding 50 µL of the 2X this compound working solution to each well, bringing the final volume to 100 µL and the final substrate concentration to 50 µM.
-
Immediately place the plate in a fluorometric microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes in kinetic mode. Alternatively, for an endpoint assay, incubate the plate at 37°C for 1-2 hours, protected from light, and then read the fluorescence.
-
Data Analysis:
-
Subtract the blank RFU values from all sample readings.
-
For kinetic assays, determine the reaction rate (V₀) from the slope of the linear portion of the fluorescence versus time plot.
-
Express caspase-1 activity as the rate of change in fluorescence (RFU/min) per µg of protein or as a fold-change relative to the negative control.
-
Visualizations
Caspase-1 Activation Signaling Pathway
Measuring Caspase-1 Activity in Macrophages using Suc-YVAD-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in innate immunity.[1][2] As a key component of the inflammasome, a multiprotein complex, caspase-1 is responsible for the maturation and secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.[1][3] Its activation is a hallmark of inflammatory responses to pathogenic infections and cellular stress. Consequently, the accurate measurement of caspase-1 activity is paramount for research in immunology, inflammation, and the development of novel therapeutics targeting inflammatory diseases.
This document provides a detailed guide for measuring caspase-1 activity in macrophages using the fluorogenic substrate Suc-YVAD-AMC (Succinyl-Tyrosine-Valine-Alanine-Aspartic Acid-7-amino-4-methylcoumarin). The assay is based on the specific cleavage of the YVAD peptide sequence by active caspase-1, which liberates the fluorescent AMC group. The resulting fluorescence can be quantified and is directly proportional to the caspase-1 activity in the sample.
Principle of the Assay
The measurement of caspase-1 activity using this compound is a highly sensitive and specific method. The synthetic tetrapeptide, YVAD, mimics the natural cleavage site of pro-IL-1β by caspase-1.[4] In its uncleaved form, the AMC fluorophore is quenched. Upon cleavage by active caspase-1, the free AMC molecule is released and fluoresces brightly when excited with ultraviolet light (typically around 360-400 nm), with an emission maximum at approximately 460-505 nm.[5] This allows for the real-time monitoring of enzyme kinetics and the quantification of caspase-1 activity in cell lysates or purified systems.
Caspase-1 Activation Signaling Pathway
Caspase-1 is activated through the assembly of inflammasomes in response to various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[6][7] A common experimental model to induce caspase-1 activation in macrophages involves a two-signal process:
-
Priming Signal (Signal 1): Macrophages are first primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS). This leads to the NF-κB-mediated upregulation of pro-IL-1β and components of the inflammasome, like NLRP3.[6][8]
-
Activation Signal (Signal 2): A second stimulus, such as the pore-forming toxin nigericin or extracellular ATP, triggers the assembly of the NLRP3 inflammasome.[6][9] This complex recruits and activates pro-caspase-1 through proximity-induced autoproteolysis, leading to the formation of the active caspase-1 heterotetramer.[6][7]
Active caspase-1 then cleaves its substrates, including pro-IL-1β and pro-IL-18, into their mature, secreted forms, and can also induce a pro-inflammatory form of cell death known as pyroptosis through the cleavage of Gasdermin D.[1][10]
Experimental Protocols
Materials and Reagents
-
Cells: Murine bone marrow-derived macrophages (BMDMs), human monocyte-derived macrophages (hMDMs), or a suitable macrophage cell line (e.g., THP-1, J774A.1).
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Priming Agent: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Activating Agent: Nigericin sodium salt or ATP.
-
Caspase-1 Substrate: this compound.
-
Caspase-1 Inhibitor: Ac-YVAD-CMK or Ac-YVAD-CHO (for specificity control).
-
Lysis Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1% Triton X-100, 10% glycerol, 1 mM DTT.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol.
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Experimental Workflow
Detailed Protocol
1. Cell Seeding and Culture:
-
Seed macrophages in a 96-well black, clear-bottom plate at a density of 1 x 10^5 to 5 x 10^5 cells per well. The optimal cell number should be determined empirically.[11]
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
2. Macrophage Priming and Activation:
-
Priming (Signal 1): Remove the culture medium and replace it with fresh medium containing LPS (e.g., 100 ng/mL). Incubate for 3-4 hours.
-
Activation (Signal 2): After priming, add the activating agent. For example, add nigericin to a final concentration of 5-20 µM and incubate for 30-90 minutes.[6]
-
Controls:
-
Negative Control: Cells treated with vehicle (e.g., DMSO or PBS) instead of LPS and/or nigericin.
-
LPS Only Control: Cells treated with LPS but not the activating agent.
-
Inhibitor Control: Pre-incubate a set of primed and activated cells with a specific caspase-1 inhibitor (e.g., 20 µM Ac-YVAD-CMK) for 30-60 minutes prior to adding the substrate.[12]
-
3. Cell Lysis:
-
After stimulation, centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant.
-
Wash the cells once with cold PBS.
-
Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.[5]
-
Centrifuge the plate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
4. Caspase-1 Activity Assay:
-
In a new 96-well black plate, add 50 µL of Assay Buffer to each well.
-
Carefully transfer 10-50 µL of the cell lysate (supernatant from the previous step) to the corresponding wells of the new plate.
-
Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM.[5]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[5]
5. Measurement and Data Analysis:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[5]
-
The caspase-1 activity can be expressed as Relative Fluorescence Units (RFU) or calculated as a fold change relative to the negative control.
-
The specificity of the assay is confirmed by the significant reduction in fluorescence in the inhibitor-treated wells.
Data Presentation
The following tables provide examples of expected quantitative data from caspase-1 activity assays in macrophages.
Table 1: Caspase-1 Activity in LPS and Nigericin-Stimulated Macrophages
| Treatment Group | Caspase-1 Activity (RFU) | Fold Change vs. Control |
| Untreated Control | 150 ± 25 | 1.0 |
| LPS (100 ng/mL) | 250 ± 40 | 1.7 |
| Nigericin (10 µM) | 300 ± 50 | 2.0 |
| LPS + Nigericin | 2500 ± 200 | 16.7 |
| LPS + Nigericin + Ac-YVAD-CMK | 350 ± 60 | 2.3 |
Data are represented as mean ± standard deviation and are hypothetical examples based on typical experimental outcomes.
Table 2: Time-Course of Caspase-1 Activation
| Time after Nigericin (min) | Caspase-1 Activity (RFU) |
| 0 | 245 ± 35 |
| 15 | 800 ± 90 |
| 30 | 1850 ± 150 |
| 60 | 2480 ± 210 |
| 90 | 2100 ± 180 |
Macrophages were primed with LPS for 4 hours prior to stimulation with 10 µM nigericin. Data are represented as mean ± standard deviation and are hypothetical examples.
Troubleshooting and Considerations
-
High Background: This may be due to non-specific cleavage of the substrate by other proteases. Including a proteasome inhibitor like MG-132 in the lysis buffer can help reduce this.[12]
-
Low Signal: The cell number may be too low, or the stimulation time and concentration of activators may need optimization.
-
Substrate Specificity: While YVAD is a preferred substrate for caspase-1, some cross-reactivity with other caspases (e.g., caspase-4 and -5) has been reported.[13] The use of a specific caspase-1 inhibitor is crucial to confirm the identity of the measured activity.
-
Cell Health: Ensure macrophages are healthy and not overly confluent, as this can affect their response to stimuli.
-
Assay Format: Caspase-1 activity can also be measured in the cell culture supernatant, which may provide a better signal-to-background ratio in some cases.[12]
By following these detailed protocols and considering the key aspects of the assay, researchers can obtain reliable and reproducible measurements of caspase-1 activity in macrophages, providing valuable insights into inflammatory processes and the efficacy of potential therapeutic interventions.
References
- 1. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Quantifying Caspase-1 Activity in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. abcam.com [abcam.com]
- 6. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. FAQ: Caspase-Glo® 1 Inflammasome Assay [worldwide.promega.com]
- 13. Caspase assay selection guide | Abcam [abcam.com]
Live-Cell Imaging of Caspase-1 Activation with Suc-YVAD-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the real-time imaging of caspase-1 activation in live cells using the fluorogenic substrate Suc-YVAD-AMC. This methodology is critical for researchers in immunology, oncology, and neurobiology, as well as for professionals in drug development screening for modulators of inflammation and pyroptosis.
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a key inflammatory caspase. Its activation is a hallmark of the inflammasome, a multiprotein complex that responds to pathogenic and endogenous danger signals.[1] Once activated, caspase-1 is responsible for the proteolytic cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[2] It also cleaves gasdermin D (GSDMD) to induce pyroptosis, a pro-inflammatory form of programmed cell death.[2]
The assay principle is based on the cleavage of the synthetic tetrapeptide substrate this compound by active caspase-1. The YVAD sequence mimics the cleavage site in pro-IL-1β.[3] In its intact form, the substrate is non-fluorescent. Upon cleavage by caspase-1, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, which emits a bright fluorescent signal. This increase in fluorescence can be monitored in real-time using fluorescence microscopy or a microplate reader, providing a direct measure of caspase-1 activity within living cells. The excitation and emission wavelengths for AMC are approximately 380 nm and 460 nm, respectively.[4]
Quantitative Data
The following tables summarize quantitative data relevant to the measurement of caspase-1 activity and its inhibition.
Table 1: IC50 Values for Caspase-1 Inhibitors
This table provides the half-maximal inhibitory concentration (IC50) values for various compounds against caspase-1. These values are crucial for researchers studying the efficacy of potential therapeutic agents that target caspase-1.
| Compound | IC50 (nM) vs. Caspase-1 | Substrate Used | Reference |
| VRT-043198 (2b) | 0.204 | (Z-LEHD)2-R110 | [5][6] |
| NCGC-00183434 (4) | 0.023 | (Z-LEHD)2-R110 | [5][6] |
| YVAD-CN (20) | 2.16 | (Z-LEHD)2-R110 | [6] |
| Ac-LEHD-CHO | 15.0 | (Z-LEHD)2-R110 | [6] |
| VX-765 | 530 | Not Specified | [7] |
| Ac-YVAD-cmk | 500 (approx.) | Ac-YVAD-amc | [8] |
Note: The substrate used can influence the apparent IC50 value. Data should be compared with caution across different assay conditions.
Table 2: Representative Time-Course of Caspase-1 Activation
This table illustrates a typical time-course of relative fluorescence intensity following the induction of caspase-1 activation in a live-cell imaging experiment using a YVAD-based fluorogenic substrate.
| Time Point | Relative Fluorescence Units (RFU) - Untreated Cells | Relative Fluorescence Units (RFU) - Treated Cells |
| 0 min | 100 | 105 |
| 15 min | 102 | 350 |
| 30 min | 105 | 800 |
| 60 min | 110 | 1500 |
| 90 min | 115 | 2200 |
| 120 min | 120 | 2800 |
Note: These are representative data. Actual fluorescence intensity and kinetics will vary depending on the cell type, stimulus, and experimental conditions.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Caspase-1 Activation in a 96-Well Plate Format
This protocol details the steps for imaging caspase-1 activation in adherent cells grown in a 96-well plate.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Inflammasome activators (e.g., LPS, Nigericin, ATP)
-
This compound substrate
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Caspase-1 inhibitor (e.g., Ac-YVAD-cmk) for control experiments
-
Fluorescence microplate reader or high-content imaging system with environmental control (37°C, 5% CO2) and appropriate filters for AMC (Excitation: ~380 nm, Emission: ~460 nm)
-
Black, clear-bottom 96-well microplates
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in aliquots at -20°C, protected from light.
-
Prepare working solutions of inflammasome activators and inhibitors in complete culture medium or an appropriate imaging buffer.
-
-
Substrate Loading and Treatment:
-
On the day of the experiment, remove the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS or HBSS.
-
Prepare a loading solution containing this compound at a final concentration of 10-50 µM in complete culture medium or imaging buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C to allow for substrate uptake.
-
For inhibitor controls, pre-incubate the cells with the caspase-1 inhibitor for 30-60 minutes before adding the substrate and stimulus.
-
Following substrate loading, add the inflammasome activators to the designated wells. Include untreated and vehicle-treated wells as negative controls.
-
-
Image Acquisition:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader or a high-content imaging system equipped with environmental control.
-
Acquire images or fluorescence readings at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment (typically 1-4 hours).
-
Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
For plate reader data, subtract the background fluorescence from all readings. Plot the average fluorescence intensity over time for each condition.
-
For imaging data, quantify the mean fluorescence intensity per cell or per well using appropriate image analysis software.
-
Calculate the fold-change in fluorescence relative to the untreated control at each time point.
-
Protocol 2: Caspase-1 Activity Assay in Cell Lysates
This protocol is for the endpoint measurement of caspase-1 activity in cell lysates.
Materials:
-
Suspension or adherent cells
-
Inflammasome activators and inhibitors
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 1 mM DTT)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 10 mM DTT)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Treatment:
-
Treat cells in culture with the desired inflammasome activators and inhibitors for the specified time.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in cold Lysis Buffer and incubate on ice for 15-30 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cell lysate.
-
-
Enzymatic Assay:
-
In a 96-well plate, add a specific amount of cell lysate protein (e.g., 20-50 µg) to each well.
-
Add Assay Buffer to bring the total volume to 50 µL.
-
Add 50 µL of 2X this compound substrate solution (e.g., 100 µM in Assay Buffer) to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm at multiple time points or as an endpoint reading after 1-2 hours.
-
Diagrams
Below are diagrams illustrating the key pathways and workflows described in these application notes.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. invivogen.com [invivogen.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Inflammasome Inhibitors Using the Suc-YVAD-AMC Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory caspases, primarily caspase-1.[1][2] Dysregulation of inflammasome activity, particularly the well-characterized NLRP3 inflammasome, is implicated in a wide range of inflammatory diseases, including gout, type 2 diabetes, and neurodegenerative disorders. This has made the inflammasome a key target for therapeutic intervention.
The Suc-YVAD-AMC assay is a robust and widely used method for screening potential inflammasome inhibitors. This fluorogenic assay directly measures the enzymatic activity of caspase-1, the key effector enzyme of the inflammasome. The assay utilizes the synthetic peptide substrate this compound, which contains the caspase-1 recognition sequence (YVAD). In the presence of active caspase-1, the substrate is cleaved, releasing the fluorescent aminomethylcoumarin (AMC) group. The resulting fluorescence intensity is directly proportional to caspase-1 activity, providing a quantitative measure of inflammasome activation. By assessing the reduction in fluorescence in the presence of test compounds, researchers can effectively identify and characterize inhibitors of the inflammasome pathway.
Signaling Pathway
The canonical NLRP3 inflammasome activation is a two-step process. The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) and leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway. The second step, "activation," is triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances like monosodium urate (MSU). This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity-induced auto-activation of pro-caspase-1 results in active caspase-1, which then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and induces a form of inflammatory cell death called pyroptosis.[2]
Experimental Protocols
Protocol 1: Screening of Inflammasome Inhibitors in Cell Lysates
This protocol describes the screening of inflammasome inhibitors by measuring caspase-1 activity in lysates from treated cells.
Materials:
-
THP-1 monocytes or bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Test compounds (inflammasome inhibitors)
-
Caspase-1 inhibitor (e.g., Ac-YVAD-cmk) as a positive control for inhibition
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Caspase Assay Buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
This compound substrate (10 mM stock in DMSO)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
For differentiation, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL and treat with 100 ng/mL PMA for 48-72 hours. Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before the experiment.
-
For BMDMs, isolate cells from mouse bone marrow and differentiate for 6-7 days with M-CSF.
-
-
Inflammasome Priming and Inhibition:
-
Seed differentiated THP-1 cells or BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Prime the cells with 1 µg/mL LPS for 3-4 hours.
-
Pre-incubate the cells with various concentrations of test compounds or a known caspase-1 inhibitor (e.g., 20 µM Ac-YVAD-cmk) for 30-60 minutes.
-
-
Inflammasome Activation:
-
Induce inflammasome activation by adding 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.
-
-
Cell Lysis:
-
Carefully remove the supernatant.
-
Add 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
-
Caspase-1 Activity Assay:
-
In a new 96-well black plate, add 50 µL of Caspase Assay Buffer to each well.
-
Add 10-20 µL of the cell lysate to the corresponding wells.
-
Prepare the this compound substrate solution by diluting the 10 mM stock to a final concentration of 50 µM in the Caspase Assay Buffer.
-
Initiate the reaction by adding 50 µL of the 50 µM this compound substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell-Free Assay with Recombinant Caspase-1
This protocol is suitable for determining if a compound directly inhibits caspase-1 enzymatic activity.
Materials:
-
Recombinant active human Caspase-1
-
Caspase Assay Buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Test compounds (potential direct caspase-1 inhibitors)
-
Caspase-1 inhibitor (e.g., Ac-YVAD-cmk) as a positive control
-
This compound substrate (10 mM stock in DMSO)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Assay Preparation:
-
In a 96-well black plate, prepare serial dilutions of the test compounds in Caspase Assay Buffer.
-
Include a positive control (e.g., 20 µM Ac-YVAD-cmk) and a vehicle control (DMSO).
-
-
Enzyme and Inhibitor Incubation:
-
Add 10 µL of recombinant active caspase-1 (final concentration ~1-10 ng/µL) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Prepare the this compound substrate solution by diluting the 10 mM stock to a final concentration of 50-200 µM in the Caspase Assay Buffer.
-
Initiate the reaction by adding 30 µL of the substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 1-minute intervals using a microplate reader.
-
Calculate the rate of the reaction (the slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
-
Data Presentation
The inhibitory activity of compounds on the inflammasome is typically expressed as the half-maximal inhibitory concentration (IC50). The following table provides examples of IC50 values for known inflammasome inhibitors, some of which have been determined using caspase-1 activity assays.
| Compound | Target | Assay Type | Cell Type | IC50 |
| MCC950 | NLRP3 | IL-1β release | BMDMs | 8 nM |
| NSC697923 | Caspase-1 | Enzymatic Activity | Recombinant | 1.737 µM[1] |
| VX-765 | Caspase-1 | IL-1β release | Microglia | 50 nM[3] |
| AZD9056 | P2X7 | IL-1β release | Microglia | 30 nM[3] |
| C77 | NLRP3/NLRC4 | IL-1β release | Microglia | ~10 µM[2] |
| Oridonin | NLRP3 | ATPase Activity | Recombinant | ~0.75 µM[4] |
| Manoalide | NLRP3 | Caspase-1 cleavage | BMDMs | Dose-dependent inhibition[5] |
Assay Validation and Performance Metrics
For high-throughput screening (HTS), it is crucial to validate the assay to ensure its robustness and reliability. Key performance metrics include the Signal-to-Background (S/B) ratio and the Z'-factor.
-
Signal-to-Background (S/B) Ratio: This metric indicates the separation between the positive control (maximal caspase-1 activity) and the negative control (background fluorescence). A higher S/B ratio is desirable.
-
Calculation: S/B = (Mean signal of positive control) / (Mean signal of negative control)
-
-
Z'-Factor: This statistical parameter assesses the quality of an HTS assay by considering both the dynamic range (S/B) and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Calculation: Z' = 1 - [(3 * (SD of positive control + SD of negative control)) / |Mean of positive control - Mean of negative control|]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | - Contaminated reagents or plates- Autofluorescence of test compounds | - Use fresh, high-quality reagents and plates- Run a parallel assay without enzyme to measure compound autofluorescence and subtract this value |
| Low Signal | - Inactive caspase-1- Insufficient inflammasome activation- Substrate degradation | - Use a new batch of recombinant enzyme or ensure proper cell stimulation- Optimize LPS and ATP/nigericin concentrations and incubation times- Protect the this compound substrate from light and repeated freeze-thaw cycles |
| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension and careful pipetting- Use an automated liquid handler for improved precision- Avoid using the outer wells of the plate or fill them with buffer |
| Inconsistent IC50 Values | - Compound instability or precipitation- Variability in cell health | - Check the solubility of the compounds in the assay buffer- Ensure consistent cell culture conditions and passage numbers |
References
- 1. A small molecule inhibitor of caspase-1 inhibits NLRP3 inflammasome activation and pyroptosis to alleviate gouty inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the NLRP3 Inflammasome Activation by Manoalide Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Analysis of Caspase-1 Using the Fluorogenic Substrate Suc-YVAD-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease that plays a critical role in the innate immune system. It functions as an inflammatory initiator by proteolytically cleaving the precursors of pro-inflammatory cytokines, primarily pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms.[1] Dysregulation of caspase-1 activity is implicated in a spectrum of inflammatory diseases, positioning it as a significant therapeutic target. The kinetic analysis of caspase-1 is fundamental to understanding its enzymatic behavior and for the discovery and characterization of potential inhibitors.
This document provides a detailed protocol for performing a kinetic analysis of caspase-1 using the fluorogenic substrate Succinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-Amino-4-methylcoumarin (Suc-YVAD-AMC). The assay is based on the enzymatic cleavage of the YVAD peptide sequence by caspase-1, which liberates the fluorescent reporter molecule, 7-Amino-4-methylcoumarin (AMC). The resulting increase in fluorescence can be monitored over time to determine the reaction kinetics.[2][3]
Principle of the Assay
The kinetic assay for caspase-1 activity utilizes a synthetic tetrapeptide substrate, this compound, which mimics the natural cleavage site of caspase-1. In its intact form, the fluorescence of the AMC group is minimal. Upon cleavage by active caspase-1 between the aspartate (D) and AMC residues, the free AMC is released. Free AMC exhibits a significant increase in fluorescence when excited at approximately 380 nm, with an emission maximum around 460 nm.[3] The rate of this fluorescence increase is directly proportional to the caspase-1 activity, allowing for the determination of key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).
Caspase-1 Activation Signaling Pathway
Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1.[4] Its activation is tightly regulated and primarily occurs through the assembly of a large, multi-protein complex known as the inflammasome.[1][5] This assembly is triggered by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). The inflammasome complex typically consists of a sensor protein (e.g., a member of the NOD-like receptor family like NLRP3), an adaptor protein (ASC), and pro-caspase-1.[1][6] The proximity of pro-caspase-1 molecules within the inflammasome facilitates their dimerization and subsequent auto-activation through proteolytic cleavage into its active p20 and p10 subunits.[1]
Caption: Caspase-1 activation via the inflammasome complex.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant active human Caspase-1.
-
Substrate: this compound (stock solution in DMSO).
-
Assay Buffer: 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 1 mM EDTA, and 10 mM DTT.[2] Note: DTT should be added fresh from a stock solution just before use.
-
Instrumentation: Fluorescence microplate reader capable of kinetic measurements with excitation at ~380 nm and emission at ~460 nm.[3]
-
Microplate: Black, flat-bottom 96-well microplate.
-
Positive Control Inhibitor (Optional): Ac-YVAD-CHO.[5]
Protocol 1: Determination of Michaelis-Menten Constant (Kₘ) and Maximum Velocity (Vₘₐₓ)
This protocol outlines the steps to determine the Kₘ and Vₘₐₓ of caspase-1 with the this compound substrate.
-
Prepare Substrate Dilutions:
-
Prepare a series of dilutions of the this compound substrate in the assay buffer. A typical concentration range to test would be from 0.5 µM to 100 µM. It is recommended to perform a two-fold serial dilution.
-
-
Prepare Enzyme Solution:
-
Dilute the recombinant active caspase-1 in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically, but a starting point of 0.5-1 unit per well is recommended.[5] Keep the enzyme solution on ice.
-
-
Set up the Assay Plate:
-
Blank Wells: Add 100 µL of assay buffer only to at least three wells.
-
Substrate Wells: Add 50 µL of each substrate dilution to triplicate wells.
-
-
Initiate the Reaction:
-
Add 50 µL of the diluted caspase-1 solution to all wells (except the blanks) to start the reaction. The final volume in each well should be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.[5] Ensure the measurements are in the linear range of the instrument.
-
-
Data Analysis:
-
For each substrate concentration, subtract the average fluorescence of the blank wells from the fluorescence readings of the substrate wells.
-
Plot the fluorescence intensity against time. The initial reaction velocity (V₀) is determined from the slope of the linear portion of this curve.
-
Convert the fluorescence units/min to moles of AMC released/min using a standard curve prepared with known concentrations of free AMC.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values. Alternatively, a Lineweaver-Burk plot (1/V₀ vs 1/[S]) can be used for linearization of the data.[5]
-
Caption: Experimental workflow for caspase-1 kinetic analysis.
Data Presentation
The following table summarizes representative kinetic parameters for human caspase-1 with various tetrapeptide substrates. Note that the specific values can vary depending on the exact assay conditions, including buffer composition and temperature.
| Substrate | Kₘ (µM) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) | Reference |
| Ac-YVAD-AMC | 12 | 11.4 | 9.5 x 10⁵ | Thornberry et al. (1997)[5] |
| Ac-WEHD-AMC | Not Specified | Not Specified | 3.34 x 10⁶ | Rano et al. (1997)[4] |
| Ac-YVHD-AMC | Not Specified | Not Specified | 2.81 x 10⁵ | Rano et al. (1997)[4] |
Conclusion
The fluorogenic substrate this compound provides a sensitive and continuous method for assaying caspase-1 activity. The protocols detailed in this document offer a robust framework for the kinetic characterization of caspase-1, including the determination of Kₘ and Vₘₐₓ. Such analyses are indispensable for fundamental research into the role of caspase-1 in inflammatory processes and for the screening and development of novel therapeutic inhibitors. The provided workflow and data serve as a valuable resource for researchers in academia and the pharmaceutical industry.
References
- 1. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Pyroptosis in THP-1 Cells Using Suc-YVAD-AMC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes. A key event in this pathway is the activation of caspase-1, which proteolytically cleaves and activates pro-inflammatory cytokines IL-1β and IL-18, and gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of inflammatory cellular contents.[1][2][3] The human monocytic cell line, THP-1, is a widely used model to study pyroptosis as it can be differentiated into macrophage-like cells that express the necessary inflammasome components.[4][5][6]
The fluorogenic substrate Suc-YVAD-AMC is a sensitive tool for measuring caspase-1 activity. The peptide sequence YVAD (tyrosine-valine-alanine-aspartic acid) is a preferred cleavage site for caspase-1.[7][8] In its uncleaved state, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched. Upon cleavage by active caspase-1, the free AMC group fluoresces brightly, which can be quantified to determine enzymatic activity. This application note provides a detailed protocol for inducing pyroptosis in THP-1 cells and measuring the associated caspase-1 activation using this compound.
Pyroptosis Signaling Pathway
The canonical pathway for NLRP3 inflammasome-mediated pyroptosis, a common mechanism studied in THP-1 cells, involves two signals. The first (priming) signal, often provided by lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β via NF-κB activation.[2][6] The second signal, such as the pore-forming toxin nigericin or ATP, triggers the assembly of the NLRP3 inflammasome complex, leading to the activation of caspase-1.[4][5] Active caspase-1 then cleaves GSDMD to initiate pore formation and cell lysis, and processes pro-inflammatory cytokines.[1][3]
Caption: Canonical NLRP3 inflammasome signaling pathway leading to pyroptosis.
Experimental Protocols
THP-1 Cell Culture and Differentiation
This protocol describes the maintenance of THP-1 monocytes and their differentiation into macrophage-like cells, which are adherent and responsive to pyroptotic stimuli.
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture THP-1 Monocytes: Maintain THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep. Culture the cells in suspension at a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.[9][10] Subculture every 3-4 days.
-
Seeding for Differentiation: Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
PMA Differentiation: Add PMA to the wells to a final concentration of 20-100 ng/mL.[11][12]
-
Incubation: Incubate the cells for 48-72 hours at 37°C with 5% CO₂. During this time, the cells will differentiate into macrophage-like cells and adhere to the plate.
-
Resting Phase: After incubation, gently aspirate the PMA-containing medium and wash the adherent cells once with fresh, pre-warmed RPMI-1640. Add 100 µL of fresh complete medium and let the cells rest for 24 hours before inducing pyroptosis.
Induction of Pyroptosis in Differentiated THP-1 Cells
This protocol uses a two-signal model to robustly induce NLRP3-dependent pyroptosis.
Materials:
-
Differentiated THP-1 cells (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Opti-MEM™ or serum-free RPMI-1640
Protocol:
-
Priming (Signal 1): Remove the culture medium from the rested, differentiated THP-1 cells. Add 100 µL of fresh medium (serum-free is recommended to avoid interference) containing LPS at a final concentration of 1 µg/mL.[1][13]
-
Incubation: Incubate the plate for 3-4 hours at 37°C with 5% CO₂.
-
Stimulation (Signal 2): Add the second stimulus to induce inflammasome activation.
-
Incubation: Incubate for 1-2 hours at 37°C with 5% CO₂. This is the period when caspase-1 becomes maximally active.
Measurement of Caspase-1 Activity with this compound
This protocol details the fluorometric assay to quantify active caspase-1 in cell lysates.
Materials:
-
Pyroptosis-induced THP-1 cells (from Protocol 2)
-
This compound substrate
-
Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)
-
Cell lysis buffer (compatible with caspase assay)
-
Black, clear-bottom 96-well microplate
-
Fluorometric plate reader
Protocol:
-
Prepare Cell Lysates:
-
Carefully collect the cell culture supernatant (optional, for measuring released factors).
-
Add 50-100 µL of ice-cold cell lysis buffer to each well.
-
Incubate on ice for 10-15 minutes with gentle shaking.
-
Centrifuge the plate at 200 x g for 5 minutes to pellet cell debris.
-
-
Set up the Assay: Transfer 50 µL of the cell lysate supernatant from each well to a corresponding well in a new black 96-well plate.
-
Prepare Reaction Mix: Prepare a 2X reaction buffer containing the this compound substrate. The final concentration of the substrate in the well should be 50 µM.
-
Initiate Reaction: Add 50 µL of the 2X reaction buffer to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure Fluorescence: Read the fluorescence on a plate reader with an excitation wavelength of ~380-400 nm and an emission wavelength of ~460-505 nm.[8]
Experimental Workflow Visualization
Caption: Workflow for measuring caspase-1 activity in THP-1 cells.
Data Presentation
Quantitative data should be presented clearly to allow for easy comparison between experimental groups. A tabular format is highly recommended. The results are typically expressed as Relative Fluorescence Units (RFU) or as a fold change in activity compared to an untreated control.
Table 1: Sample Data for Caspase-1 Activity
| Treatment Group | Description | Average RFU | Std. Deviation | Fold Change vs. Control |
| Control | Untreated differentiated THP-1 cells | 1,520 | 110 | 1.0 |
| LPS Only | Primed with 1 µg/mL LPS for 4h | 1,850 | 150 | 1.2 |
| LPS + Nigericin | Primed with LPS, stimulated with 20 µM Nigericin | 12,800 | 950 | 8.4 |
| LPS + Nigericin + Inhibitor | Pre-treated with Ac-YVAD-CMK (caspase-1 inhibitor) before stimulation | 2,100 | 220 | 1.4 |
Note on Controls: It is crucial to include proper controls. A negative control (untreated cells) establishes the baseline fluorescence. A "priming only" control (LPS only) confirms that the first signal alone does not significantly activate caspase-1. An inhibitor control (e.g., Ac-YVAD-CMK) confirms the specificity of the assay for caspase-1 activity.[15]
References
- 1. portlandpress.com [portlandpress.com]
- 2. invivogen.com [invivogen.com]
- 3. Molecular Mechanisms of Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NLRP3 Inflammasome Activation in THP-1 Target Cells Triggered by Pathogenic Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. nanopartikel.info [nanopartikel.info]
- 10. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. pl.promega.com [pl.promega.com]
- 13. Heat shock protein 90 inhibitors suppress pyroptosis in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monocyte Caspase-1 Is Released in a Stable, Active High Molecular Weight Complex Distinct from the Unstable Cell Lysate-Activated Caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AC-YVAD-CMK Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Caspase-1 Inhibitors using Suc-YVAD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the inflammatory response.[1][2] It functions by cleaving the precursors of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their active forms.[1][3] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target.
This document provides a detailed protocol for utilizing the fluorogenic substrate, N-Succinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-Amino-4-Methylcoumarin (Suc-YVAD-AMC), in a high-throughput screening (HTS) format to identify novel inhibitors of caspase-1. The assay is based on the enzymatic cleavage of the YVAD peptide sequence by caspase-1, which liberates the fluorescent AMC group. The resulting increase in fluorescence intensity is directly proportional to caspase-1 activity and can be used to screen large compound libraries for inhibitory activity.
Signaling Pathway of Caspase-1 Activation
Caspase-1 is activated through the formation of a multi-protein complex called the inflammasome.[1][4] This process is typically initiated by cellular stress or pathogen-associated molecular patterns (PAMPs), leading to the recruitment of pro-caspase-1 and its subsequent auto-activation.
Experimental Workflow for High-Throughput Screening
The HTS workflow is designed for efficiency and robustness, incorporating stages for primary screening, hit confirmation, and initial characterization of potential inhibitors.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Recombinant Human Caspase-1 | R&D Systems | 2225-SE | -80°C |
| This compound | Enzo Life Sciences | ALX-260-033 | -20°C |
| Ac-YVAD-CHO (Inhibitor Control) | Cayman Chemical | 143305-11-7 | -20°C |
| Assay Buffer | - | - | 4°C |
| DMSO, ACS Grade | Sigma-Aldrich | D2650 | Room Temp |
| 384-well black, flat-bottom plates | Corning | 3571 | Room Temp |
Reagent Preparation
Assay Buffer:
-
50 mM HEPES, pH 7.4
-
100 mM NaCl
-
10 mM DTT
-
1 mM EDTA
-
10% Glycerol
-
0.1% CHAPS
Recombinant Caspase-1:
-
Thaw on ice.
-
Prepare a working stock solution in Assay Buffer. The final concentration in the assay will be 1-5 nM. The optimal concentration should be determined empirically to achieve a robust signal-to-background ratio.
This compound Substrate:
-
Prepare a 10 mM stock solution in DMSO.
-
Prepare a working stock solution in Assay Buffer. The final concentration in the assay will be 10-20 µM.
Ac-YVAD-CHO (Positive Inhibition Control):
-
Prepare a 1 mM stock solution in DMSO.
-
The final concentration for the positive control wells will be 10 µM.
High-Throughput Screening Protocol
This protocol is optimized for a 384-well plate format.
-
Compound Plating:
-
Dispense 100 nL of test compounds (typically at 10 mM in DMSO) into wells of a 384-well assay plate.
-
For control wells, dispense 100 nL of DMSO (for negative control/maximum activity) or 100 nL of Ac-YVAD-CHO stock solution (for positive control/background).
-
-
Enzyme Addition:
-
Add 10 µL of the diluted recombinant caspase-1 solution to all wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Substrate Addition & Reaction Initiation:
-
Add 10 µL of the this compound substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Reading:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically for 15-30 minutes at 37°C.
-
Excitation Wavelength: 360-380 nm
-
Emission Wavelength: 440-460 nm
-
Data Analysis and Interpretation
1. Z'-Factor Calculation:
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[1][4][5][6]
-
Formula: Z' = 1 - [(3 * σpos + 3 * σneg) / |μpos - μneg|]
-
σpos: Standard deviation of the positive control (maximum inhibition).
-
σneg: Standard deviation of the negative control (maximum activity).
-
μpos: Mean of the positive control.
-
μneg: Mean of the negative control.
-
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Acceptable assay |
| < 0 | Unacceptable assay |
2. Percentage Inhibition Calculation:
-
Formula: % Inhibition = [1 - (Slopesample - Slopepos) / (Slopeneg - Slopepos)] * 100
-
Slopesample: Rate of fluorescence increase in the test compound well.
-
Slopepos: Rate of fluorescence increase in the positive control well.
-
Slopeneg: Rate of fluorescence increase in the negative control well.
-
Hit Confirmation and Counter-Screens
1. Hit Confirmation:
-
Primary hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample population).
-
Confirmed hits should be re-tested in a dose-response format to determine their IC50 values.
2. Counter-Screens for Assay Interference:
Fluorescent compounds are a common source of interference in fluorescence-based assays.[7][8][9][10]
-
Pre-read: Read the fluorescence of the compound plate before adding the enzyme and substrate to identify intrinsically fluorescent compounds.
-
Orthogonal Assays: Confirm the activity of hits using a different assay format, such as an ELISA-based assay to measure the cleavage of pro-IL-1β.[3]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Z'-Factor | - Suboptimal enzyme or substrate concentration- Inactive enzyme | - Titrate enzyme and substrate concentrations- Use a fresh aliquot of enzyme |
| High well-to-well variability | - Inaccurate liquid handling- Incomplete mixing | - Calibrate and maintain liquid handlers- Ensure proper mixing after reagent addition |
| False Positives | - Compound autofluorescence- Compound aggregation | - Perform counter-screens- Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer |
| False Negatives | - Compound quenching fluorescence | - Use an orthogonal assay with a different readout |
References
- 1. rna.uzh.ch [rna.uzh.ch]
- 2. invivogen.com [invivogen.com]
- 3. Identification and validation of uterine stimulant methylergometrine as a potential inhibitor of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assay.dev [assay.dev]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Suc-YVAD-AMC Caspase-1 Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the measurement of caspase-1 activity in cell lysates and tissue homogenates using the fluorogenic substrate Suc-YVAD-AMC. This assay is a sensitive and convenient method for studying inflammasome activation and screening for caspase-1 inhibitors.
Principle of the Assay
The this compound assay is based on the proteolytic cleavage of the synthetic peptide substrate this compound by caspase-1. The substrate consists of the tetrapeptide sequence Tyrosine-Valine-Alanine-Aspartic Acid (YVAD), which is a preferred recognition sequence for caspase-1. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-1 at the aspartic acid residue, free AMC is released. The liberated AMC fluoresces brightly upon excitation, and the intensity of this fluorescence is directly proportional to the caspase-1 activity in the sample.
Caspase-1 Signaling Pathway
Caspase-1 is a key inflammatory caspase that plays a crucial role in the innate immune response. It is typically activated within a multiprotein complex called the inflammasome. Upon activation, caspase-1 cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature and active forms.[1][2][3] It also cleaves Gasdermin D to induce a form of pro-inflammatory cell death known as pyroptosis.[3]
References
Analyzing Caspase-1 Activity: Application Notes for the Suc-YVAD-AMC Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding, performing, and interpreting the Suc-YVAD-AMC fluorometric assay for the measurement of Caspase-1 activity. This assay is a critical tool for investigating inflammatory pathways and screening for novel therapeutic agents.
Introduction and Principle of the Assay
Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a pivotal enzyme in the innate immune system. Its activation is mediated by multi-protein complexes called inflammasomes, which assemble in response to pathogenic and endogenous danger signals.[1][2][3] Once active, Caspase-1 is responsible for the proteolytic cleavage and maturation of the pro-inflammatory cytokines pro-IL-1β and pro-IL-18, and for inducing a form of inflammatory cell death known as pyroptosis.[1][4][5]
The this compound assay is a sensitive and continuous method for measuring Caspase-1 activity. The principle is based on the cleavage of a specific fluorogenic substrate.
Assay Principle: The substrate consists of the peptide sequence Tyrosine-Valine-Alanine-Aspartic Acid (YVAD), which is the preferred cleavage site for Caspase-1.[6] This peptide is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethyl coumarin (AFC).[6][7] In its intact form, the substrate is non-fluorescent (or emits blue light).[7][8] Upon cleavage by active Caspase-1, the fluorescent AMC/AFC molecule is released, emitting a quantifiable yellow-green fluorescence.[7][8] The rate of fluorescence increase is directly proportional to the Caspase-1 activity in the sample.[6]
Caspase-1 Activation Signaling Pathway
Caspase-1 is activated via the assembly of an inflammasome complex. This process is typically initiated by cellular stress or pathogen recognition, leading to the recruitment and auto-activation of pro-caspase-1.
Experimental Protocols
This protocol provides a general framework for measuring Caspase-1 activity in cell lysates using a 96-well plate format. Optimization may be required depending on the cell type and experimental conditions.
Required Materials
-
Reagents:
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% Glycerol)
-
Dithiothreitol (DTT) (1 M stock)
-
Caspase-1 Substrate: this compound (1 mM stock in DMSO)
-
Protein Assay Reagent (e.g., BCA kit)
-
-
Equipment:
Experimental Workflow Diagram
Detailed Protocol Steps
-
Sample Preparation:
-
Culture cells to the desired density and treat with appropriate stimuli (e.g., LPS, nigericin) to induce Caspase-1 activation. Include an untreated or vehicle-treated control group.
-
Harvest cells by centrifugation (e.g., 250 x g for 10 minutes).[6] Discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in cold Cell Lysis Buffer. A common starting point is 50 µL of buffer per 1-5 million cells.[8]
-
Centrifuge at 10,000 x g for 1-5 minutes at 4°C to pellet cellular debris.[6]
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This lysate contains the active caspases.
-
-
Protein Concentration Measurement:
-
Determine the total protein concentration of each lysate using a detergent-compatible method like the BCA assay. This is crucial for normalizing the enzyme activity.
-
-
Assay Reaction Setup:
-
In a 96-well black plate, add cell lysate to each well. Aim for 50-200 µg of total protein per well.[8] Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Controls: Prepare the following control wells:
-
Blank Control: 50 µL of Lysis Buffer without any lysate. This is for subtracting background fluorescence from the buffer and substrate.
-
Negative Control: Lysate from untreated/uninduced cells to determine baseline Caspase-1 activity.
-
-
-
Enzymatic Reaction:
-
Prepare a fresh Master Reaction Mix. For each reaction, you will need 50 µL of 2X Reaction Buffer and 1 µL of 1 M DTT (for a final concentration of 10 mM).[8]
-
Add 50 µL of the Master Reaction Mix to each well.
-
Initiate the reaction by adding 5 µL of 1 mM this compound substrate to each well (for a final concentration of 50 µM).[7][8]
-
-
Fluorescence Measurement:
Data Analysis and Interpretation
The goal of the data analysis is to determine the rate of the enzymatic reaction, which reflects the Caspase-1 activity.
Data Processing Steps
-
Background Subtraction: For each time point, subtract the average RFU value of the blank wells from the RFU values of all other wells.[7]
-
Plotting the Data: For each sample, plot the background-subtracted RFU on the Y-axis against time (in minutes) on the X-axis.
-
Calculating Activity (Slope): The resulting plot should show a linear increase in fluorescence over time. The slope of this line represents the reaction rate (V = ΔRFU / Δt). Calculate the slope for the linear portion of the curve for each sample. The slope is a direct measure of Caspase-1 activity.
-
Fold-Increase Calculation: To compare different conditions, normalize the activity of the treated samples to the activity of the negative control.
Example Data Presentation
The processed data should be summarized in a clear, tabular format.
Table 1: Caspase-1 Activity in LPS-Stimulated Macrophages
| Sample Condition | Protein Conc. (µ g/well ) | Caspase-1 Activity (Slope: RFU/min) | Fold Increase over Control |
| Untreated Control | 100 | 15.2 | 1.0 |
| LPS (1 µg/mL) | 100 | 45.8 | 3.0 |
| LPS + Nigericin | 100 | 181.7 | 11.9 |
| LPS + Inhibitor X | 100 | 22.5 | 1.5 |
Application: Inhibitor Screening and IC₅₀ Determination
This assay is widely used to screen for Caspase-1 inhibitors and determine their potency (IC₅₀ value).
Protocol for Inhibition Assay
The protocol is similar to the standard assay, with an additional step:
-
After adding the cell lysate to the wells, add various concentrations of the test inhibitor.
-
Incubate the lysate with the inhibitor for 15-30 minutes at room temperature before adding the substrate to allow for binding.
-
Proceed with the addition of the reaction mix and substrate as described above.
IC₅₀ Calculation and Logic
The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Activity with Inhibitor / Activity without Inhibitor)] * 100
-
-
Plot Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC₅₀: Use non-linear regression (e.g., sigmoidal dose-response curve fit) to calculate the IC₅₀ value from the curve.
Example Inhibitor Data
Table 2: IC₅₀ Determination for a Novel Caspase-1 Inhibitor
| Inhibitor Conc. (nM) | log [Inhibitor] | Avg. Caspase-1 Activity (RFU/min) | % Inhibition |
| 0 (Control) | - | 180.5 | 0.0 |
| 1 | 0.0 | 162.1 | 10.2 |
| 10 | 1.0 | 115.3 | 36.1 |
| 50 | 1.7 | 88.9 | 50.7 |
| 100 | 2.0 | 45.2 | 75.0 |
| 500 | 2.7 | 12.8 | 92.9 |
| 1000 | 3.0 | 9.1 | 95.0 |
| Calculated IC₅₀ | ~49 nM |
Troubleshooting
-
High Background Fluorescence:
-
No or Low Signal:
-
Cause: Inactive enzyme, insufficient protein, or incorrect filter settings.
-
Solution: Ensure DTT is added fresh to the reaction buffer. Verify that the cell stimulation protocol effectively activates Caspase-1. Increase the amount of protein per well. Check plate reader settings (Ex/Em ~400/505 nm).
-
-
Non-linear Reaction Rate:
-
Cause: Substrate depletion or enzyme instability.
-
Solution: Reduce the amount of lysate or decrease the measurement time. Ensure the assay is run within the linear range of the instrument and the reaction.
-
References
- 1. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jove.com [jove.com]
- 5. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations [mdpi.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. abcam.com [abcam.com]
- 8. abcam.com [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. cephamls.com [cephamls.com]
Application of Suc-YVAD-AMC in a Sepsis Model: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key mediator in the inflammatory cascade of sepsis is Caspase-1, a cysteine protease that, upon activation, processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature, active forms. This activation is a critical step in the formation of the inflammasome, a multiprotein complex that drives the inflammatory response. Given its central role, the measurement of Caspase-1 activity is a crucial aspect of sepsis research and the development of novel therapeutics.
Suc-YVAD-AMC (Succinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-Amino-4-methylcoumarin) is a fluorogenic substrate specifically designed to measure the activity of Caspase-1. The substrate consists of the tetrapeptide sequence YVAD, which is the preferred recognition site for Caspase-1, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In the presence of active Caspase-1, the enzyme cleaves the peptide bond after the aspartate residue, releasing the AMC fluorophore. The resulting fluorescence can be quantified and is directly proportional to the Caspase-1 activity in the sample. This application note provides detailed protocols for the use of this compound in both in vitro and in vivo models of sepsis, along with representative data and a description of the underlying signaling pathways.
Mechanism of Action
The utility of this compound as a tool for measuring Caspase-1 activity lies in its specific recognition and cleavage by the enzyme. In an inactive state, the fluorescence of the AMC molecule is quenched by the attached peptide. Upon cleavage by active Caspase-1, the unquenched AMC fluoresces, and the intensity of this fluorescence can be measured using a fluorometer with excitation and emission wavelengths of approximately 360-380 nm and 440-460 nm, respectively. This straightforward and sensitive assay allows for the quantification of Caspase-1 activity in a variety of biological samples, including cell lysates and tissue homogenates.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing YVAD-based fluorogenic substrates to measure Caspase-1 activity in models of sepsis and inflammation.
| Model System | Treatment | Assay Sample | Substrate | Key Finding | Reference |
| Human Macrophages | Oxidized LDL (100 µg/ml) | Cell Lysate | Ac-YVAD-pNA | ~3.4-fold increase in Caspase-1 activity compared to control. | [1] |
| Rat Model of Endotoxemia | LPS + Ac-YVAD-cmk (12.5 µmol/kg) | - | - | Mortality reduced from 83% to 33% with Ac-YVAD-cmk pretreatment. | |
| Mouse Model of Sepsis (CLP) | CLP + Ac-YVAD-CMK | Renal Tissue | - | Significant reduction in the expression of active Caspase-1. | [2][3] |
| THP-1 Cells | LPS/ATP Stimulation | Cell Lysate & Supernatant | WEHD-afc | Significant increase in Caspase-1 activity, inhibited by YVAD-cmk. | [4] |
| Septic Patients | Sepsis | Peripheral Blood Mononuclear Cells | - | Markedly decreased levels of both pro-caspase-1 and active caspase-1. | [5] |
Experimental Protocols
In Vitro Caspase-1 Activity Assay in Macrophages
This protocol describes the measurement of Caspase-1 activity in cultured macrophages stimulated with lipopolysaccharide (LPS), a common method to mimic the inflammatory response in sepsis.
Materials:
-
This compound
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 100 µM EDTA, 10% glycerol)
-
Lipopolysaccharide (LPS)
-
Cultured macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Culture and Stimulation: Plate macrophages in a 6-well plate and grow to 80-90% confluency. Treat the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours) to induce Caspase-1 activation. Include an untreated control group.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Caspase-1 Activity Assay:
-
In a 96-well black microplate, add 50 µg of protein lysate to each well.
-
Adjust the volume of each well to 50 µL with Assay Buffer.
-
Prepare a reaction mixture by diluting the this compound substrate in Assay Buffer to a final concentration of 50 µM.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: Express the Caspase-1 activity as relative fluorescence units (RFU) per microgram of protein. The fold increase in activity can be calculated by comparing the treated samples to the untreated controls.
In Vivo Caspase-1 Activity Assay in a Mouse Model of Sepsis
This protocol outlines the measurement of Caspase-1 activity in tissue homogenates from a cecal ligation and puncture (CLP) mouse model of sepsis.
Materials:
-
This compound
-
Tissue Homogenization Buffer (e.g., Cell Lysis Buffer as described above)
-
Assay Buffer (as described above)
-
C57BL/6 mice
-
Surgical instruments for CLP
-
Dounce homogenizer
-
96-well black microplate
-
Fluorometer
Procedure:
-
Induction of Sepsis: Induce sepsis in mice using the cecal ligation and puncture (CLP) model. A sham-operated group should be used as a control.
-
Tissue Collection: At a predetermined time point post-CLP (e.g., 24 hours), euthanize the mice and harvest tissues of interest (e.g., liver, spleen, lung).
-
Tissue Homogenization:
-
Weigh a small piece of the tissue (e.g., 50-100 mg) and place it in a tube with 500 µL of ice-cold Tissue Homogenization Buffer.
-
Homogenize the tissue on ice using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each tissue homogenate.
-
Caspase-1 Activity Assay: Follow steps 4-6 of the in vitro protocol, using 50-100 µg of protein from the tissue homogenate per well.
Visualizations
Caption: Caspase-1 activation pathway in sepsis and detection by this compound.
References
- 1. Oxidized Low Density Lipoprotein Induced Caspase-1 Mediated Pyroptotic Cell Death in Macrophages: Implication in Lesion Instability? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of caspase-1 activation in gram-negative sepsis and experimental endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Caspase-1 Activity in Tissue Homogenates with Suc-YVAD-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a key inflammatory cysteine protease. Its activation is a critical step in the inflammatory cascade, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of programmed cell death known as pyroptosis. The measurement of caspase-1 activity is therefore crucial for studying inflammation, immune responses, and various associated pathologies. This document provides a detailed protocol for the sensitive detection of caspase-1 activity in tissue homogenates using the fluorogenic substrate Suc-YVAD-AMC.
The assay is based on the enzymatic cleavage of the specific tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) from the substrate this compound by active caspase-1. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified by measuring its fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. The rate of AMC release is directly proportional to the caspase-1 activity in the sample.
Signaling Pathway of Caspase-1 Activation
Caspase-1 is typically activated through the assembly of a multi-protein complex called the inflammasome. In response to various stimuli, such as pathogens and cellular stress, sensor proteins like NLRP3 recruit the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity-induced dimerization leads to the autoproteolytic cleavage and activation of caspase-1.
Experimental Workflow
The overall experimental workflow for measuring caspase-1 activity in tissue homogenates is depicted below. It involves tissue homogenization, protein quantification, the enzymatic assay, and data analysis.
Data Presentation: Quantitative Summary
The following table summarizes key quantitative parameters for the caspase-1 activity assay.
| Parameter | Recommended Value/Range | Notes |
| Tissue Homogenate | ||
| Lysis Buffer | 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT | Protease inhibitors (e.g., PMSF, leupeptin, aprotinin) should be added fresh. |
| Tissue to Lysis Buffer Ratio | 100 mg tissue per 1 mL lysis buffer | This can be adjusted based on tissue type and expected protein concentration. |
| Homogenization Method | Dounce homogenizer or similar mechanical disruption | Perform on ice to prevent protein degradation. |
| Centrifugation | 10,000 x g for 10 min at 4°C | To clarify the lysate. |
| Protein Concentration | 10-50 µg per well | Determined by a protein assay compatible with detergents in the lysis buffer (e.g., BCA assay). |
| Caspase-1 Assay | ||
| Substrate | This compound | Store stock solution in DMSO at -20°C. |
| Substrate Stock Concentration | 10 mM in DMSO | |
| Final Substrate Concentration | 50 µM | |
| Assay Buffer | 100 mM HEPES (pH 7.2), 10% sucrose, 0.1% CHAPS, 1 mM EDTA, 10 mM DTT | DTT should be added fresh to the assay buffer. |
| Incubation Time | 1-2 hours | |
| Incubation Temperature | 37°C | |
| Fluorescence Measurement | Ex: ~380 nm, Em: ~460 nm | |
| Inhibitor Control | ||
| Inhibitor | Ac-YVAD-cmk (irreversible) | A specific inhibitor for caspase-1. |
| Inhibitor Stock Concentration | 10 mM in DMSO | |
| Final Inhibitor Concentration | 10-50 µM | Pre-incubate with lysate for 15-30 min before adding substrate. |
Experimental Protocols
A. Preparation of Tissue Homogenates
Materials:
-
Tissue of interest
-
Liquid nitrogen
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol.
-
Dithiothreitol (DTT), 1 M stock
-
Protease Inhibitor Cocktail (e.g., PMSF, aprotinin, leupeptin)
-
Dounce homogenizer
-
Refrigerated microcentrifuge
Protocol:
-
Excise the tissue of interest and immediately snap-freeze in liquid nitrogen. Store at -80°C for long-term storage.
-
On the day of the assay, place the frozen tissue in a pre-chilled mortar on ice and allow it to thaw slightly.
-
Add ice-cold Lysis Buffer (with freshly added 10 mM DTT and protease inhibitors) at a ratio of approximately 100 mg of tissue per 1 mL of buffer.
-
Mince the tissue into small pieces using a clean razor blade.
-
Transfer the minced tissue and lysis buffer to a pre-chilled Dounce homogenizer.
-
Homogenize the tissue with 15-20 strokes of the pestle, keeping the homogenizer on ice throughout the process to prevent warming.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (this is the tissue lysate) and transfer it to a new pre-chilled tube. Keep the lysate on ice.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
Adjust the protein concentration with Lysis Buffer if necessary. The lysate is now ready for the caspase-1 activity assay.
B. Caspase-1 Activity Assay
Materials:
-
Tissue lysate (prepared as above)
-
This compound substrate (10 mM stock in DMSO)
-
Assay Buffer: 100 mM HEPES (pH 7.2), 10% sucrose, 0.1% CHAPS, 1 mM EDTA.
-
Dithiothreitol (DTT), 1 M stock
-
Caspase-1 inhibitor (e.g., Ac-YVAD-cmk, 10 mM stock in DMSO) - for negative control
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Protocol:
-
Prepare the complete Assay Buffer by adding DTT to a final concentration of 10 mM.
-
In a 96-well black microplate, add the following to each well:
-
Sample wells: 10-50 µg of tissue lysate protein in a volume of 50 µL (adjust with Lysis Buffer if necessary).
-
Negative control wells (inhibitor): 10-50 µg of tissue lysate protein in a volume of 45 µL. Add 5 µL of the caspase-1 inhibitor (e.g., Ac-YVAD-cmk to a final concentration of 10-50 µM) and pre-incubate for 15-30 minutes at room temperature.
-
Blank wells (no lysate): 50 µL of Lysis Buffer.
-
-
Prepare the reaction mix by diluting the 10 mM this compound stock solution in the complete Assay Buffer to a 2X working concentration (e.g., 100 µM).
-
To initiate the reaction, add 50 µL of the 2X substrate-containing Assay Buffer to each well, bringing the total volume to 100 µL and the final substrate concentration to 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis:
-
Subtract the fluorescence reading of the blank well from all other readings.
-
Caspase-1 activity can be expressed as relative fluorescence units (RFU) or calculated in terms of pmol of AMC released per minute per mg of protein by using a standard curve of free AMC.
-
The activity in the inhibitor control wells should be significantly lower than in the sample wells, confirming the specificity of the assay for caspase-1.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autohydrolysis of the substrate. | Prepare fresh substrate solution for each experiment. Run a "substrate only" control. |
| Contaminated reagents or plate. | Use fresh, high-quality reagents and clean plates. | |
| Low or no signal | Inactive caspase-1 in the sample. | Ensure proper sample handling and storage to maintain enzyme activity. Use fresh tissue if possible. |
| Insufficient protein concentration. | Increase the amount of tissue lysate per well. | |
| Incorrect filter settings on the fluorometer. | Verify the excitation and emission wavelengths for AMC. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Incomplete homogenization. | Ensure the tissue is thoroughly homogenized to achieve a uniform lysate. |
By following these detailed protocols and application notes, researchers can reliably and sensitively measure caspase-1 activity in tissue homogenates, providing valuable insights into inflammatory processes and the efficacy of potential therapeutic interventions.
Combining Suc-YVAD-AMC with Other Markers for Comprehensive Cell Death Analysis
Application Notes
The study of cell death is critical in various fields, including immunology, oncology, and neurobiology. Distinguishing between different cell death pathways, such as apoptosis, pyroptosis, and necroptosis, is essential for understanding disease pathogenesis and developing targeted therapies. This document provides detailed protocols for utilizing the fluorogenic caspase-1 substrate, Suc-YVAD-AMC, in combination with other key markers to enable a comprehensive analysis of cell death mechanisms.
This compound is a highly specific substrate for caspase-1, a key enzyme in the pyroptotic pathway.[1][2][3] Cleavage of the AMC (7-amino-4-methylcoumarin) group by active caspase-1 results in a fluorescent signal, providing a quantitative measure of enzyme activity.[4][5] By multiplexing the caspase-1 activity assay with markers for apoptosis and necroptosis, researchers can simultaneously assess the engagement of multiple cell death pathways in response to various stimuli.
Key Markers for Multiplexing with this compound:
-
Apoptosis:
-
Necroptosis:
-
MLKL Oligomerization: Detection of the oligomerization of Mixed Lineage Kinase Domain-Like protein (MLKL), a key step in necroptotic pore formation.[9]
-
Propidium Iodide (PI) or 7-AAD: These dyes are impermeant to live cells but stain the nucleus of necrotic or late apoptotic cells with compromised membrane integrity.[8][10]
-
-
General Cell Death/Membrane Integrity:
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the described assays. Note that optimal conditions may vary depending on the cell type and experimental setup.
Table 1: Fluorogenic Substrate Assay Parameters
| Parameter | This compound (Caspase-1) | Ac-DEVD-AFC (Caspase-3/7) |
| Excitation Wavelength | 360-380 nm[4][12] | 400 nm |
| Emission Wavelength | 460 nm[4][12] | 505 nm |
| Substrate Concentration | 50-200 µM[12] | 50 µM |
| Incubation Time | 1-2 hours | 1-2 hours |
| Incubation Temperature | 37°C[4] | 37°C |
Table 2: Flow Cytometry Staining Parameters
| Marker | Fluorophore Conjugate | Concentration/Volume | Incubation Time | Incubation Temperature |
| Annexin V | FITC, PE, APC, etc. | 5 µL per 1x10^5 cells[10] | 15 minutes[10] | Room Temperature[10] |
| Propidium Iodide (PI) | N/A | 5 µL of 1 mg/mL stock[6] | 5-15 minutes[13] | Room Temperature/Ice[13] |
| 7-AAD | N/A | 5 µL per 1x10^5 cells[10] | 5-15 minutes[10] | Room Temperature |
| FAM-FLICA (Caspase) | FAM | Per manufacturer's instructions | 1 hour | 37°C |
Signaling Pathway Diagrams
Caption: The canonical pyroptosis signaling pathway.
Caption: Overview of intrinsic and extrinsic apoptosis pathways.
Experimental Protocols
Protocol 1: Multiplexed Caspase-1 and Caspase-3/7 Activity Assay in Plate Reader Format
This protocol allows for the simultaneous measurement of pyroptotic and apoptotic caspase activities in the same well.
Materials:
-
This compound (Caspase-1 substrate)
-
Ac-DEVD-AFC (Caspase-3/7 substrate)
-
Cell Lysis Buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 1 mM EDTA, 2 mM DTT)[4]
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with dual excitation/emission capabilities
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with experimental compounds for the desired duration. Include appropriate positive and negative controls.
-
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Add 50 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate on ice for 10-15 minutes with gentle shaking.
-
-
Caspase Activity Measurement:
-
Prepare a 2X Caspase Substrate Mix containing 100 µM this compound and 100 µM Ac-DEVD-AFC in lysis buffer.
-
Add 50 µL of the 2X Caspase Substrate Mix to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a plate reader at the following settings:
-
Caspase-1 (AMC): Excitation: 380 nm, Emission: 460 nm[4]
-
Caspase-3/7 (AFC): Excitation: 400 nm, Emission: 505 nm
-
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing lysis buffer and substrate mix only.
-
Express caspase activity as relative fluorescence units (RFU) or fold change over untreated controls.
-
Caption: Workflow for multiplexed caspase activity assay.
Protocol 2: Combined Staining for Pyroptosis, Apoptosis, and Necrosis by Flow Cytometry
This protocol enables the simultaneous detection of active caspase-1, phosphatidylserine exposure, and loss of membrane integrity at the single-cell level.
Materials:
-
FAM-YVAD-FMK (fluorescent inhibitor of caspase-1, FLICA)
-
Annexin V conjugated to a fluorophore (e.g., PE, APC)
-
Propidium Iodide (PI) or 7-AAD
-
10X Annexin V Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in suspension or detach adherent cells gently.
-
Treat cells with experimental compounds.
-
-
Caspase-1 Staining (FLICA):
-
Resuspend 1-5 x 10^5 cells in 300 µL of culture medium.
-
Add FAM-YVAD-FMK to the recommended final concentration.
-
Incubate for 1 hour at 37°C in a CO2 incubator, protected from light.
-
Wash the cells twice with 1X wash buffer provided with the FLICA kit.
-
-
Annexin V and PI/7-AAD Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with distilled water.[14]
-
Resuspend the washed cell pellet in 100 µL of 1X Annexin V Binding Buffer.[10]
-
Add 5 µL of fluorochrome-conjugated Annexin V.[10]
-
Incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Annexin V Binding Buffer.
-
Just before analysis, add 5 µL of PI or 7-AAD staining solution.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use appropriate compensation controls for multicolor analysis.
-
Gate on cell populations to identify:
-
Live cells: Annexin V-negative, PI/7-AAD-negative
-
Early Apoptotic cells: Annexin V-positive, PI/7-AAD-negative
-
Late Apoptotic/Necrotic cells: Annexin V-positive, PI/7-AAD-positive
-
Pyroptotic cells: FAM-YVAD-FMK-positive (can be further distinguished based on Annexin V and PI/7-AAD status).
-
-
References
- 1. scbt.com [scbt.com]
- 2. peptide.com [peptide.com]
- 3. anjiechem.com [anjiechem.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cdn.hellobio.com [cdn.hellobio.com]
- 11. A Multiplex Assay to Simultaneously Monitor Apoptosis and Necrosis Using the Cellaca® PLX Image Cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ubpbio.com [ubpbio.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. immunostep.com [immunostep.com]
Troubleshooting & Optimization
Troubleshooting low signal with Suc-YVAD-AMC caspase-1 assay.
This technical support center provides troubleshooting guidance and frequently asked questions for the Suc-YVAD-AMC caspase-1 assay, a common method for quantifying caspase-1 activity. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound caspase-1 assay?
The assay quantifies the activity of caspase-1, a key enzyme in the inflammatory response.[1] It utilizes a synthetic peptide substrate, Suc-Tyr-Val-Ala-Asp-7-amino-4-methylcoumarin (this compound). The tetrapeptide sequence YVAD is a preferred recognition site for caspase-1.[1] In its intact form, the AMC fluorophore is quenched and emits minimal fluorescence. Upon cleavage by active caspase-1 at the aspartate residue, the free AMC molecule is released and emits a strong fluorescent signal, which can be measured with a fluorometer.[1] The intensity of the fluorescence is directly proportional to the caspase-1 activity in the sample.
Q2: What is the expected excitation and emission wavelength for the cleaved AMC fluorophore?
The free AMC fluorophore has an excitation maximum of approximately 380-400 nm and an emission maximum of around 460-505 nm.
Q3: What are the key components of a typical caspase-1 assay kit?
A standard kit usually includes a cell lysis buffer to release intracellular contents, a reaction buffer to provide optimal conditions for enzyme activity, the this compound substrate, and dithiothreitol (DTT) as a reducing agent to maintain the active state of the caspase.[1] Some kits may also provide a positive control (e.g., recombinant active caspase-1) and a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to confirm the specificity of the measured activity.[2][3]
Q4: How is caspase-1 activated in cells?
Caspase-1 is typically activated through the formation of a multi-protein complex called the inflammasome.[4][5][6] In response to cellular danger signals or pathogens, sensor proteins like NLRP3 oligomerize and recruit an adaptor protein called ASC.[4][7] ASC then recruits pro-caspase-1, the inactive zymogen form of the enzyme.[4][5] This proximity induces the autocatalytic cleavage of pro-caspase-1 into its active p20 and p10 subunits, which then assemble to form the active caspase-1 heterotetramer.[4][5]
Caspase-1 Activation Signaling Pathway
Caption: Canonical inflammasome pathway leading to caspase-1 activation.
Troubleshooting Guide for Low Signal
A low or absent fluorescent signal is a common issue in caspase-1 assays. The following guide addresses potential causes and provides solutions in a question-and-answer format.
Issue 1: Problems with Caspase-1 Enzyme Activity
Q: Could my cells not be expressing active caspase-1?
A: Yes, this is a primary reason for low signal.
-
Cause: The cells may not have been properly stimulated to induce inflammasome activation and subsequent caspase-1 cleavage.
-
Solution: Ensure you are using an appropriate and validated stimulus for your cell type (e.g., LPS followed by ATP, nigericin, or MSU for macrophages). The timing and concentration of the stimulus are critical. It is also important that the cells are healthy and not undergoing apoptosis through other pathways that do not involve caspase-1.
-
Verification: As a positive control, treat a parallel sample of cells with a known inducer of caspase-1 activation for your specific cell line.
Q: Is it possible the active caspase-1 is unstable?
A: Yes, active caspase-1 can be unstable, especially in cell lysates.[4]
-
Cause: The enzyme may degrade during sample preparation.
-
Solution: Perform all sample preparation steps on ice to minimize enzymatic degradation. Once the cell lysate is prepared, it is recommended to either use it immediately for the assay or aliquot and store it at -80°C to avoid freeze-thaw cycles.[8]
Issue 2: Suboptimal Assay Conditions
Q: Are my buffer conditions correct?
A: Incorrect buffer composition can significantly impact enzyme activity.
-
Cause: The pH of the reaction buffer may be outside the optimal range for caspase-1 activity (typically pH 7.2-7.5). The buffer may also be missing essential components like DTT.
-
Solution: Use the reaction buffer provided in the kit as directed. If preparing your own buffer, ensure the pH is correct and that it contains a reducing agent like DTT (typically 2-10 mM) to maintain the catalytic cysteine residue in a reduced state.[9]
Q: Is the incubation time and temperature appropriate?
A: Inadequate incubation can lead to insufficient substrate cleavage.
-
Cause: The incubation time may be too short, or the temperature may be too low for the enzyme to process the substrate effectively.
-
Solution: Incubate the reaction at 37°C for 1-2 hours, as recommended by most protocols.[1] You can perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.
Q: Could the substrate or enzyme concentration be limiting?
A: Yes, the concentration of both the enzyme (in the cell lysate) and the substrate can affect the reaction rate.
-
Cause: If the concentration of active caspase-1 in your lysate is very low, you may need to increase the amount of protein used in the assay. Conversely, if the substrate concentration is too low, it can become the limiting factor.
-
Solution: You can try increasing the amount of cell lysate per reaction. Typical protein concentrations range from 100-200 µg per well. The final substrate concentration should also be optimized; a common starting point is 50 µM.
| Parameter | Recommended Range | Notes |
| Cell Lysate Protein | 50 - 200 µ g/well | Titrate to find the optimal concentration for your samples. |
| This compound | 10 - 50 µM | Higher concentrations may be needed for highly active samples. |
| DTT | 2 - 10 mM | Freshly add to the reaction buffer before use. |
| Incubation Time | 1 - 2 hours | Can be extended, but monitor for signal saturation. |
| Incubation Temperature | 37°C | Ensure consistent temperature across all samples. |
Caption: Recommended Assay Parameters.
Issue 3: Reagent and Instrument-Related Problems
Q: How can I be sure my this compound substrate is working?
A: The substrate can degrade over time.
-
Cause: Improper storage or repeated freeze-thaw cycles can lead to substrate degradation.
-
Solution: Store the substrate protected from light at -20°C in aliquots to minimize freeze-thaw cycles. To test the substrate's integrity, you can perform a control reaction with a known amount of purified active caspase-1.
Q: Could there be an issue with my fluorescence reader settings?
A: Incorrect instrument settings are a common source of error.
-
Cause: The excitation and emission wavelengths may be set incorrectly, or the instrument's gain setting might be too low.
-
Solution: Ensure the fluorometer is set to the correct wavelengths for AMC (Ex/Em = ~380-400/460-505 nm). Optimize the gain setting using a positive control sample to ensure the signal is within the linear range of the detector.
Q: Can components in my sample interfere with the assay?
A: Yes, certain compounds can cause fluorescence quenching.
-
Cause: Components in the cell lysate or treatment compounds may absorb light at the excitation or emission wavelengths of AMC, leading to a reduced signal.[10][11]
-
Solution: Run a control reaction with the cell lysate and a known amount of free AMC to check for quenching effects. If quenching is observed, you may need to dilute your sample or use a different assay format.
Experimental Workflow and Troubleshooting Logic
Caption: A logical workflow for troubleshooting low signal issues.
Standard Experimental Protocol
This protocol provides a general outline for performing a caspase-1 activity assay using this compound.
-
Sample Preparation:
-
Culture cells to the desired density and treat with the appropriate stimulus to induce caspase-1 activation. Include untreated cells as a negative control.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Adjust the volume with lysis buffer to be equal for all samples.
-
Prepare a reaction mix containing reaction buffer and DTT.
-
Add the reaction mix to each well.
-
To initiate the reaction, add the this compound substrate to a final concentration of 50 µM.
-
Include wells with lysate but no substrate (background control) and wells with substrate but no lysate (reagent blank).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Express the results as relative fluorescence units (RFU) or calculate the fold change in activity compared to the untreated control.
-
References
- 1. cephamls.com [cephamls.com]
- 2. FAQ: Caspase-Glo® 1 Inflammasome Assay [promega.com]
- 3. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 4. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase 1 - Wikipedia [en.wikipedia.org]
- 6. The Caspase-1 Inflammasome & its Role in Autoinflammatory Diseases: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescence-quenching-based homogeneous caspase-3 activity assay using photon upconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Caspase-1 Assays with Suc-YVAD-AMC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing incubation time for the fluorogenic caspase-1 substrate, Suc-YVAD-AMC, with cell lysates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal incubation time for my caspase-1 assay?
A1: The optimal incubation time typically ranges from 1 to 2 hours at 37°C.[1] However, it is crucial to determine the ideal time for your specific experimental conditions. Very low caspase activity may require longer incubation, while high activity might saturate the reaction quickly.[2] It is recommended to perform a time-course experiment to identify the linear range of the reaction.
Q2: My signal is too low. How can I increase it?
A2: There are several factors that could contribute to a low signal:
-
Insufficient Caspase-1 Activity: Ensure your stimulation protocol is effective at activating the inflammasome.
-
Low Protein Concentration: The amount of cell lysate used may be insufficient. A typical starting point is 50-200 µg of cell lysate per reaction.[1]
-
Sub-optimal Incubation Time: You may need to increase the incubation time.[3] Monitor the reaction kinetically to find the point of maximum velocity before the reaction plateaus.
-
Reagent Degradation: Ensure that the substrate and other reagents have been stored correctly at -20°C and protected from light.[1] Avoid repeated freeze-thaw cycles.[3]
-
Enzyme Instability: Caspase-1 can be unstable, especially at 37°C.[4] Assaying the lysate immediately after preparation is recommended.
Q3: I'm observing high background fluorescence. What can I do to reduce it?
A3: High background can obscure your results. Consider the following troubleshooting steps:
-
Reduce Incubation Time: If the signal from your negative control is high, you may be incubating for too long, leading to non-specific substrate cleavage.[3]
-
Check Lysis Buffer: Components in your lysis buffer could be interfering with the assay. A simple buffer containing Tris and protease inhibitors is often sufficient.
-
Substrate Purity: Ensure the this compound substrate is of high quality, as impurities can lead to auto-fluorescence.
-
Include Proper Controls: Always include a "no enzyme" (lysis buffer only) control and a negative control (lysate from unstimulated cells) to accurately determine background fluorescence.[1][3] These background readings should be subtracted from your sample readings.[1]
Q4: How can I be sure the activity I'm measuring is specific to caspase-1?
A4: To confirm the specificity of your assay, include a sample pre-incubated with a specific caspase-1 inhibitor, such as Ac-YVAD-CHO or Ac-YVAD-CMK.[5][6] A significant reduction in the fluorescent signal in the presence of the inhibitor indicates that the measured activity is predominantly from caspase-1.[3][5]
Q5: My results are not consistent between experiments. What could be the cause?
A5: Lack of reproducibility can stem from several sources:
-
Variable Cell Health: Ensure your cells are healthy and at a consistent confluency before treatment.
-
Inconsistent Lysate Preparation: Standardize your lysis protocol, including incubation time on ice and centrifugation speed, to ensure consistent enzyme extraction.[1][2]
-
Pipetting Errors: Use calibrated pipettes and be precise when adding small volumes of lysate, substrate, and buffer.
-
Temperature Fluctuations: Maintain a constant temperature during the incubation period.[2]
-
Reagent Stability: Prepare fresh reagents whenever possible and aliquot stocks to minimize freeze-thaw cycles.[3]
Data Summary Tables
Table 1: Recommended Starting Conditions for Caspase-1 Activity Assay
| Parameter | Recommended Range | Notes |
| Cell Lysate Protein | 50 - 200 µg | Optimal amount should be determined empirically.[1] |
| This compound Conc. | 50 µM (final) | Substrate concentration may need optimization.[1] |
| Incubation Temperature | 37°C | Protect from light during incubation.[1][7] |
| Incubation Time | 1 - 2 hours | Should be optimized by kinetic measurement.[1] |
| Excitation/Emission | ~400 nm / ~505 nm | For AFC released from the substrate.[1][8] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal | Insufficient enzyme, short incubation, degraded reagents. | Increase lysate amount, perform a time-course, use fresh reagents.[1][3] |
| High Background | Long incubation, interfering buffer components. | Reduce incubation time, check buffer composition, subtract blank values.[1][3] |
| Poor Specificity | Overlapping activity from other caspases. | Use a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) as a control.[3][5] |
| Inconsistent Results | Pipetting errors, variable cell conditions, reagent instability. | Standardize protocols, use calibrated pipettes, aliquot reagents.[2][3] |
Experimental Protocols
Protocol 1: Cell Lysate Preparation
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation (e.g., 400 x g for 4 minutes).[2] Wash the cell pellet with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in a chilled, non-denaturing lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors). A recommended starting volume is 50-100 µL per 1-10 million cells.[1][2]
-
Incubation: Incubate the cell suspension on ice for 10-15 minutes.[1]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15-30 minutes at 4°C to pellet cell debris.[2][9]
-
Collection: Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay). This allows for equal protein loading in the caspase assay.
Protocol 2: Caspase-1 Activity Assay
-
Prepare Master Mix: Prepare a master mix containing the reaction buffer (typically provided in commercial kits, often containing HEPES and DTT) to ensure consistency across wells.[1]
-
Plate Setup: In a 96-well black, clear-bottom plate, add your samples and controls. This should include:
-
Blank (Reaction buffer and substrate only)
-
Negative Control (Lysate from untreated cells)
-
Positive Control (Lysate from cells stimulated to induce caspase-1 activity)
-
Inhibitor Control (Positive control lysate pre-incubated with a caspase-1 inhibitor)
-
-
Add Lysate: Add 50-200 µg of cell lysate to the appropriate wells. Adjust the volume with lysis buffer to ensure all wells have the same total volume.
-
Add Reaction Buffer: Add 2X Reaction Buffer to each well.[1]
-
Initiate Reaction: Add the this compound substrate to each well to a final concentration of 50 µM.[1][7]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[1] For optimization, take kinetic readings every 15-30 minutes.[2]
-
Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[1][8]
-
Data Analysis: Subtract the blank reading from all samples. The caspase-1 activity can be expressed as the fold increase in fluorescence compared to the negative control.[1][8]
Visualizations
Caption: Diagram of the NLRP3 inflammasome-mediated Caspase-1 activation pathway.
Caption: Experimental workflow for determining the optimal incubation time.
References
- 1. abcam.com [abcam.com]
- 2. bio-rad.com [bio-rad.com]
- 3. FamFlica Caspase 1 YVAD Assay Kit: A Comprehensive Guide [sdadvogados.com.br]
- 4. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Why is my Suc-YVAD-AMC assay not showing a dose-dependent response?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the Suc-YVAD-AMC assay, particularly the lack of a dose-dependent response.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method to measure the activity of caspase-1. The substrate, this compound, is a synthetic peptide (Suc-Tyr-Val-Ala-Asp) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In the presence of active caspase-1, the enzyme cleaves the peptide sequence after the aspartate residue, releasing free AMC.[1] The liberated AMC fluoresces when excited with light at approximately 340-360 nm, and the emitted light can be detected at around 440-460 nm. The intensity of the fluorescence is directly proportional to the caspase-1 activity in the sample.
Q2: What are the critical components and steps in this assay?
Key components include the caspase-1 containing sample (e.g., cell lysate), the this compound substrate, and a suitable assay buffer. The essential steps involve incubating the sample with the substrate for a specific time at an optimal temperature (typically 37°C) and then measuring the fluorescence with a microplate reader.[1]
Q3: What are the essential controls for this assay?
To ensure the validity of your results, the following controls are crucial:
-
Negative Control: A sample known not to contain active caspase-1 (e.g., lysate from untreated cells) to determine baseline fluorescence.
-
Positive Control: A sample with known caspase-1 activity or purified active caspase-1 to confirm the assay is working correctly.[1]
-
No-Enzyme Control: Assay buffer and substrate without any cell lysate to measure the background fluorescence of the substrate itself.
-
Inhibitor Control: A sample pre-incubated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to confirm that the measured activity is indeed from caspase-1.[2]
Troubleshooting Guide: No Dose-Dependent Response
Issue: My this compound assay is not showing a dose-dependent increase in fluorescence with increasing concentrations of my test compound or stimulus.
This is a common issue that can arise from several factors related to enzyme kinetics, experimental setup, or reagent concentrations. Below is a step-by-step guide to troubleshoot this problem.
Category 1: Enzyme and Substrate Kinetics
Q4: Could my enzyme or substrate concentration be suboptimal?
Possible Cause:
-
Enzyme Saturation: If the concentration of active caspase-1 in your samples is too high, the enzyme may be saturated with the substrate even at the lowest dose of your stimulus. This leads to a maximal reaction velocity (Vmax) being reached early, resulting in a flat response curve.
-
Substrate Depletion: Conversely, if the substrate concentration is too low, it may be quickly consumed by the enzyme, especially at higher enzyme concentrations or longer incubation times. This would also lead to a plateau in the signal.[3]
-
High Km of the Enzyme: If the Michaelis constant (Km) of your caspase-1 for the this compound substrate is much higher than the substrate concentration you are using, the reaction rate will increase linearly with substrate concentration, and you might not observe saturation kinetics within your tested dose range.[3]
Recommended Solutions:
-
Optimize Enzyme Concentration: Perform a titration of your cell lysate or purified enzyme to find a concentration that yields a linear increase in fluorescence over time and is not immediately saturated by the substrate. You may need to dilute your samples.
-
Optimize Substrate Concentration: Conduct a substrate titration to determine the Km for your specific experimental conditions. An ideal substrate concentration is typically at or slightly above the Km value to ensure the reaction rate is sensitive to changes in enzyme activity.
-
Check Literature: Refer to established protocols or literature for typical concentrations of this compound used in similar assays, which are often in the range of 50-200 µM.
dot
Caption: Troubleshooting logic for enzyme and substrate kinetics.
Category 2: Experimental Protocol and Conditions
Q5: Is it possible that my incubation time is affecting the dose-response?
Possible Cause:
-
Incubation Time Too Long: A prolonged incubation can lead to substrate depletion or product inhibition, causing the reaction to plateau across all doses. Caspase-1 has been shown to lose activity over time when incubated at 37°C.[2][4]
-
Incubation Time Too Short: An insufficient incubation time may not allow for enough product to be generated to detect subtle differences between doses, especially if the enzyme activity is low.
Recommended Solutions:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation period where the reaction is in the linear range for your range of doses. Measure fluorescence at multiple time points (e.g., 15, 30, 60, 90, and 120 minutes).[5][6]
-
Kinetic Reads: If your plate reader allows, perform a kinetic read to monitor the fluorescence increase over time for each dose. This will provide a clear picture of the reaction rate and help identify the linear phase.
Q6: Could there be an issue with my assay buffer or other reagents?
Possible Cause:
-
Incorrect Buffer pH: Enzyme activity is highly dependent on pH. The optimal pH for caspase-1 activity is typically around 7.2-7.5. An incorrect pH can significantly reduce enzyme activity.
-
Presence of Inhibitors: Your sample preparation or assay buffer may contain substances that inhibit caspase-1 activity, such as high concentrations of salts, detergents, or chelating agents like EDTA.[7]
-
Reagent Instability: The this compound substrate is light-sensitive and can degrade over time, leading to high background or inconsistent results. Similarly, repeated freeze-thaw cycles of the enzyme or substrate can reduce their activity.
Recommended Solutions:
-
Verify Buffer Composition: Ensure your assay buffer has the correct pH and composition as recommended in established protocols.
-
Check for Interfering Substances: Review your sample preparation method to identify any potential inhibitors. If necessary, perform a buffer exchange or dialysis to remove these substances.[7]
-
Proper Reagent Handling: Protect the this compound substrate from light. Aliquot reagents to avoid multiple freeze-thaw cycles.
Category 3: Data Acquisition and Analysis
Q7: How can I be sure my plate reader settings are appropriate?
Possible Cause:
-
Incorrect Wavelengths: Using the wrong excitation and emission wavelengths will result in low or no signal. For AMC, the excitation is typically around 340-360 nm and emission is around 440-460 nm.
-
Incorrect Gain Setting: An inappropriate gain setting on the fluorometer can lead to signal saturation (if too high) or a low signal-to-noise ratio (if too low).
-
Autofluorescence: Components in the cell lysate or the test compound itself may be fluorescent at the measurement wavelengths, leading to high background and masking the specific signal.[8]
Recommended Solutions:
-
Verify Wavelengths: Double-check the excitation and emission wavelengths recommended for the this compound substrate and ensure your plate reader is set correctly.
-
Optimize Gain: Perform a reading with your highest expected signal to optimize the gain setting, ensuring it is within the linear range of the detector.
-
Measure Background Fluorescence: Include a control with your test compound in the assay buffer without the enzyme or substrate to check for autofluorescence. Subtract this background from your experimental wells.
dot
Caption: A workflow diagram for the this compound assay with key troubleshooting points.
Summary of Key Experimental Parameters for Troubleshooting
| Parameter | Potential Issue | Recommended Action |
| Enzyme Concentration | Too high (saturation) or too low (weak signal) | Perform an enzyme titration to find the optimal concentration within the linear range of the assay. |
| Substrate Concentration | Too low (depletion) or too high (inhibition) | Conduct a substrate titration to determine the Km and use a concentration at or slightly above this value. |
| Incubation Time | Too long (substrate depletion, enzyme instability) or too short (insufficient signal) | Run a time-course experiment to identify the linear phase of the reaction. |
| Assay Buffer | Incorrect pH, presence of inhibitors | Verify the pH and composition of the buffer. Check for and remove any potential interfering substances. |
| Plate Reader Settings | Incorrect wavelengths, suboptimal gain | Confirm the correct excitation/emission wavelengths for AMC. Optimize the gain setting for your signal range. |
| Controls | Missing or inappropriate controls | Always include positive, negative, no-enzyme, and inhibitor controls in your experiment. |
Detailed Experimental Protocol: Caspase-1 Activity Assay
This protocol provides a general framework. Optimization may be required for specific cell types and experimental conditions.
-
Sample Preparation (Cell Lysates): a. Induce apoptosis or inflammasome activation in your cells with the desired stimulus at varying doses. Include an untreated control. b. Harvest cells and wash with ice-cold PBS. c. Lyse the cells using a suitable lysis buffer (e.g., containing 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, and protease inhibitors). d. Incubate on ice for 15-20 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant (cytosolic extract) containing the caspase-1. g. Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: a. In a 96-well black, clear-bottom microplate, add your cell lysate to each well. Normalize the volume and protein concentration across all wells. b. Prepare your controls: negative, positive, no-enzyme, and inhibitor controls. For the inhibitor control, pre-incubate the lysate with Ac-YVAD-CHO for 15-30 minutes before adding the substrate. c. Prepare the assay buffer containing DTT (final concentration of 10 mM). d. Prepare the this compound substrate solution in the assay buffer to the desired final concentration (e.g., 50 µM).
-
Reaction and Measurement: a. Initiate the reaction by adding the substrate solution to each well. b. Incubate the plate at 37°C, protected from light, for the optimized duration (e.g., 60 minutes). c. Measure the fluorescence using a microplate reader with excitation at ~350 nm and emission at ~450 nm.
-
Data Analysis: a. Subtract the background fluorescence (from the no-enzyme control) from all readings. b. Plot the fluorescence intensity against the dose of your stimulus. c. For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
dot
References
- 1. abcam.com [abcam.com]
- 2. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. docs.abcam.com [docs.abcam.com]
- 8. bitesizebio.com [bitesizebio.com]
How to correct for autofluorescence when using Suc-YVAD-AMC.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the fluorogenic caspase-1 substrate, Succinyl-Tyrosine-Valine-Alanine-Aspartic Acid-7-Amino-4-methylcoumarin (Suc-YVAD-AMC), with a focus on correcting for autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when using this compound?
Autofluorescence is the natural emission of light by biological materials when they are excited by light.[1] In the context of a this compound assay, autofluorescence can be a significant source of background noise. The assay's principle is that active caspase-1 cleaves the Suc-YVAD peptide from the AMC fluorophore, releasing AMC which then fluoresces.[2] This specific fluorescence is measured as an indicator of caspase-1 activity.[3] However, if components within your sample are also fluorescing at similar wavelengths, this autofluorescence will be added to the AMC signal, leading to an overestimation of caspase-1 activity and inaccurate results.[4]
Q2: What are the common sources of autofluorescence in my samples?
Autofluorescence can originate from both endogenous and exogenous sources.
-
Endogenous Sources (within the cells/tissue):
-
Metabolic Coenzymes: NADH and flavins (FAD, FMN) are major contributors.[4]
-
Structural Proteins: Collagen and elastin, particularly in tissue samples, exhibit strong autofluorescence.[4]
-
Lipofuscin: These aggregates of oxidized proteins and lipids can accumulate in aging cells.[5]
-
Aromatic Amino Acids: Tryptophan, tyrosine, and phenylalanine can contribute to UV-range autofluorescence.[4]
-
-
Exogenous Sources (from reagents and media):
-
Cell Culture Media: Phenol red, a common pH indicator in media, is fluorescent.[5]
-
Serum: Fetal Bovine Serum (FBS) and other sera contain various fluorescent molecules.[5]
-
Plasticware: Some low-quality microplates can have intrinsic fluorescence.
-
Substrate Impurities: The this compound substrate itself may contain trace amounts of free AMC from manufacturing or degradation.[2]
-
Troubleshooting Guides
My background fluorescence is too high. How can I reduce it?
High background fluorescence can mask the specific signal from your experiment. An essential first step is to include an unstained control sample to determine the baseline level of autofluorescence in your sample.[6] The following table outlines common causes and potential solutions.
| Potential Cause | Recommended Solution(s) | Expected Outcome |
| Autofluorescence from Media/Serum | Use phenol red-free media for the final stages of the experiment and during the assay.[5] Reduce serum (e.g., FBS) concentration to the minimum required for cell viability or replace it with an optically clear buffered saline solution like PBS for short-term assays.[5] | Lower background fluorescence in "no-cell" and "no-substrate" controls. |
| Cellular Autofluorescence | If possible, choose fluorophores that emit in the red or far-red spectrum, as cellular autofluorescence is most prominent in the blue and green regions.[7] While you are constrained by the AMC fluorophore in this assay, this is a general principle for other fluorescence experiments. For fixed cells, chemical quenching agents like sodium borohydride can be used.[5] | Reduced fluorescence in "no-substrate" controls. |
| Non-Enzymatic Substrate Hydrolysis | Optimize the assay pH, as AMC fluorescence can be pH-dependent.[2] Perform the assay at the lowest temperature that maintains robust enzyme activity.[2] Quantify the rate of spontaneous hydrolysis by including a "no-cell" control (media + substrate).[2] | A lower rate of fluorescence increase in the absence of the enzyme. |
| Contaminating Proteases | If using complex biological samples like cell lysates, consider adding a cocktail of protease inhibitors (excluding inhibitors of your target enzyme).[2] | Reduced fluorescence increase in unstimulated or inhibitor-treated samples. |
| High Substrate Concentration (Inner Filter Effect) | At high concentrations, the substrate or product can absorb the excitation or emission light, leading to non-linear fluorescence.[2] Perform a substrate concentration titration to find the optimal concentration. | A linear relationship between enzyme concentration and fluorescence signal. |
Experimental Protocols & Data Analysis
Protocol: Setting Up Controls for Autofluorescence Correction
To accurately quantify caspase-1 activity, a specific set of controls is essential. These controls will allow you to isolate the fluorescence signal generated solely by caspase-1 cleavage of this compound.
Key Experimental Groups:
-
Total Activity Wells (Stimulated Sample):
-
Contents: Cells (stimulated to induce caspase-1 activity) + this compound substrate.
-
Measures: Caspase-1 specific signal + autofluorescence + non-enzymatic hydrolysis.
-
-
Autofluorescence Control (No Substrate):
-
Contents: Cells (stimulated) without the this compound substrate.
-
Measures: The intrinsic fluorescence of the cells and media under stimulated conditions.
-
-
Non-Enzymatic Hydrolysis Control (No Cells):
-
Contents: Assay buffer + this compound substrate (no cells).
-
Measures: Spontaneous breakdown of the substrate.
-
-
Unstimulated Control:
-
Contents: Cells (unstimulated) + this compound substrate.
-
Measures: Basal caspase-1 activity + autofluorescence + non-enzymatic hydrolysis in the resting state.
-
-
(Optional) Inhibitor Control:
Workflow for Caspase-1 Assay with Autofluorescence Correction
Caption: Experimental workflow for a caspase-1 activity assay, including essential controls for autofluorescence correction.
Data Analysis: Mathematical Correction for Autofluorescence
The fluorescence from your control wells should be subtracted from your experimental wells to determine the true caspase-1-dependent signal.
Formula for Correction:
Specific Caspase-1 Activity (RFU) = [RFU(Stimulated Sample)] - [RFU(Autofluorescence Control)] - [RFU(Hydrolysis Control)]
Where RFU is Relative Fluorescence Units.
Example Data Correction Table:
| Well Type | Description | Raw RFU (Example) | Purpose |
| Stimulated Sample | Stimulated Cells + Substrate | 2500 | Total measured signal |
| Autofluorescence Control | Stimulated Cells (No Substrate) | 800 | Measures cell/media background |
| Hydrolysis Control | Buffer + Substrate (No Cells) | 200 | Measures spontaneous substrate breakdown |
| Calculated Specific Activity | 1500 | (2500 - 800 - 200) |
Troubleshooting Logic for High Background Fluorescence
If you are experiencing high background, use the following logic to diagnose the issue.
Caption: A troubleshooting decision tree to identify the source of high background fluorescence in AMC-based assays.
Spectral Properties of AMC and Common Autofluorescent Molecules
Understanding the spectral properties of AMC and potential interfering molecules is key to troubleshooting. Autofluorescence is typically stronger in the blue and green parts of the spectrum, which can overlap with AMC's emission.[6][7]
| Molecule | Typical Excitation Max (nm) | Typical Emission Max (nm) | Potential for Interference |
| AMC (7-amino-4-methylcoumarin) | 340-360 | 440-460 | Signal of Interest |
| NADH | ~340 | ~460 | High (Direct spectral overlap) |
| Flavins (FAD, FMN) | ~450 | ~525 | Moderate (Emission tail may overlap) |
| Collagen / Elastin | ~340-360 | ~400-450 | High (Direct spectral overlap) |
| Phenol Red | ~560 | ~600+ | Low (Spectrally distinct from AMC) |
Note: These are approximate wavelength maxima and can vary depending on the local chemical environment.[2][4]
References
- 1. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beckman.com [beckman.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. oraclebio.com [oraclebio.com]
- 8. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 9. researchgate.net [researchgate.net]
Improving the signal-to-noise ratio in a Suc-YVAD-AMC experiment.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Suc-YVAD-AMC fluorogenic substrate to measure caspase-1 activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method to measure the activity of caspase-1. The substrate, this compound, is composed of a tetrapeptide sequence (YVAD) recognized by caspase-1, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-1, free AMC is released, which emits a strong fluorescent signal. The intensity of this fluorescence is directly proportional to the caspase-1 activity in the sample.
Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?
The optimal excitation wavelength for free AMC is in the range of 340-380 nm, and the emission wavelength is between 440-460 nm. It is recommended to perform a wavelength scan with your specific instrument and buffer to determine the precise optimal settings.
Q3: What type of microplate should be used for this assay?
To minimize background fluorescence and prevent light scattering, it is highly recommended to use black, opaque-walled microplates with clear bottoms.
Q4: How should the this compound substrate be prepared and stored?
The this compound substrate is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution should be stored at -20°C to maintain its stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing the working solution, the DMSO stock should be diluted in the appropriate assay buffer.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound experiment, focusing on improving the signal-to-noise ratio.
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from caspase-1 activity, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Substrate Autohydrolysis | Prepare fresh substrate working solution for each experiment. Avoid prolonged storage of the diluted substrate. |
| Contaminated Reagents or Buffers | Use high-purity, sterile water and reagents. Filter-sterilize buffers if necessary. |
| Cellular Autofluorescence | Include a "no substrate" control to measure the intrinsic fluorescence of your cell lysate or sample. Subtract this value from your experimental readings. |
| Non-specific Protease Activity | Other proteases in the cell lysate may cleave the this compound substrate. Include a control with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to determine the portion of the signal that is caspase-1-specific. |
| Incorrect Plate Type | Use black, opaque-walled microplates to minimize background from scattered light and bleed-through from adjacent wells. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the enzyme, the substrate, or the assay conditions.
| Potential Cause | Recommended Solution |
| Inactive Caspase-1 | Ensure that the experimental conditions are appropriate for inducing caspase-1 activation. Caspase-1 is known to be unstable; perform the assay immediately after sample preparation or store lysates at -80°C. Avoid multiple freeze-thaw cycles. |
| Insufficient Enzyme Concentration | The concentration of active caspase-1 in the sample may be below the detection limit of the assay. Consider concentrating the sample or increasing the amount of lysate used. |
| Substrate Degradation | Ensure the this compound stock solution has been stored properly at -20°C and protected from light. Prepare fresh working solutions for each experiment. |
| Incorrect Assay Buffer Conditions | The pH and composition of the assay buffer are critical for optimal enzyme activity. A common assay buffer consists of 20 mM HEPES, 10% sucrose, and 10 mM DTT, at a pH of 7.2. |
| Inhibitors in the Sample | Components of the cell lysis buffer or the sample itself may inhibit caspase-1 activity. Ensure that the final concentration of any potential inhibitors (e.g., EDTA) is not detrimental to the enzyme. |
Experimental Protocols
Detailed Methodology for Caspase-1 Activity Assay
This protocol provides a general framework for measuring caspase-1 activity in cell lysates using the this compound substrate. Optimization may be required for specific cell types and experimental conditions.
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 10% sucrose. Store at 4°C.
-
Assay Buffer: 20 mM HEPES (pH 7.2), 10% sucrose, and 10 mM DTT. Prepare fresh and keep on ice.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Substrate Working Solution: Dilute the 10 mM stock solution to 200 µM in Assay Buffer immediately before use.
2. Sample Preparation (Cell Lysates):
-
Induce caspase-1 activation in your cells using the desired treatment.
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 million cells).
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a pre-chilled tube. This is your sample.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
3. Assay Procedure:
-
In a black, clear-bottom 96-well plate, add 50 µL of cell lysate per well. It is recommended to normalize the protein concentration of all samples.
-
Prepare the following controls:
-
Blank: 50 µL of Lysis Buffer.
-
No Substrate Control: 50 µL of cell lysate.
-
Inhibitor Control: 50 µL of cell lysate pre-incubated with a caspase-1 inhibitor.
-
-
Initiate the reaction by adding 50 µL of the 200 µM Substrate Working Solution to all wells except the "No Substrate Control". Add 50 µL of Assay Buffer to the "No Substrate Control" wells. The final substrate concentration will be 100 µM.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals (e.g., every 5 minutes) for 30-60 minutes (kinetic assay). Alternatively, an endpoint reading can be taken after a fixed incubation period.
4. Data Analysis:
-
Subtract the fluorescence of the Blank from all other readings.
-
For a kinetic assay, determine the reaction rate (Vmax) from the linear portion of the fluorescence versus time plot.
-
Caspase-1 activity can be expressed as the change in fluorescence units per minute per microgram of protein.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations and Storage
| Reagent | Stock Concentration | Working Concentration | Storage |
| This compound | 10 mM in DMSO | 50-200 µM in Assay Buffer | -20°C (Stock), Use immediately (Working) |
| Cell Lysate | 1-5 mg/mL protein | 50-100 µg protein/well | -80°C |
| DTT | 1 M in water | 10 mM in Assay Buffer | -20°C (Stock) |
Visualizations
Caption: Workflow for the this compound caspase-1 activity assay.
Caption: Simplified diagram of the canonical inflammasome-mediated caspase-1 activation pathway.
Common pitfalls to avoid when using Suc-YVAD-AMC.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic caspase-1 substrate, Suc-YVAD-AMC.
Troubleshooting Guides
This section addresses common issues encountered during caspase-1 activity assays using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autohydrolysis of the substrate. 2. Contamination of samples or reagents with other proteases. 3. Intrinsic fluorescence of experimental compounds. | 1. Prepare fresh substrate solution for each experiment. Store the stock solution at -20°C and protect it from light. 2. Include a negative control with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO or Ac-YVAD-cmk) to determine the background from other proteases.[1][2] 3. Run a control with the compound alone to measure its intrinsic fluorescence and subtract this value from the experimental readings. |
| Low or No Signal | 1. Inactive caspase-1 enzyme. 2. Insufficient substrate concentration. 3. Incorrect filter settings on the fluorometer. 4. Incompatible assay buffer. | 1. Ensure proper storage and handling of the caspase-1 enzyme, as it can be unstable.[3] Use a positive control with a known caspase-1 activator or recombinant active caspase-1 to verify enzyme activity.[1] 2. Optimize the substrate concentration. A typical starting concentration is 50 µM.[4] 3. Use the correct excitation and emission wavelengths for AMC: Ex = 340-360 nm, Em = 440-460 nm.[5] 4. Ensure the assay buffer has a neutral pH (7.0-7.5) and contains a reducing agent like DTT. |
| Inconsistent Results/High Variability | 1. Pipetting errors. 2. Temperature fluctuations during the assay. 3. Cell density variations affecting apoptosis induction. | 1. Use calibrated pipettes and ensure thorough mixing of reagents. 2. Maintain a constant temperature (e.g., 37°C) throughout the incubation period. 3. Ensure consistent cell seeding density and treatment conditions. |
| Precipitation of Substrate | 1. Low solubility of this compound in aqueous buffer. 2. Incorrect solvent used for initial stock solution. | 1. Dissolve this compound in DMSO to make a stock solution before diluting it in the aqueous assay buffer.[5] 2. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid enzyme inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate used to measure the activity of caspase-1. The substrate consists of the peptide sequence Tyrosine-Valine-Alanine-Aspartic acid (YVAD) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. When active caspase-1 cleaves the peptide at the aspartic acid residue, the AMC molecule is released, resulting in a quantifiable fluorescent signal.
Q2: What are the optimal excitation and emission wavelengths for detecting the cleaved AMC product?
The optimal excitation wavelength for AMC is in the range of 340-360 nm, and the optimal emission wavelength is in the range of 440-460 nm.[5]
Q3: What is the recommended concentration of this compound to use in a caspase-1 assay?
A common starting concentration for similar YVAD-based substrates is 50 µM.[4] However, the optimal concentration may vary depending on the specific experimental conditions and should be determined empirically.
Q4: How should I prepare and store the this compound substrate?
It is recommended to dissolve this compound in DMSO to create a stock solution.[5] This stock solution should be stored at -20°C and protected from light. For the assay, the stock solution should be diluted to the desired final concentration in the assay buffer immediately before use. Avoid multiple freeze-thaw cycles of the stock solution.
Q5: What controls are essential for a reliable caspase-1 assay?
To ensure the reliability of your results, the following controls are recommended:
-
Negative Control: A sample containing all assay components except the active caspase-1 enzyme to determine the background fluorescence of the substrate and buffer.
-
Inhibitor Control: A sample containing active caspase-1 and a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to confirm that the measured activity is specific to caspase-1.[1][2]
-
Positive Control: A sample with a known source of active caspase-1 (e.g., recombinant enzyme or a cell lysate known to have high caspase-1 activity) to validate the assay setup and reagent integrity.[1]
-
Vehicle Control: If your experimental compounds are dissolved in a solvent (e.g., DMSO), a control containing the same concentration of the solvent should be included to account for any effects of the solvent on enzyme activity.
Quantitative Data
The following table summarizes the kinetic parameters for the closely related caspase-1 substrate, Ac-YVAD-AMC.
| Substrate | Km | Reference |
| Ac-YVAD-AMC | 14 µM | [5] |
Experimental Protocols
Standard Caspase-1 Activity Assay Protocol
This protocol provides a general guideline for measuring caspase-1 activity in cell lysates using this compound.
Materials:
-
This compound
-
DMSO
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Cell lysate containing active caspase-1
-
Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for control
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C, protected from light.
-
Prepare the assay buffer. Add DTT to the buffer immediately before use.
-
Prepare your samples. Thaw cell lysates on ice. If necessary, dilute the lysates in assay buffer.
-
Set up the assay plate:
-
Blank: 100 µL of assay buffer.
-
Negative Control (No Enzyme): 90 µL of assay buffer + 10 µL of 500 µM this compound (final concentration 50 µM).
-
Samples: X µL of cell lysate + (90-X) µL of assay buffer + 10 µL of 500 µM this compound.
-
Inhibitor Control: X µL of cell lysate pre-incubated with caspase-1 inhibitor for 15-30 minutes + (90-X) µL of assay buffer + 10 µL of 500 µM this compound.
-
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the caspase-1 activity. Subtract the fluorescence of the blank from all readings. The activity can be expressed as relative fluorescence units (RFU) or converted to the amount of AMC released using a standard curve of free AMC.
Visualizations
Caption: Caspase-1 signaling pathway and substrate cleavage.
Caption: Experimental workflow for a caspase-1 assay.
Caption: Troubleshooting flowchart for caspase-1 assays.
References
- 1. FAQ: Caspase-Glo® 1 Inflammasome Assay [worldwide.promega.com]
- 2. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 3. Suc-YVAD-AMC_TargetMol [targetmol.com]
- 4. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzo Life Sciences Ac-YVAD-AMC (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
How to handle and store Suc-YVAD-AMC to maintain its stability.
This technical support center provides guidance on the proper handling and storage of Suc-YVAD-AMC to ensure its stability and optimal performance in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
A: The lyophilized powder should be stored at -20°C upon arrival. When stored correctly, it is stable for an extended period. For specific stability information, it is always best to consult the manufacturer's datasheet if available.
Q2: How do I reconstitute the this compound substrate?
A: Reconstitute the lyophilized powder in high-quality, anhydrous DMSO to create a concentrated stock solution. The final concentration of the stock solution will depend on your experimental needs, but a common starting point is 10 mM.
Q3: How should I store the reconstituted this compound stock solution?
A: The reconstituted stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C and protected from light. Some sources suggest that for longer-term storage, -80°C may be preferable.
Q4: Is this compound light-sensitive?
A: Yes, the 7-amino-4-methylcoumarin (AMC) fluorophore is light-sensitive. Both the lyophilized powder and the reconstituted solutions should be protected from light to maintain stability and prevent photobleaching.
Q5: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
A: The cleaved AMC fluorophore is typically excited at a wavelength of around 380 nm and emits at approximately 460 nm.
Quantitative Data Summary
The following table summarizes the recommended storage and handling conditions for this compound based on information for similar AMC-based peptide substrates.
| Parameter | Condition | Stability Notes |
| Lyophilized Powder Storage | -20°C, protected from light | Stable for at least one year. |
| Reconstitution Solvent | Anhydrous DMSO | Ensures complete dissolution and stability. |
| Stock Solution Storage | -20°C in single-use aliquots, protected from light | Avoid repeated freeze-thaw cycles. Stable for up to 6 months. |
| Excitation Wavelength | ~380 nm | Optimal for detecting cleaved AMC. |
| Emission Wavelength | ~460 nm | Optimal for detecting cleaved AMC. |
Experimental Protocols
Caspase-1 Activity Assay in Cell Lysates
This protocol provides a general procedure for measuring caspase-1 activity in cell lysates using this compound.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a 10 mM this compound stock solution: Dissolve the lyophilized powder in anhydrous DMSO.
-
Prepare cell lysates:
-
Induce apoptosis in your cell line of interest using a known method. Include a non-induced control group.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 10-15 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Determine protein concentration: Measure the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Set up the assay:
-
In a 96-well black microplate, add 50-100 µg of protein from each cell lysate per well.
-
Adjust the volume in each well to 100 µL with lysis buffer.
-
Include a blank control (lysis buffer only).
-
-
Initiate the reaction:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in lysis buffer to a final concentration of 50 µM.
-
Add 100 µL of the 50 µM this compound working solution to each well.
-
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence: Read the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm using a fluorometric plate reader.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | 1. Autohydrolysis of the substrate. 2. Contamination of reagents or buffers. 3. Non-specific protease activity. | 1. Prepare fresh substrate solution before each experiment. 2. Use fresh, high-purity reagents and buffers. 3. Include a caspase-1 specific inhibitor (e.g., Ac-YVAD-CHO) as a negative control to determine the level of non-specific cleavage. |
| Low or No Signal | 1. Insufficient caspase-1 activity in the sample. 2. Inactive substrate due to improper storage or handling. 3. Incorrect filter settings on the plate reader. | 1. Ensure that the induction of apoptosis was successful using a positive control. Increase the amount of cell lysate used in the assay. 2. Use a fresh aliquot of this compound. Ensure it has been protected from light and repeated freeze-thaw cycles. 3. Verify that the excitation and emission wavelengths are set correctly for AMC. |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Bubbles in the wells. | 1. Use calibrated pipettes and ensure accurate liquid handling. 2. Gently mix the contents of each well after adding the substrate. 3. Inspect the plate for bubbles before reading and remove them if necessary. |
Visualizations
Caption: Experimental workflow for a caspase-1 activity assay.
Caption: Troubleshooting logic for common assay issues.
The impact of different lysis buffers on Suc-YVAD-AMC assay performance.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of different lysis buffers on the performance of the Suc-YVAD-AMC fluorometric assay for caspase-1 activity.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound assay, with a focus on the role of the lysis buffer.
| Problem | Potential Cause | Suggested Solution |
| Low or No Signal | 1. Incomplete Cell Lysis: The lysis buffer is not strong enough to efficiently release cellular contents, including active caspase-1. | - Increase the concentration of the non-ionic detergent (e.g., Triton X-100, NP-40) in your lysis buffer in increments of 0.1% (see Table 1).- Extend the incubation time on ice after adding the lysis buffer.- Ensure the cell pellet is fully resuspended in the lysis buffer. |
| 2. Caspase-1 Inactivity: Components of the lysis buffer may be inhibiting enzyme activity. | - Ensure the pH of the lysis buffer is within the optimal range for caspase-1 (typically pH 7.2-7.5).- Prepare lysis buffer fresh and add reducing agents like DTT just before use.- Avoid harsh detergents like SDS, which can denature the enzyme. | |
| 3. Insufficient Caspase-1 Induction: The experimental treatment did not effectively activate caspase-1. | - Confirm caspase-1 activation using an alternative method, such as Western blotting for the cleaved p20 subunit.[1] | |
| High Background Signal | 1. Non-Specific Substrate Cleavage: Other proteases released during lysis are cleaving the this compound substrate. | - Add a protease inhibitor cocktail to your lysis buffer. Ensure it does not inhibit caspases.- Run a control with the specific caspase-1 inhibitor, Ac-YVAD-CHO, to determine the proportion of the signal that is caspase-1-specific.[2] |
| 2. Lysis Buffer Autofluorescence: Components of the lysis buffer are interfering with the fluorescence reading. | - Measure the fluorescence of the lysis buffer mixed with the reaction buffer and substrate in the absence of cell lysate. Subtract this value from your experimental readings. | |
| High Variability Between Replicates | 1. Inconsistent Lysis: The lysis procedure is not uniform across all samples. | - Ensure complete and consistent resuspension of the cell pellet in the lysis buffer for all samples.- Use a consistent volume of lysis buffer relative to the number of cells.[3] |
| 2. Inaccurate Pipetting: Small volumes of lysate or reagents are being pipetted inaccurately. | - Use calibrated pipettes and appropriate tips. Prepare a master mix of the reaction buffer and substrate to add to all wells.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a lysis buffer for a caspase-1 activity assay?
A1: A typical lysis buffer for a caspase-1 assay should contain a buffering agent to maintain pH (e.g., HEPES, Tris-HCl), salts for ionic strength (e.g., NaCl), a non-ionic detergent to lyse the cells (e.g., Triton X-100, NP-40, CHAPS), and a reducing agent to maintain caspase activity (e.g., DTT). It is also highly recommended to add a protease inhibitor cocktail to prevent non-specific protein degradation.
Q2: How do different detergents affect the this compound assay?
A2: The choice and concentration of detergent are critical. Non-ionic detergents are preferred as they are generally milder and less likely to denature the enzyme.
-
Triton X-100 or NP-40: These are effective at solubilizing cellular membranes. However, higher concentrations can inhibit caspase activity.
-
CHAPS: This is a zwitterionic detergent that is considered milder than Triton X-100 and may be a good alternative if enzyme inhibition is suspected.[4][5][6] It is particularly useful for breaking protein-protein interactions without affecting protein structure.[4]
-
SDS: This is a harsh ionic detergent and should generally be avoided as it can denature caspase-1.
Q3: Can I use the same lysis buffer for different cell types?
A3: While a general-purpose lysis buffer may work for multiple cell lines, optimization is often necessary. Tissues or primary cells may require more stringent lysis conditions than cultured cell lines. For example, tissue samples will require mechanical homogenization in addition to the lysis buffer.[1]
Q4: Why is DTT included in the reaction buffer and sometimes in the lysis buffer?
A4: Caspases are cysteine proteases, and their activity depends on a reduced cysteine residue in the active site. DTT is a reducing agent that prevents the oxidation of this cysteine, thereby preserving the enzymatic activity of caspase-1.
Q5: How can I be sure the activity I'm measuring is specific to caspase-1?
A5: The tetrapeptide sequence YVAD is preferred by caspase-1, but other caspases may show some overlapping activity. The best way to ensure specificity is to run a parallel reaction in the presence of a competitive inhibitor, such as Ac-YVAD-CHO.[2] The difference in signal between the inhibited and uninhibited samples represents the specific caspase-1 activity.
Data and Buffer Compositions
Table 1: Comparison of Common Lysis Buffer Detergents
| Detergent | Type | Recommended Starting Concentration | Properties and Considerations |
| Triton X-100 | Non-ionic | 0.1 - 0.5% (v/v) | - Effective for lysing most mammalian cells.- Can inhibit enzyme activity at higher concentrations.[7] |
| NP-40 (Igepal CA-630) | Non-ionic | 0.1 - 0.5% (v/v) | - Similar properties to Triton X-100.- Often used interchangeably. |
| CHAPS | Zwitterionic | 0.1 - 0.5% (w/v) | - Milder detergent, less likely to denature proteins.[4][5][6]- Good for maintaining protein-protein interactions.[4]- May be less efficient at cell lysis than Triton X-100. |
| Digitonin | Non-ionic | 0.01 - 0.05% (w/v) | - Very mild permeabilizing agent.- Selectively permeabilizes the plasma membrane, leaving organellar membranes intact. |
Table 2: Recommended Lysis and Reaction Buffer Formulations
| Buffer Type | Component | Stock Concentration | Final Concentration | Purpose |
| Cell Lysis Buffer | HEPES | 1 M | 50 mM | Buffering agent (pH 7.4) |
| NaCl | 5 M | 100 mM | Ionic strength | |
| CHAPS | 10% (w/v) | 0.1% (w/v) | Detergent for cell lysis | |
| EDTA | 0.5 M | 1 mM | Chelating agent | |
| Protease Inhibitor Cocktail | 100X | 1X | Inhibit non-specific proteases | |
| 2X Reaction Buffer | HEPES | 1 M | 100 mM | Buffering agent (pH 7.2) |
| NaCl | 5 M | 200 mM | Ionic strength | |
| Sucrose | - | 10% (w/v) | Enzyme stabilizer | |
| DTT | 1 M | 10 mM | Reducing agent for caspase activity | |
| This compound | 10 mM in DMSO | 50 µM | Fluorogenic substrate |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
This protocol provides instructions for preparing cell lysates using a mild CHAPS-based buffer.
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Induce Caspase-1 Activity: Treat cells with the desired stimulus to activate the inflammasome and caspase-1. Include an untreated control population.
-
Cell Harvesting: For adherent cells, scrape them into the media. For suspension cells, proceed to the next step. Collect cells by centrifugation at 300 x g for 5-10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (see Table 2) at a concentration of 1-5 x 10^6 cells per 50 µL.[1]
-
Incubation: Incubate the cell suspension on ice for 10-15 minutes.
-
Clarification: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet insoluble debris.[3]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Keep on ice and proceed immediately to the activity assay.
Protocol 2: this compound Caspase-1 Activity Assay
-
Prepare Reagents: Thaw all necessary reagents, including the 2X Reaction Buffer and this compound substrate, and keep them on ice.
-
Plate Setup: On a black, flat-bottom 96-well plate, set up the following reactions in duplicate or triplicate:
-
Sample Wells: 50 µL of cell lysate.
-
Negative Control Wells: 50 µL of lysate from untreated cells.
-
Inhibitor Control Wells: 50 µL of lysate from treated cells + Ac-YVAD-CHO (final concentration 20 µM).
-
Blank Wells: 50 µL of Cell Lysis Buffer (no lysate).
-
-
Prepare Master Mix: Prepare a sufficient volume of the 2X Reaction Buffer containing the this compound substrate.
-
Initiate Reaction: Add 50 µL of the 2X Reaction Buffer master mix to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[1][3]
-
Fluorescence Measurement: Read the fluorescence on a microplate reader with an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.
Visualizations
Caption: Caspase-1 Activation Pathway via the NLRP3 Inflammasome.
Caption: Experimental Workflow for the this compound Caspase-1 Assay.
Caption: Troubleshooting Logic Diagram for this compound Assay Issues.
References
- 1. abcam.cn [abcam.cn]
- 2. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Comparative study of the interaction of CHAPS and Triton X-100 with the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Detergents on the West Nile virus Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Seeding Density for Suc-YVAD-AMC Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell seeding density for the Suc-YVAD-AMC caspase-1 activity assay.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for the this compound assay?
A1: There is no single optimal cell seeding density. It must be determined empirically for each cell line and experimental condition. The ideal density will provide a robust signal-to-noise ratio, ensuring that the caspase-1 activity is within the linear range of the assay. Factors influencing the optimal density include the cell type, metabolic activity, proliferation rate, and the specific activity of caspase-1 in response to your stimulus.
Q2: How do I determine the optimal seeding density for my specific cell line?
A2: The most effective method is to perform a cell titration experiment. This involves seeding a range of cell concentrations and measuring the caspase-1 activity after a set incubation period with your stimulus. Plotting the fluorescence units against the number of cells will reveal the linear range of the assay for your specific cells. For all subsequent experiments, you should use a seeding density that falls within this linear portion of the curve.
Q3: Can I use the same seeding density for different cell lines?
A3: It is not recommended. Different cell lines have varying sizes, proliferation rates, and levels of endogenous caspase-1 expression. Therefore, the optimal seeding density will likely differ between cell lines. It is crucial to optimize the seeding density for each cell line you plan to use.
Q4: How does the incubation time of my experiment affect the optimal seeding density?
A4: Longer incubation times generally require lower initial seeding densities. If you plan a long-term experiment (e.g., 24 hours or more), you must seed fewer cells to prevent them from becoming over-confluent or undergoing significant cell death due to nutrient depletion, which would invalidate the results. Conversely, for short-term experiments (e.g., 1-6 hours), a higher seeding density may be necessary to generate a sufficient signal.
Q5: What are the consequences of using a suboptimal cell seeding density?
A5:
-
Too few cells: This can lead to a weak or undetectable signal, making it difficult to distinguish true caspase-1 activity from background noise.
-
Too many cells: This can cause the substrate to be rapidly depleted, leading to a plateau in the signal and an underestimation of caspase-1 activity. Over-confluence can also lead to non-specific cell death and altered cellular responses, confounding the results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | - Insufficient cell number.- Ineffective stimulus for caspase-1 activation.- Cells are not healthy.- Incorrect assay procedure (e.g., improper reagent preparation, incorrect incubation time/temperature).- Reader settings are not optimal. | - Increase the cell seeding density.- Verify the activity of your stimulus with a positive control.- Ensure cells are in the exponential growth phase and have high viability.- Review the assay protocol carefully.- Check the excitation and emission wavelengths for AMC (typically ~350-380 nm excitation and ~440-460 nm emission). |
| High Background Signal | - High spontaneous apoptosis in the cell culture.- Contamination of cell culture or reagents.- Autofluorescence of compounds or media.- Proteases other than caspase-1 are cleaving the substrate. | - Use healthy, low-passage number cells.- Maintain aseptic techniques and use fresh, sterile reagents.- Include a "no-cell" control and a "vehicle-only" control to assess background fluorescence.- Use a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to confirm that the signal is specific to caspase-1 activity. |
| Inconsistent Results/High Variability | - Uneven cell seeding.- Edge effects in the microplate.- Pipetting errors.- Cell clumping. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the microplate, or fill them with sterile media/PBS.- Use calibrated pipettes and proper pipetting techniques.- Gently triturate the cell suspension to break up clumps before seeding. |
| Signal Plateaus Quickly | - Cell density is too high, leading to rapid substrate depletion.- Caspase-1 activity is very high. | - Reduce the cell seeding density.- Reduce the concentration of the stimulus or the incubation time.- Dilute the cell lysate before adding the substrate. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol outlines the steps to create a cell titration curve to find the linear range of your this compound assay.
-
Prepare Cell Suspension: Harvest cells that are in the exponential growth phase and have high viability (>95%). Count the cells and prepare a single-cell suspension at a high concentration (e.g., 2 x 10^6 cells/mL).
-
Create Serial Dilutions: Perform a 2-fold serial dilution of the cell suspension to create a range of densities. For a 96-well plate, a starting range of 1,000 to 100,000 cells per well is common.
-
Seed Cells: Pipette 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Also, prepare at least three "blank" wells containing 100 µL of culture medium only (no cells) to measure background absorbance.
-
Induce Caspase-1 Activity: Add your stimulus to the appropriate wells at the desired concentration and incubate for the predetermined time. Include untreated control wells for each cell density.
-
Perform Caspase-1 Assay: Following incubation, add the this compound substrate according to the manufacturer's protocol.
-
Measure Fluorescence: Read the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 380/460 nm).
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Analyze Data: Subtract the average fluorescence of the blank wells from all other readings. Plot the background-subtracted fluorescence (RFU) against the number of cells per well. The optimal cell seeding density will be within the linear portion of this curve.
Data Presentation
Table 1: Recommended Starting Cell Seeding Densities for Caspase-1 Assays
Disclaimer: The following are general starting points for 96-well plates based on data from similar caspase-1 and inflammasome activation assays. The optimal density for the this compound assay with your specific cell line and experimental conditions must be determined empirically.
| Cell Line | Cell Type | Recommended Seeding Density (cells/well) | Notes |
| THP-1 (undifferentiated) | Human monocytic | 5 x 10^4 - 2 x 10^5 | Sensitive to cell density; maintain between 3-7 x 10^5 cells/mL in culture.[1][2] |
| THP-1 (PMA-differentiated) | Human macrophage-like | 5 x 10^4 - 1 x 10^5 | Differentiate with PMA for 48 hours, then rest for 24 hours before the assay.[3] |
| Jurkat | Human T lymphocyte | 1 x 10^5 - 4 x 10^5 | Maintain cultures between 1 x 10^5 and 2 x 10^6 cells/mL.[4] |
| Primary Murine Macrophages (BMDMs) | Mouse bone marrow-derived macrophages | 1 x 10^5 - 2 x 10^5 | Density can influence cytokine release and inflammasome activation.[5][6] |
Mandatory Visualizations
Caption: Caspase-1 signaling pathway leading to inflammation and pyroptosis.
Caption: Experimental workflow for determining optimal cell seeding density.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. Frontiers | Culture density influences the functional phenotype of human macrophages [frontiersin.org]
- 4. Jurkat Cell Culture and Gene Editing Tips Here! | Ubigene [ubigene.us]
- 5. Frontiers | Compliant Substrates Enhance Macrophage Cytokine Release and NLRP3 Inflammasome Formation During Their Pro-Inflammatory Response [frontiersin.org]
- 6. roswellpark.org [roswellpark.org]
How to address high variability between replicates in a Suc-YVAD-AMC assay.
Welcome to the technical support center for the Suc-YVAD-AMC caspase-1 assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address high variability between replicates and ensure reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a fluorometric method used to measure the activity of caspase-1, a key enzyme in the inflammatory response.[1][2][3] The substrate, this compound, consists of the peptide sequence Tyrosine-Valine-Alanine-Aspartic Acid (YVAD) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When caspase-1 cleaves the peptide at the aspartic acid residue, the AMC fluorophore is released and emits a detectable fluorescent signal.[4] This assay is widely used by researchers, scientists, and drug development professionals to study inflammasome activation and to screen for potential inhibitors of caspase-1.[2][3]
Q2: What are the common causes of high variability between replicates in this assay?
High variability between replicates can stem from several factors throughout the experimental workflow. These can be broadly categorized into three areas:
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Assay Execution and Pipetting: Inconsistent pipetting volumes, the introduction of air bubbles, and variations in incubation times can all lead to significant differences between wells.[5]
-
Sample Preparation and Handling: Incomplete or inconsistent cell lysis, variations in protein concentration between samples, and improper sample storage can introduce variability.[5][6]
-
Reagent and Instrument Factors: Improperly thawed or mixed reagents, reagent degradation, and incorrect microplate reader settings can all contribute to inconsistent readings.[5][7]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues that lead to high variability in your this compound assay.
Issue 1: Inconsistent Fluorescence Readings Across Replicates
High coefficient of variation (CV) values between technical replicates are a common problem. The following table illustrates an example of both ideal and problematic data:
| Sample | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average (RFU) | Std. Dev. | %CV |
| Ideal Data | ||||||
| Control | 1502 | 1510 | 1498 | 1503.3 | 6.1 | 0.4% |
| Treated | 4520 | 4550 | 4535 | 4535.0 | 15.0 | 0.3% |
| Problematic Data | ||||||
| Control | 1450 | 1680 | 1520 | 1550.0 | 117.9 | 7.6% |
| Treated | 4200 | 5100 | 4650 | 4650.0 | 450.0 | 9.7% |
Troubleshooting Steps:
-
Pipetting Technique:
-
Problem: Inaccurate or inconsistent liquid handling is a primary source of error.[5]
-
Solution:
-
Ensure pipettes are properly calibrated.
-
Use fresh pipette tips for each replicate.
-
When adding reagents to a 96-well plate, pipette gently against the wall of the well to avoid introducing air bubbles.[5][6]
-
Prepare a master mix of reagents whenever possible to minimize pipetting variations between wells.[5]
-
-
-
Incubation Conditions:
-
Problem: Temperature fluctuations across the microplate can lead to differences in enzyme kinetics.
-
Solution:
-
Ensure the entire plate is incubated at a consistent temperature.[5]
-
Avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer or water.
-
-
-
Microplate and Reader Settings:
-
Problem: The choice of microplate and the reader settings can significantly impact the quality of your data.
-
Solution:
-
Use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background.[8][9]
-
Optimize the gain settings on your plate reader to ensure the signal is within the linear range of detection.[8]
-
If your reader supports it, use a well-scanning feature to account for any non-homogenous signal distribution within the well.[9]
-
-
Issue 2: High Background Fluorescence
High background can mask the true signal from caspase-1 activity, leading to poor signal-to-noise ratios and increased variability.
Troubleshooting Steps:
-
Reagent Purity and Autofluorescence:
-
Problem: Assay buffers, media components (like phenol red and fetal bovine serum), or the compounds being tested may exhibit intrinsic fluorescence.[9]
-
Solution:
-
Run a "reagent blank" control containing all components except the cell lysate to determine the background fluorescence of your reagents.
-
If media components are the issue, consider performing the final assay step in a buffer with low background fluorescence, such as phosphate-buffered saline (PBS).[9]
-
-
-
Incomplete Inhibition in Negative Controls:
-
Problem: The negative control, which should have minimal caspase-1 activity, shows high fluorescence.
-
Solution:
-
Ensure that your negative control cells are truly unstimulated.
-
To confirm the specificity of the signal, include a control where a known caspase-1 inhibitor, such as Ac-YVAD-CHO, is added to a stimulated sample.[1][8] This will help differentiate caspase-1 activity from non-specific substrate cleavage.
-
-
-
Fluorophore Stability:
-
Problem: The AMC fluorophore's fluorescence can be sensitive to environmental factors.
-
Solution:
-
Be aware that the fluorescence of free AMC can be affected by extreme pH (below 3 or above 11).[4] Ensure your assay buffer is within a stable pH range.
-
Protect your reagents and plates from light as much as possible to prevent photobleaching.
-
-
Issue 3: Inconsistent Sample Preparation
Variability introduced during sample preparation will be carried through the entire assay.
Troubleshooting Steps:
-
Cell Lysis:
-
Problem: Incomplete or inconsistent cell lysis will result in variable amounts of enzyme being available for the reaction.
-
Solution:
-
-
Protein Concentration:
-
Problem: If the amount of total protein is not consistent across your samples, the measured enzyme activity will not be comparable.
-
Solution:
-
Perform a protein concentration assay (e.g., Bradford assay) on your cell lysates.[6] Note that some lysis buffers containing detergents like DTT may not be compatible with all protein assays like the BCA method.[6]
-
Normalize your samples by protein concentration to ensure you are adding the same amount of total protein to each well.
-
-
Experimental Protocols
Protocol 1: Master Mix Preparation for Reduced Pipetting Error
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Calculate the total volume of each reagent needed for all your samples, including controls and a small excess (e.g., 10%).
-
In a single tube, combine the required volumes of assay buffer, this compound substrate, and any other common reagents.
-
Mix the master mix thoroughly by gentle vortexing or inversion.
-
Dispense the master mix into each well of the microplate.
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Add your individual samples (cell lysates) to the appropriate wells containing the master mix.
Protocol 2: Determining Optimal Cell Lysis Conditions
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Plate an equal number of cells into multiple wells.
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Prepare a series of lysis buffer dilutions or test different lysis incubation times (e.g., 10, 15, 20, 30 minutes on ice).
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After lysis, centrifuge the samples to remove debris.
-
Perform the this compound assay on the supernatant from each lysis condition.
-
The optimal condition is the one that yields the highest specific activity (signal from stimulated cells minus signal from unstimulated cells) with the lowest variability.
Visualizing the Workflow and Troubleshooting Logic
Diagram 1: this compound Assay Workflow
This diagram outlines the key steps in performing the caspase-1 activity assay.
Caption: Standard workflow for the this compound caspase-1 assay.
Diagram 2: Troubleshooting Logic for High Variability
This flowchart provides a logical path for diagnosing the cause of high variability in your assay results.
Caption: A step-by-step guide to troubleshooting high replicate variability.
References
- 1. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com]
- 4. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. antbioinc.com [antbioinc.com]
- 7. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. FAQ: Caspase-Glo® 1 Inflammasome Assay [promega.jp]
- 9. bitesizebio.com [bitesizebio.com]
How to deal with potential off-target cleavage of Suc-YVAD-AMC.
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic caspase-1 substrate, Suc-YVAD-AMC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic peptide substrate used to measure the activity of caspase-1, an enzyme crucial in inflammatory pathways. The substrate consists of the peptide sequence Tyrosine-Valine-Alanine-Aspartic Acid (YVAD) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When caspase-1 cleaves the peptide after the aspartate residue, the AMC molecule is released and fluoresces, allowing for quantitative measurement of enzyme activity.
Q2: My assay shows high fluorescence, but I'm not sure if it's all from caspase-1. What could be the cause?
While this compound is designed for caspase-1, it is not entirely specific. Other proteases, particularly other caspases like caspase-3, -4, and -5, can also cleave this substrate, leading to "off-target" cleavage and potentially inflated fluorescence signals. This is especially true at high concentrations of the substrate or enzyme. It's crucial to perform control experiments to ensure the signal you are measuring is specific to caspase-1.
Q3: How can I confirm that the activity I'm measuring is from caspase-1?
To confirm caspase-1 specific activity, you should use a specific caspase-1 inhibitor as a control. The most common and effective inhibitor is Ac-YVAD-CHO or its chloromethyl ketone derivative (Ac-YVAD-CMK). By comparing the fluorescence in a sample treated with the inhibitor to an untreated sample, you can determine the portion of the signal attributable to caspase-1. A significant drop in fluorescence in the presence of the inhibitor indicates specific caspase-1 activity.
Q4: What are some other experimental controls I can use to validate my results?
Beyond specific inhibitors, other robust controls include:
-
Pan-caspase inhibitors: Using a broad-spectrum caspase inhibitor like Z-VAD-FMK can help determine if the signal is from any caspase.
-
Negative controls: Using cell lysates or tissues from caspase-1 knockout (Casp1-/-) mice can provide a true negative control, as these samples lack the target enzyme.
-
Positive controls: Using recombinant active caspase-1 can serve as a positive control to ensure the assay is working correctly.
Q5: Are there alternative substrates for caspase-1 that are more specific?
Yes, while YVAD is a widely used sequence, studies have shown that the WEHD sequence (Ac-WEHD-AMC) can be a more favorable and specific substrate for caspase-1, exhibiting a significantly higher catalytic efficiency (kcat/KM). If off-target cleavage is a persistent issue, switching to Ac-WEHD-AMC may provide more reliable results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence | 1. Substrate degradation (light sensitive).2. Contamination in reagents or samples.3. Non-enzymatic hydrolysis of the substrate. | 1. Protect this compound from light during storage and handling.2. Use fresh, high-purity reagents and sterile techniques.3. Run a "no-enzyme" or "no-lysate" control to measure background signal and subtract it from experimental values. |
| Signal is not inhibited by Ac-YVAD-CHO | 1. The activity is from a non-caspase-1 protease.2. The inhibitor is inactive or used at too low a concentration. | 1. Test for inhibition with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK). If the signal persists, it may be from a non-caspase protease.2. Verify the inhibitor's activity and concentration. Titrate the inhibitor to determine the optimal concentration for your system. |
| Inconsistent results between replicates | 1. Pipetting errors.2. Inconsistent incubation times or temperatures.3. Poorly homogenized samples. | 1. Use calibrated pipettes and ensure accurate, consistent dispensing.2. Precisely control incubation times and maintain a constant temperature (typically 37°C).3. Ensure cell or tissue lysates are thoroughly homogenized to achieve a uniform enzyme concentration. |
Quantitative Data Summary
The following table provides recommended starting concentrations for key reagents used in a caspase-1 activity assay. Note that optimal concentrations may vary depending on the specific experimental conditions.
| Reagent | Typical Working Concentration | Purpose | Reference |
| This compound | 50 µM | Fluorogenic Substrate | |
| Ac-YVAD-CHO / Ac-YVAD-CMK | 10-50 µM | Specific Caspase-1 Inhibitor | |
| Z-VAD-FMK | 10-20 µM | Pan-Caspase Inhibitor | |
| Active Caspase-1 (recombinant) | 5-10 µL of reconstituted stock | Positive Control | |
| Dithiothreitol (DTT) | 10 mM | Reducing Agent in Assay Buffer |
Experimental Protocols
Protocol 1: Caspase-1 Activity Assay in Cell Lysates
This protocol outlines the measurement of caspase-1 activity from cell lysates using this compound.
-
Sample Preparation:
-
Induce the desired inflammatory response in your cell culture. Prepare a negative control culture without treatment.
-
Harvest 1-5 million cells and wash them with cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed for 5 minutes at 4°C to pellet debris.
-
Transfer the supernatant (lysate) to a new, cold tube. Determine protein concentration using a BCA assay.
-
-
Assay Procedure:
-
Prepare a 2X Reaction Buffer containing 10 mM DTT.
-
In a 96-well microplate, add 50-200 µg of cell lysate protein per well. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of the 2X Reaction Buffer to each well.
-
To start the reaction, add 5 µL of 1 mM this compound substrate (final concentration: 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm.
-
Protocol 2: Validation of Specificity using Inhibitors
This protocol is performed in parallel with the main assay to confirm caspase-1 specificity.
-
Prepare Inhibitor Controls:
-
For a specific caspase-1 inhibition control, prepare a set of wells as described in Protocol 1. Before adding the substrate, add Ac-YVAD-CHO to a final concentration of 20-50 µM.
-
For a pan-caspase inhibition control, prepare another set of wells and add Z-VAD-FMK to a final concentration of 20 µM.
-
Include a "no inhibitor" control (e.g., vehicle like DMSO).
-
-
Incubation and Measurement:
-
Pre-incubate the lysates with the inhibitors for 15-30 minutes at 37°C.
-
Add the this compound substrate to all wells to start the reaction.
-
Proceed with the incubation and fluorescence measurement as described in Protocol 1.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a no-lysate control) from all readings.
-
Compare the fluorescence signal from the inhibitor-treated wells to the untreated wells. A significant reduction in signal confirms the activity is from the targeted caspases.
-
Visualizations
Below is a workflow diagram illustrating the process for troubleshooting and validating this compound cleavage.
Caption: Workflow for validating this compound cleavage specificity.
Validation & Comparative
A Comparative Guide to Fluorogenic Caspase Substrates for Apoptosis Detection: Suc-YVAD-AMC vs. Ac-DEVD-AMC
In the intricate process of programmed cell death, or apoptosis, caspases stand as key executioners. The ability to accurately measure the activity of these cysteine proteases is paramount for researchers in various fields, including cancer biology and neurodegenerative disease. This guide provides a detailed comparison of two commonly used fluorogenic substrates for detecting caspase activity: Suc-YVAD-AMC and Ac-DEVD-AMC.
Mechanism of Action
Both substrates operate on a similar principle. They consist of a specific amino acid sequence recognized by a particular caspase, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In their intact state, the fluorescence of AMC is quenched. Upon cleavage by an active caspase at the aspartic acid residue, the AMC is released, resulting in a quantifiable fluorescent signal. The intensity of this signal is directly proportional to the caspase activity.
The key difference lies in their peptide sequences, which dictates their specificity for different caspases.
-
This compound is primarily recognized by caspase-1 .
-
Ac-DEVD-AMC is a well-established substrate for caspase-3 and caspase-7 .[1][2]
Performance Characteristics
A direct comparison of the quantitative aspects of these substrates is essential for selecting the appropriate tool for a given experiment.
| Feature | This compound | Ac-DEVD-AMC |
| Primary Target | Caspase-1[3] | Caspase-3, Caspase-7[1][4] |
| Peptide Sequence | Succinyl-Tyrosine-Valine-Alanine-Aspartic Acid | Acetyl-Aspartic Acid-Glutamic Acid-Valine-Aspartic Acid[1] |
| Excitation Wavelength | ~340-360 nm[5] | ~340-380 nm[1][6][7] |
| Emission Wavelength | ~440-460 nm[5] | ~440-460 nm[1][6][7] |
| Application | Detection of inflammatory caspase activity | Detection of executioner caspase activity in apoptosis[1] |
Note: The optimal excitation and emission wavelengths for the released AMC fluorophore are approximately 341 nm and 441 nm, respectively[8]. However, instrument-specific settings may vary, and it is always recommended to confirm the optimal wavelengths experimentally.
Apoptotic Signaling Pathways
To understand the context in which these substrates are used, it is crucial to visualize the apoptotic signaling pathways. Apoptosis is broadly divided into the extrinsic and intrinsic pathways, both of which converge on the activation of executioner caspases like caspase-3.
Caption: Apoptotic signaling pathways converge on caspase-3 activation.
While caspase-1 is primarily associated with inflammation, it can also be activated during some forms of apoptosis and can cleave and activate caspase-3.[9][10]
Experimental Protocols
The following provides a generalized protocol for a caspase activity assay using either this compound or Ac-DEVD-AMC. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Fluorogenic substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[1]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at the desired density and treat with an apoptosis-inducing agent for the appropriate time. Include an untreated control.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Caspase Activity Assay:
-
Dilute the cell lysates to the same protein concentration in assay buffer.
-
Add 50 µL of the diluted cell lysate to each well of a 96-well black microplate.
-
Prepare a reaction mixture by diluting the fluorogenic substrate stock solution in assay buffer to a final concentration of 20-50 µM.[1][12]
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1][12]
-
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
Caption: Experimental workflow for a caspase activity assay.
Conclusion
The choice between this compound and Ac-DEVD-AMC fundamentally depends on the specific caspase of interest. For researchers investigating the inflammatory caspases, particularly caspase-1, this compound is the appropriate substrate. For those studying the executioner phase of apoptosis, Ac-DEVD-AMC provides a reliable method for detecting the activity of caspase-3 and caspase-7. Both substrates offer a sensitive and quantitative approach to measuring caspase activity, providing valuable insights into the complex mechanisms of cell death.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. SBP0065 - Fluorogenic Caspase 1 Substrate Ac-YVAD-AMC - Severn Biotech [severnbiotech.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. This compound (acetate)|安捷凯 [anjiechem.com]
- 6. Ac-DEVD-AMC | CAS 169332-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 9. Caspase-1 Is an Apical Caspase Leading to Caspase-3 Cleavage in the AIM2 Inflammasome Response, Independent of Caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating Caspase-1 Activity: A Comparative Guide to Suc-YVAD-AMC and Specific Inhibitors
For researchers, scientists, and drug development professionals, accurate validation of caspase-1 activity is crucial for understanding inflammatory processes and developing novel therapeutics. This guide provides an objective comparison of the widely used fluorogenic substrate, Suc-YVAD-AMC, in conjunction with a specific inhibitor, against alternative validation methods. Supporting experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most appropriate assay for your research needs.
Performance Comparison of Caspase-1 Activity Assays
The validation of caspase-1 activity is paramount in studying inflammation and related diseases. The combination of a fluorogenic substrate and a specific inhibitor provides a robust method for quantifying enzyme activity. This section compares this method with other common techniques.
| Assay Method | Principle | Advantages | Disadvantages |
| This compound with Inhibitor | Enzymatic cleavage of the fluorogenic substrate this compound by active caspase-1 releases AMC, which is quantified by fluorescence. Specificity is confirmed by pre-incubation with a selective caspase-1 inhibitor. | - Quantitative and sensitive- High-throughput compatible- Specificity confirmed with inhibitor | - Potential for substrate competition- Requires cell lysis |
| FLICA (Fluorescent Labeled Inhibitors of Caspases) | A fluorescently labeled, cell-permeable, and irreversible caspase inhibitor (e.g., FAM-YVAD-FMK) binds to the active site of caspase-1, allowing for detection by fluorescence microscopy or flow cytometry.[1][2] | - In situ detection in live cells- Allows for single-cell analysis | - Primarily qualitative or semi-quantitative- Potential for off-target binding |
| Caspase-Glo® 1 Assay | A bioluminescent assay where a specific caspase-1 substrate (Z-WEHD-aminoluciferin) is cleaved, releasing a substrate for luciferase, which in turn generates a light signal proportional to caspase-1 activity.[3] | - High sensitivity and broad dynamic range- Simple "add-mix-measure" protocol- Less prone to compound interference | - Requires a luminometer- Indirect measurement of caspase activity |
| Western Blot | Detects the cleaved (active) form of caspase-1 (p20 and p10 subunits) using specific antibodies. | - Direct visualization of caspase-1 processing- Provides molecular weight information | - Semi-quantitative- Labor-intensive and time-consuming |
Quantitative Analysis of Caspase-1 Inhibition
The use of a specific inhibitor is critical to validate that the measured activity is indeed from caspase-1. The following table summarizes the inhibitory potency of commonly used caspase-1 inhibitors.
| Inhibitor | Type | Target | Ki (dissociation constant) | IC50 (half maximal inhibitory concentration) |
| Ac-YVAD-CHO | Reversible, Peptide Aldehyde | Caspase-1 | 0.76 nM (human)[4], 1 nM[5] | 0.7 µM (human IL-1β production)[6], 2.5 µM (mouse IL-1β production)[6] |
| Ac-YVAD-cmk | Irreversible, Peptide Chloromethylketone | Caspase-1 | 0.8 nM[7] | Not widely reported, potent inhibition observed at µM concentrations. |
| VX-765 (Belnacasan) | Reversible, Prodrug | Caspase-1 | Not applicable (prodrug) | 530 nM[8] |
Experimental Protocols
Caspase-1 Activity Assay using this compound
This protocol describes the measurement of caspase-1 activity in cell lysates using the fluorogenic substrate this compound.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)
-
This compound substrate (stock solution in DMSO)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM DTT)
-
Specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO)
-
96-well black microplate
-
Fluorometer (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Cell Lysis:
-
Induce caspase-1 activation in your cell line of choice (e.g., with LPS and nigericin for THP-1 cells).
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Dilute the cell lysate to a consistent protein concentration with assay buffer.
-
To validate specificity, pre-incubate a set of lysate samples with the caspase-1 inhibitor (e.g., 10 µM Ac-YVAD-CHO) for 15-30 minutes at 37°C.
-
Add 50 µL of cell lysate (with or without inhibitor) to each well of the 96-well plate.
-
-
Reaction Initiation and Measurement:
-
Prepare the substrate solution by diluting this compound in assay buffer to a final concentration of 50 µM.
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorometer.
-
-
Data Analysis:
-
Calculate the rate of AMC release (change in fluorescence over time).
-
Compare the activity in the untreated samples to the inhibitor-treated samples to confirm caspase-1 specificity.
-
Alternative Method: Caspase-Glo® 1 Assay
This protocol provides a brief overview of a commercially available bioluminescent assay for caspase-1 activity.
Materials:
-
Caspase-Glo® 1 Reagent (contains Z-WEHD-aminoluciferin substrate, luciferase, and buffer)
-
White-walled 96-well plate
-
Luminometer
Procedure:
-
Sample Preparation:
-
Culture and treat cells in a 96-well plate as per your experimental design.
-
-
Assay Protocol:
-
Equilibrate the Caspase-Glo® 1 Reagent to room temperature.
-
Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.
-
Mix briefly by orbital shaking.
-
Incubate at room temperature for 1-2 hours.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Visualizing the Workflow and Signaling Pathway
Diagrams created using Graphviz provide a clear visual representation of the underlying biological processes and experimental procedures.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.sg]
- 4. caymanchem.com [caymanchem.com]
- 5. Caspase-1 Inhibitor I, Cell-Permeable The Caspase-1 Inhibitor I, Cell-Permeable controls the biological activity of Caspase-1. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide: Suc-YVAD-AMC vs. FAM-FLICA for Measuring Active Caspase-1
Introduction
Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in innate immunity.[1][2] As a key component of the inflammasome, a multi-protein complex, caspase-1 initiates inflammatory responses by cleaving the precursors of cytokines IL-1β and IL-18 into their mature, active forms.[2][3] Its activation also cleaves Gasdermin D, leading to a lytic, pro-inflammatory form of programmed cell death called pyroptosis.[3][4] Given its pivotal role in inflammation, accurately measuring the activity of caspase-1 is crucial for researchers in immunology, oncology, and drug development.
Two of the most common methods for quantifying active caspase-1 are the fluorogenic substrate assay using Suc-YVAD-AMC and the fluorescent inhibitor probe assay, FAM-FLICA. This guide provides an objective comparison of these two reagents, detailing their mechanisms, experimental protocols, and key differences to help researchers select the most appropriate tool for their specific needs.
The Caspase-1 Activation Pathway
Caspase-1 is activated through the assembly of an inflammasome complex, which is triggered by various pathogen- and danger-associated molecular patterns (PAMPs and DAMPs). This process brings pro-caspase-1 molecules into close proximity, facilitating their auto-cleavage and activation.[5][6]
Caption: The Inflammasome pathway leading to Caspase-1 activation and pyroptosis.
Mechanism of Action and Assay Principle
The fundamental difference between the two reagents lies in their chemical nature and how they interact with the active enzyme. This compound is a substrate that is consumed in an enzymatic reaction, while FAM-FLICA is an inhibitor that binds irreversibly to the enzyme.
This compound: The Fluorogenic Substrate Assay
This method utilizes a synthetic peptide, this compound (or the similar YVAD-AFC), which mimics the natural cleavage site of caspase-1.[7][8] The YVAD tetrapeptide sequence is recognized by active caspase-1, which then cleaves the bond linking the peptide to the 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethyl coumarin (AFC) fluorophore.[1][7] In its conjugated form, the fluorophore is non-fluorescent (quenched). Upon cleavage, the free fluorophore is released and emits a bright fluorescent signal.[7][9] The rate of signal generation is directly proportional to the amount of active caspase-1 in the sample. This assay is typically performed on cell lysates and measures the total enzymatic activity within a cell population.[10][11]
References
- 1. predictad.eu [predictad.eu]
- 2. selectscience.net [selectscience.net]
- 3. invivogen.com [invivogen.com]
- 4. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 8. scbt.com [scbt.com]
- 9. cephamls.com [cephamls.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Comparing the Sensitivity of Suc-YVAD-AMC and Luminogenic Substrates for Caspase-1 Activity
For researchers in immunology, oncology, and drug development, the accurate measurement of caspase-1 activity is paramount for understanding inflammatory processes and pyroptotic cell death. The choice of assay substrate is a critical determinant of experimental success, directly impacting sensitivity, throughput, and the reliability of results. This guide provides an in-depth comparison of the fluorogenic substrate Suc-YVAD-AMC and luminogenic caspase-1 substrates, offering a clear perspective on their respective performance characteristics.
Executive Summary
Luminogenic caspase assays, such as the Promega Caspase-Glo® 1 assay, demonstrate significantly higher sensitivity compared to fluorogenic assays using substrates like this compound. This enhanced sensitivity is primarily due to the inherent low background of luminescence-based detection, leading to superior signal-to-background ratios. While fluorogenic assays are a cost-effective and widely used method, luminogenic assays are the preferred choice for high-throughput screening (HTS) and for detecting low levels of caspase-1 activity.
Performance Comparison: this compound vs. Luminogenic Substrates
| Feature | This compound (Fluorogenic) | Luminogenic Substrates (e.g., Z-WEHD-aminoluciferin) |
| Principle | Cleavage of the AMC moiety from the YVAD peptide by active caspase-1 results in a fluorescent signal. | Cleavage of a proluminescent substrate by caspase-1 releases a substrate for luciferase, which in turn generates a light signal. |
| Limit of Detection (LOD) | Generally higher (less sensitive) than luminogenic assays. Specific values for this compound are not consistently reported. | Lower (more sensitive) than fluorogenic assays. Capable of detecting picomolar to femtomolar levels of caspase activity. |
| Signal-to-Background (S/B) Ratio | Moderate. Background fluorescence from the substrate and other cellular components can be a limiting factor. | High. The proluminescent substrate is not a substrate for luciferase until cleaved, resulting in very low background signal. |
| Z'-Factor | Can be challenging to achieve Z' > 0.5, making it less ideal for HTS. | Routinely achieves Z' > 0.5, indicating an excellent assay for HTS.[1] |
| Assay Format | Typically requires cell lysis and transfer of lysate to a separate plate for reading. | Homogeneous "add-mix-measure" format, simplifying workflow and reducing handling errors.[2] |
| Throughput | Lower throughput due to more complex workflow. | High-throughput compatible due to the simple, homogeneous format.[3] |
| Cost | Generally more cost-effective. | Higher reagent cost. |
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the caspase-1 signaling pathway and a typical experimental workflow for measuring its activity.
Detailed Experimental Protocols
Fluorogenic Caspase-1 Assay using YVAD-AMC Substrate
This protocol is adapted for a generic fluorogenic assay using a YVAD-AMC substrate and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells cultured in a 96-well plate
-
Inducing agent for caspase-1 activation
-
Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS)
-
This compound substrate (10 mM stock in DMSO)
-
Fluorometer with excitation at ~353 nm and emission at ~442 nm.[1]
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 96-well plate and culture overnight. Treat cells with the desired stimulus to induce caspase-1 activity and include appropriate controls (e.g., untreated cells, vehicle control). Incubate for the desired time.
-
Cell Lysis:
-
Centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant.
-
Add 50 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
-
Assay Reaction:
-
Transfer 50 µL of the cell lysate to a new, opaque-walled 96-well plate.
-
Prepare the substrate mix by diluting the this compound stock to a final concentration of 50 µM in Assay Buffer.
-
Add 50 µL of the substrate mix to each well containing the lysate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 353 nm and an emission wavelength of approximately 442 nm.[1]
-
Luminogenic Caspase-1 Assay using Promega Caspase-Glo® 1 Assay
This protocol is based on the manufacturer's instructions for the Caspase-Glo® 1 Inflammasome Assay.[2]
Materials:
-
Cells cultured in a white-walled, 96-well plate suitable for luminescence measurements
-
Inducing agent for caspase-1 activation
-
Caspase-Glo® 1 Reagent (reconstituted according to the manufacturer's protocol)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a white-walled 96-well plate and culture overnight. Treat cells with the desired stimulus to induce caspase-1 activity and include appropriate controls. Incubate for the desired time.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 1 Reagent to room temperature before use.
-
Assay Reaction:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 5-10 minutes.
-
Add 100 µL of Caspase-Glo® 1 Reagent directly to each well containing 100 µL of cell culture medium.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1 hour to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate-reading luminometer.
-
Conclusion
The choice between this compound and a luminogenic substrate for caspase-1 activity measurement depends on the specific requirements of the experiment. For applications demanding the highest sensitivity, such as high-throughput screening or studies involving subtle changes in enzyme activity, luminogenic assays are the superior choice. Their "add-mix-measure" format also offers significant advantages in terms of workflow efficiency and automation compatibility. However, for routine experiments where cost is a major consideration and high sensitivity is not the primary requirement, fluorogenic substrates like this compound remain a viable and valuable tool for researchers.
References
Validating Caspase-1 Activity: A Comparison of Suc-YVAD-AMC Assay and Western Blotting
For researchers, scientists, and drug development professionals investigating inflammatory pathways, accurate measurement of caspase-1 activity is paramount. Caspase-1, a key enzyme in the inflammasome signaling cascade, is responsible for the maturation of potent pro-inflammatory cytokines IL-1β and IL-18. This guide provides a comprehensive comparison of two widely used methods for assessing caspase-1 activation: the fluorometric Suc-YVAD-AMC assay and the protein-based Western blotting for cleaved caspase-1. Understanding the strengths and limitations of each technique is crucial for robust and reliable data.
The this compound assay offers a quantitative measure of enzymatic activity, while Western blotting provides a semi-quantitative but highly specific detection of the activated form of the enzyme. This guide will delve into the principles of each method, present detailed experimental protocols, and offer a head-to-head comparison to aid in experimental design and data interpretation.
Method Comparison: this compound Assay vs. Western Blotting
A direct comparison of the two methods highlights their complementary nature. The this compound assay provides a straightforward and high-throughput method to screen for changes in caspase-1 activity, while Western blotting serves as the gold standard for confirming the presence of the cleaved, active form of the enzyme.[1][2]
| Feature | This compound Assay | Western Blotting for Cleaved Caspase-1 |
| Principle | Enzymatic cleavage of a fluorogenic substrate (this compound) by active caspase-1, releasing a fluorescent molecule (AMC).[3] | Immunodetection of the cleaved p20 or p10 subunits of caspase-1 after separation by molecular weight.[4][5] |
| Data Output | Quantitative (fluorescence intensity) | Semi-quantitative (band intensity) |
| Throughput | High (96-well or 384-well plate format) | Low to medium |
| Specificity | Can have cross-reactivity with other caspases (e.g., caspase-4, caspase-5).[6] | High, with specific antibodies for the cleaved form. |
| Information Provided | Measures total enzymatic activity in a sample. | Confirms the presence of the processed, active form of caspase-1.[4][5] |
| Time to Result | ~1-2 hours | 1-2 days |
| Cost | Generally lower per sample | Generally higher per sample |
Signaling Pathway and Experimental Workflow
To understand the context of caspase-1 activation, it is essential to visualize the signaling pathway that leads to its cleavage. The NLRP3 inflammasome is a well-characterized multiprotein complex that, upon activation by various stimuli, assembles and recruits pro-caspase-1, leading to its autocatalytic cleavage and activation.[7][8][9]
The validation of this compound assay results with Western blotting follows a logical workflow to ensure the measured enzymatic activity corresponds to the presence of cleaved caspase-1.
Experimental Protocols
This compound Caspase-1 Activity Assay
This protocol is adapted for a 96-well plate format and should be optimized for specific cell types and experimental conditions.
Materials:
-
Cell lysate or supernatant samples
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
This compound substrate (10 mM stock in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)[10][11]
Procedure:
-
Prepare cell lysates by resuspending cell pellets in chilled lysis buffer. Incubate on ice for 10-15 minutes and then centrifuge to pellet debris.[12] Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
In a 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume to 50 µL with Caspase Assay Buffer. For supernatant analysis, 50 µL of culture supernatant can be used directly.
-
Prepare a reaction master mix containing Caspase Assay Buffer and this compound substrate to a final concentration of 50 µM.
-
Add 50 µL of the reaction master mix to each well containing the sample.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader.
-
Caspase-1 activity is proportional to the fluorescence intensity. Data can be expressed as relative fluorescence units (RFU) or calculated as fold change over an untreated control.
Western Blotting for Cleaved Caspase-1
This protocol provides a general procedure for detecting cleaved caspase-1 from cell culture supernatants.
Materials:
-
Cell culture supernatant
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-cleaved caspase-1 (p20)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Collect cell culture supernatants. To concentrate the secreted proteins, precipitation methods such as trichloroacetic acid (TCA) precipitation may be necessary.[2]
-
Resuspend the protein pellet in 1x SDS loading buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-1 (typically diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system. The cleaved caspase-1 will appear as a band at approximately 20 kDa.[5]
References
- 1. Immunoblotting for Active Caspase-1 | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. abcam.com [abcam.com]
- 4. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase assay selection guide | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ubpbio.com [ubpbio.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
Establishing the Specificity of Suc-YVAD-AMC for Caspase-1: A Comparative Guide
For researchers in cellular biology and drug development, accurately measuring the activity of specific enzymes is paramount. This guide provides a comprehensive framework for establishing the specificity of the fluorogenic substrate Suc-YVAD-AMC for caspase-1 within your experimental model. While this compound is designed based on the caspase-1 cleavage site in pro-interleukin-1β, the inherent challenge of overlapping substrate specificity among caspases necessitates rigorous validation.[1][2] This guide outlines the necessary experimental protocols, data presentation strategies, and visual workflows to objectively assess its performance against other caspases.
Experimental Workflow for Specificity Validation
To ascertain the specificity of this compound for caspase-1, a multi-faceted approach is recommended. This involves direct comparison with other relevant caspases and the use of specific inhibitors to confirm the enzymatic activity. The following workflow provides a logical sequence for this validation process.
Caption: Experimental workflow for validating the specificity of this compound for caspase-1.
Comparative Performance Data
A crucial step in assessing specificity is the direct comparison of enzymatic activity across a panel of relevant caspases. The following table illustrates how to present the quantitative data obtained from the biochemical assays. The catalytic efficiency (kcat/Km) is the most definitive measure of substrate specificity.
| Substrate | Caspase | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Relative Activity (%) |
| This compound | Caspase-1 | 14 | 1.2 | 85,714 | 100 |
| Caspase-3 | >100 | <0.01 | <100 | <0.1 | |
| Caspase-4 | 50 | 0.3 | 6,000 | 7.0 | |
| Caspase-5 | 65 | 0.25 | 3,846 | 4.5 | |
| Caspase-8 | >100 | <0.01 | <100 | <0.1 | |
| Ac-DEVD-AMC | Caspase-1 | 80 | 0.1 | 1,250 | 1.5 |
| Caspase-3 | 10 | 1.5 | 150,000 | 175 | |
| Caspase-4 | >100 | <0.01 | <100 | <0.1 | |
| Caspase-5 | >100 | <0.01 | <100 | <0.1 | |
| Caspase-8 | 45 | 0.5 | 11,111 | 13.0 | |
| Ac-WEHD-AMC | Caspase-1 | 25 | 0.8 | 32,000 | 37.3 |
| Caspase-3 | >100 | <0.01 | <100 | <0.1 | |
| Caspase-4 | 30 | 0.9 | 30,000 | 35.0 | |
| Caspase-5 | 40 | 0.7 | 17,500 | 20.4 | |
| Caspase-8 | 90 | 0.15 | 1,667 | 1.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
Key Experimental Protocols
Detailed and consistent methodologies are essential for reproducible and reliable results. Below are the protocols for the core experiments in this validation guide.
Protocol 1: In Vitro Caspase Activity Assay
This protocol details the measurement of caspase activity using a fluorogenic substrate.
Materials:
-
Recombinant active caspases (caspase-1, -3, -4, -5, -8)
-
Fluorogenic substrates: this compound, Ac-DEVD-AMC (caspase-3/7 substrate), Ac-WEHD-AMC (alternative caspase-1/4/5 substrate)
-
Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.5
-
96-well black microplate
-
Fluorometric microplate reader (Ex: 360 nm, Em: 460 nm)
Procedure:
-
Substrate Preparation: Prepare stock solutions of each substrate in DMSO (e.g., 10 mM). Further dilute in Assay Buffer to the desired final concentrations for the assay (ranging from 0.5 µM to 100 µM for Km determination).
-
Enzyme Preparation: Dilute recombinant caspases in Assay Buffer to a final concentration that yields a linear rate of fluorescence increase over the measurement period.
-
Assay Setup: In a 96-well plate, add 50 µL of diluted substrate solution to each well.
-
Initiate Reaction: Add 50 µL of the diluted enzyme solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence curve (RFU/min).
-
Convert RFU/min to pmol/min using a standard curve generated with free AMC.
-
Plot the reaction rates against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat (Vmax / [E], where [E] is the enzyme concentration) and the catalytic efficiency (kcat/Km).
-
Protocol 2: Caspase Inhibition Assay
This protocol confirms that the observed activity is due to the target caspase.
Materials:
-
Recombinant caspases
-
This compound substrate
-
Caspase inhibitors: Ac-YVAD-CMK (caspase-1 inhibitor), Z-VAD-FMK (pan-caspase inhibitor)
-
Assay Buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Inhibitor Preparation: Prepare stock solutions of inhibitors in DMSO. Dilute to the desired final concentrations in Assay Buffer.
-
Enzyme-Inhibitor Pre-incubation: In the wells of the microplate, add the diluted caspase solution. Then, add the inhibitor solution and incubate for 15-30 minutes at room temperature. For the no-inhibitor control, add an equivalent volume of Assay Buffer.
-
Substrate Addition: Prepare the this compound substrate at a concentration close to its Km. Add the substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Measure the fluorescence as described in Protocol 1.
-
Data Analysis: Compare the reaction rates in the presence and absence of the inhibitors. A significant reduction in activity with Ac-YVAD-CMK would confirm caspase-1 activity.
Signaling Pathway Context
The cleavage of this compound by caspase-1 is a proxy for a critical event in the inflammatory response: the activation of pro-inflammatory cytokines. The following diagram illustrates the canonical inflammasome pathway leading to caspase-1 activation and its downstream effects.
Caption: Inflammasome pathway leading to caspase-1 activation and substrate cleavage.
By following this comprehensive guide, researchers can confidently establish the specificity of this compound for caspase-1 in their model system, ensuring the reliability and accuracy of their findings. This rigorous approach to substrate validation is a cornerstone of robust enzyme activity research.
References
A Researcher's Guide to Selecting Suc-YVAD-AMC: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals studying inflammatory pathways, the accurate measurement of caspase-1 activity is paramount. The fluorogenic substrate Suc-YVAD-AMC is a widely used tool for this purpose. However, the performance of this substrate can vary between suppliers, impacting experimental reproducibility and data interpretation. This guide provides a framework for comparing the performance of this compound from different commercial sources, supported by essential experimental protocols and data presentation templates.
Data Presentation: Empowering In-House Comparison
Due to the lack of publicly available, direct comparative data, we provide the following tables as templates for researchers to populate with their own experimental findings. This approach allows for a standardized and objective internal comparison of this compound from different suppliers.
Table 1: Supplier-Stated Specifications
| Supplier | Product Number | Purity Specification | Storage Conditions |
| Supplier A | (Enter Product No.) | >95% | -20°C |
| Supplier B | (Enter Product No.) | ≥97% (UHPLC)[1] | -20°C |
| Supplier C | (Enter Product No.) | (Enter Purity) | (Enter Storage Temp) |
Table 2: Experimentally Determined Performance Characteristics
| Supplier | Purity (HPLC, %) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Signal-to-Background Ratio | Stability (t½ at 37°C) |
| Supplier A | (Enter experimental data) | (Enter experimental data) | (Enter experimental data) | (Enter experimental data) | (Enter experimental data) | (Enter experimental data) |
| Supplier B | (Enter experimental data) | (Enter experimental data) | (Enter experimental data) | (Enter experimental data) | (Enter experimental data) | (Enter experimental data) |
| Supplier C | (Enter experimental data) | (Enter experimental data) | (Enter experimental data) | (Enter experimental data) | (Enter experimental data) | (Enter experimental data) |
Key Performance Indicators to Evaluate
-
Purity: The presence of impurities can interfere with the assay, leading to inaccurate results. High-purity substrates are essential for reliable kinetic studies.
-
Enzymatic Activity (Kinetic Parameters):
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate.
-
kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per second.
-
kcat/Km (Catalytic Efficiency): This ratio is the most effective measure for comparing the preference of an enzyme for different substrates.[2]
-
-
Signal-to-Background Ratio: A higher signal-to-background ratio indicates greater sensitivity of the assay.
-
Stability: The stability of the substrate under experimental conditions is crucial for consistent results, especially in prolonged assays. Caspase-1 itself is known to be unstable, with a half-life of about 9 minutes at 37°C.[3]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical inflammasome pathway leading to caspase-1 activation and the subsequent cleavage of this compound.
Experimental Protocols
To perform a comparative analysis, it is recommended to use the same batch of recombinant active caspase-1 and consistent buffer conditions for all substrates being tested.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To independently verify the purity of this compound from different suppliers.
Methodology:
-
Sample Preparation: Prepare stock solutions of each this compound substrate in DMSO (e.g., 10 mM). Dilute the stock solutions to a working concentration (e.g., 1 mM) in a suitable mobile phase.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used.
-
Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the AMC fluorophore (around 325 nm).
-
Analysis: Calculate the purity of each substrate by integrating the area of the main peak and expressing it as a percentage of the total peak area.
Enzyme Kinetics Assay
Objective: To determine the Km and kcat of this compound from different suppliers.
Methodology:
-
Reagents:
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT.
-
Recombinant Human Caspase-1: Prepare a working solution in assay buffer.
-
This compound: Prepare a series of dilutions in assay buffer, ranging from concentrations well below to well above the expected Km.
-
-
Procedure:
-
Add 50 µL of assay buffer to the wells of a 96-well black microplate.
-
Add 25 µL of each this compound dilution to the respective wells.
-
Initiate the reaction by adding 25 µL of the caspase-1 working solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 440-460 nm) every minute for at least 30 minutes in a microplate reader at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Calculate the catalytic efficiency (kcat/Km).
-
The following diagram outlines the general workflow for comparing the performance of this compound from different suppliers.
References
Validating Caspase-1 Activity: A Comparison Guide for the Suc-YVAD-AMC Assay Using a Caspase-1 Knockout Model
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-1 activity is paramount in the study of inflammation, pyroptosis, and related therapeutic interventions. The Suc-YVAD-AMC assay is a widely utilized tool for this purpose. This guide provides a comprehensive comparison of this assay's performance, critically validated using a caspase-1 knockout model, and explores alternative methodologies.
The fluorometric assay utilizing the substrate this compound is a cornerstone for quantifying caspase-1 activity. Its principle lies in the specific recognition and cleavage of the tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) by active caspase-1. This cleavage liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity. However, the true specificity of this substrate is a critical parameter for data integrity. The use of a caspase-1 knockout (Casp1-/-) model provides the definitive test for this specificity.
Performance Against a Caspase-1 Knockout Model
Experimental data from studies utilizing bone marrow-derived macrophages (BMDMs) from wild-type (WT) and caspase-1 knockout (Casp1-/-) mice provide compelling evidence for the specificity of YVAD-based substrates for caspase-1. In a key study, BMDMs were stimulated with inflammasome inducers to activate caspase-1. The resulting enzymatic activity was measured using a YVAD-containing substrate.
| Genotype | Treatment | Relative Caspase-1 Activity (Luminescence Units) |
| Wild-Type (WT) | Untreated | Baseline |
| Wild-Type (WT) | Inflammasome Inducer | High Activity |
| Caspase-1 Knockout (Casp1-/-) | Untreated | Baseline |
| Caspase-1 Knockout (Casp1-/-) | Inflammasome Inducer | No Detectable Activity |
This data clearly demonstrates that in the absence of caspase-1, the YVAD-based substrate is not cleaved, confirming its high specificity for caspase-1. This validation is crucial for the confident interpretation of results obtained using the this compound assay.
Experimental Protocols
This compound Caspase-1 Activity Assay in Cell Lysates
This protocol outlines the key steps for measuring caspase-1 activity in cell lysates using the this compound fluorometric assay.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
This compound substrate (typically 50 µM final concentration)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometer with excitation/emission wavelengths of ~360 nm/460 nm
Procedure:
-
Cell Lysis:
-
Prepare cell lysates from wild-type and caspase-1 knockout cells (or treated vs. untreated cells).
-
Incubate cells on ice in lysis buffer for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein lysate per well.
-
Adjust the volume of each well to be equal with assay buffer.
-
Include a blank control (assay buffer only).
-
-
Substrate Addition:
-
Add the this compound substrate to each well to a final concentration of 50 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorometer.
-
-
Data Analysis:
-
Calculate the rate of AMC release (change in fluorescence over time).
-
Normalize the activity to the protein concentration of the lysate.
-
Compare the activity between wild-type and knockout samples.
-
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological and experimental processes, the following diagrams are provided.
A Comparative Guide to Caspase-1 Substrates: Suc-YVAD-AMC vs. Chromogenic Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of caspase-1 activity is pivotal for research in inflammation, immunology, and the development of therapeutics targeting inflammatory diseases. Caspase-1, a key enzyme in the inflammasome pathway, is responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. This guide provides a detailed comparison of the fluorogenic substrate Suc-YVAD-AMC and chromogenic substrates for the quantification of caspase-1 activity, supported by experimental data and protocols to aid in the selection of the most suitable assay for your research needs.
Principle of Detection
Caspase-1 activity assays rely on the cleavage of a specific peptide sequence, most commonly Tyr-Val-Ala-Asp (YVAD), by the enzyme. The substrate is conjugated to a reporter molecule, either a fluorophore or a chromophore, which is released upon cleavage and subsequently detected.
-
Fluorogenic Substrates (e.g., this compound): These substrates, such as Succinyl-Tyr-Val-Ala-Asp-7-amino-4-methylcoumarin (this compound), utilize a fluorophore like 7-amino-4-methylcoumarin (AMC). In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by caspase-1, the free AMC molecule is released and can be excited to emit a fluorescent signal, which is proportional to the enzyme's activity.
-
Chromogenic Substrates (e.g., Ac-YVAD-pNA): Chromogenic substrates, such as Acetyl-Tyr-Val-Ala-Asp-p-nitroanilide (Ac-YVAD-pNA), are linked to a colorimetric reporter molecule like p-nitroanilide (pNA). Cleavage by caspase-1 liberates pNA, which results in a yellow color that can be quantified by measuring its absorbance.[1]
Quantitative Comparison of Substrate Performance
The choice between a fluorogenic and a chromogenic substrate often depends on the required sensitivity and the available instrumentation. While direct side-by-side kinetic data under identical conditions is not always available in the literature, a compilation of reported kinetic parameters provides a basis for comparison. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower Km indicating higher affinity. The catalytic rate constant (kcat) represents the turnover number. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
| Substrate | Type | Reporter Group | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-YVAD-AMC | Fluorogenic | AMC | 11.4 | 12 | 9.5 x 10⁵ | Thornberry et al. (1997)[2] |
| Ac-YVAD-pNA | Chromogenic | pNA | Data not readily available | Data not readily available | Data not readily available | |
| Ac-WEHD-AFC | Fluorogenic | AFC | Not specified | Not specified | Not specified |
Note: Kinetic parameters can be influenced by assay conditions. Generally, fluorogenic assays are considered more sensitive than chromogenic assays.[3]
Caspase-1 Signaling Pathway
Caspase-1 is activated within a multi-protein complex known as the inflammasome.[2] This activation is a critical step in the inflammatory response.
Caption: Caspase-1 activation via the inflammasome pathway.
Experimental Protocols
Below are detailed methodologies for performing caspase-1 activity assays using both fluorogenic and chromogenic substrates.
Fluorogenic Caspase-1 Assay Protocol (using Ac-YVAD-AFC)
This protocol is adapted from commercially available kits and provides a general guideline.
Materials:
-
Cell Lysates or Purified Caspase-1
-
Ac-YVAD-AFC Substrate (1 mM stock in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Cell Lysates:
-
Induce apoptosis or inflammation in cells as required.
-
Harvest 1-5 x 10⁶ cells and wash with cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the lysate.
-
-
Assay Setup:
-
Add 50-200 µg of cell lysate protein to each well of a 96-well plate.
-
Bring the total volume in each well to 50 µL with assay buffer.
-
Prepare a blank control well containing 50 µL of assay buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare a 2X reaction buffer containing DTT.
-
Add 50 µL of the 2X reaction buffer to each well.
-
Add 5 µL of the 1 mM Ac-YVAD-AFC substrate to each well (final concentration 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Chromogenic Caspase-1 Assay Protocol (using YVAD-pNA)
This protocol is based on commercially available colorimetric assay kits.[4][5]
Materials:
-
Cell Lysates or Purified Caspase-1
-
YVAD-pNA Substrate (4 mM stock in DMSO)
-
Assay Buffer (similar to the fluorogenic assay)
-
96-well clear microplate
-
Spectrophotometer microplate reader
Procedure:
-
Prepare Cell Lysates:
-
Follow the same procedure as for the fluorogenic assay to prepare cell lysates.
-
-
Assay Setup:
-
Add 50 µL of cell lysate to each well of a 96-well plate.
-
Bring the total volume to 50 µL with assay buffer if necessary.
-
Include a blank control with 50 µL of assay buffer.
-
-
Reaction Initiation and Measurement:
Experimental Workflow Diagram
The general workflow for both types of assays is similar, differing primarily in the detection method.
Caption: General experimental workflow for caspase-1 activity assays.
Conclusion
Both this compound and chromogenic substrates like Ac-YVAD-pNA are valuable tools for measuring caspase-1 activity. The choice between them hinges on the specific requirements of the experiment.
-
This compound (Fluorogenic): Offers higher sensitivity, making it ideal for detecting low levels of caspase-1 activity or for use with limited sample material. It requires a fluorescence plate reader.
-
Chromogenic Substrates: Provide a simpler, more cost-effective assay that can be performed with a standard absorbance plate reader.[3] However, they are generally less sensitive than their fluorogenic counterparts.[3]
For high-throughput screening or when maximal sensitivity is required, a fluorogenic substrate is the preferred choice. For routine assays where high sensitivity is not a limiting factor, a chromogenic substrate may be sufficient and more economical. Researchers should validate the chosen assay system for their specific cell type and experimental conditions.
References
Comparison Guide: Correlation of Suc-YVAD-AMC Fluorescence with IL-1β Secretion
This guide provides an objective comparison of using the fluorogenic caspase-1 substrate, Suc-YVAD-AMC, as an indicator of Interleukin-1β (IL-1β) secretion. It is intended for researchers, scientists, and drug development professionals working on inflammasome activation and related inflammatory pathways. The guide includes supporting experimental data, detailed protocols, and visualizations of the underlying biological and experimental processes.
Introduction and Scientific Background
The secretion of the pro-inflammatory cytokine IL-1β is a hallmark of inflammasome activation. This process is tightly regulated and requires two distinct signals. A priming signal (Signal 1) upregulates the expression of pro-IL-1β, while a second activation signal (Signal 2) triggers the assembly of an inflammasome complex. This complex activates caspase-1, a protease that cleaves pro-IL-1β into its mature, active form, which is then secreted from the cell.
Given that caspase-1 activity is the direct enzymatic step leading to IL-1β maturation, its measurement is often used as a proxy for IL-1β secretion. This compound is a fluorogenic substrate designed to measure caspase-1 activity. The peptide sequence YVAD (Tyr-Val-Ala-Asp) is a preferred cleavage site for caspase-1. When the substrate is cleaved by active caspase-1, it releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), and the resulting fluorescence can be quantified as a measure of enzyme activity.
This guide evaluates the correlation between these two critical readouts of inflammasome activation.
Signaling Pathway: Inflammasome Activation
The following diagram illustrates the canonical signaling pathway leading to both caspase-1 activation and subsequent IL-1β secretion.
Caption: Inflammasome signaling cascade from priming to downstream effects.
Comparison of Measurement Techniques
The choice of assay depends on the specific experimental goals, such as high-throughput screening or detailed mechanistic studies.
| Assay Method | Principle | Pros | Cons |
| Caspase-1 Activity Assay | Fluorometric detection of active caspase-1 in cell lysates using the this compound substrate. | - High-throughput and cost-effective.- Rapid and sensitive detection of enzyme activity.- Amenable to automation. | - Indirect measurement of IL-1β secretion.- Signal can be influenced by other proteases.- Requires cell lysis, losing information on secretion dynamics. |
| IL-1β ELISA | Quantitative measurement of secreted IL-1β in culture supernatants using a specific antibody pair. | - Highly specific and sensitive.- Directly quantifies the biologically relevant secreted cytokine.- Well-established and widely accepted method. | - Lower throughput than fluorescence assays.- More expensive and time-consuming.- Does not measure intracellular pro-IL-1β levels. |
| Western Blot | Immunodetection of pro-IL-1β (p31) and mature IL-1β (p17) in both cell lysates and supernatants. | - Provides information on precursor processing.- Confirms the specific cleavage product.- Highly specific. | - Semi-quantitative and low-throughput.- Labor-intensive and requires larger sample volumes. |
Experimental Workflow and Protocols
A robust experimental design to correlate caspase-1 activity with IL-1β secretion involves parallel processing of samples for both assays.
Experimental Workflow Diagram
Caption: Parallel workflow for correlating caspase-1 activity and IL-1β secretion.
Detailed Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding : Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.
-
Priming (Signal 1) : Prime cells with 500 ng/mL of lipopolysaccharide (LPS) for 4 hours to induce pro-IL-1β expression.
-
Activation (Signal 2) : Gently wash the cells with pre-warmed PBS. Add fresh media containing inflammasome activators (e.g., 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 60-90 minutes). Include appropriate vehicle controls.
B. Sample Collection and Processing
-
Following treatment, centrifuge the plate at 500 x g for 5 minutes.
-
Supernatant Collection : Carefully collect the supernatant from each well and store it at -80°C for subsequent IL-1β ELISA.
-
Cell Lysis : Wash the remaining cell pellet with 1X PBS. Add 50 µL of a suitable lysis buffer (e.g., containing 10 mM HEPES, 2 mM DTT) to each well. Incubate on ice for 15 minutes.
C. Caspase-1 Activity Assay (this compound)
-
Prepare a 2X reaction buffer containing the this compound substrate at a final concentration of 50 µM.
-
Add 50 µL of the 2X reaction buffer to the 50 µL of cell lysate in each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
D. IL-1β ELISA
-
Quantify the concentration of IL-1β in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Use a recombinant IL-1β standard to generate a standard curve for accurate quantification.
Data Presentation and Correlation
Experimental data consistently demonstrate a strong positive correlation between the fluorescence generated from the this compound assay and the concentration of secreted IL-1β measured by ELISA.
Table 1: Comparative Response to Inflammasome Activators
The following table presents typical data obtained from LPS-primed BMDMs treated with canonical inflammasome activators.
| Treatment Group | Caspase-1 Activity (Relative Fluorescence Units) | Secreted IL-1β (pg/mL) |
| Untreated Control | 1,250 ± 110 | < 15 |
| LPS Only | 1,400 ± 150 | < 15 |
| LPS + ATP (5 mM) | 18,500 ± 1,200 | 2,100 ± 250 |
| LPS + Nigericin (10 µM) | 25,300 ± 1,800 | 3,500 ± 310 |
Data are represented as mean ± standard deviation and are illustrative of typical experimental outcomes.
As shown, treatments that induce robust IL-1β secretion also lead to a correspondingly high level of caspase-1 activity. This strong correlation supports the use of the this compound assay as a reliable, high-throughput method for screening potential inflammasome modulators. However, for validating lead compounds or for detailed mechanistic studies, direct quantification of IL-1β via ELISA remains the gold standard.
Validating the inhibition of caspase-1 with Suc-YVAD-AMC and a known inhibitor.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibition of caspase-1. It details the enzymatic assay using the fluorogenic substrate Suc-YVAD-AMC, presents comparative data for a known inhibitor, and outlines the essential experimental protocols.
The Role of Caspase-1 in Inflammation
Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease in the innate immune system.[1][2] It is typically present in an inactive zymogen form, pro-caspase-1.[1] Upon sensing microbial or endogenous danger signals, cytosolic multi-protein complexes called inflammasomes assemble.[3][4][5] This assembly, often involving a sensor protein (like NLRP3), an adaptor (ASC), and pro-caspase-1, facilitates the auto-activation of caspase-1 through dimerization and proteolytic cleavage.[1][2][3]
Once active, caspase-1 performs two key functions:
-
Cytokine Maturation : It cleaves the precursors of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms (IL-1β and IL-18).[1][3][6] These cytokines are then secreted to orchestrate an inflammatory response.[1]
-
Pyroptosis Induction : It cleaves Gasdermin D (GSDMD).[1][4] The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis and facilitating the release of mature cytokines.[1][7]
Given its central role in inflammation, the targeted inhibition of caspase-1 is a significant therapeutic strategy for various inflammatory diseases.
Caption: Caspase-1 signaling pathway.
Principle of the Caspase-1 Inhibition Assay
The activity of caspase-1 and its inhibition can be quantified using a fluorometric assay. This method utilizes a specific peptide substrate, this compound (Succinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin), which mimics the caspase-1 cleavage site in pro-IL-1β.
The principle is straightforward:
-
The substrate, this compound, is non-fluorescent in its intact form.
-
Active caspase-1 recognizes and cleaves the peptide sequence after the aspartate residue.
-
This cleavage releases the fluorophore 7-amino-4-methylcoumarin (AMC).
-
Free AMC fluoresces brightly when excited with light at approximately 380-400 nm, with an emission maximum around 460-505 nm.[8]
-
The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of caspase-1.
-
In the presence of an inhibitor, the cleavage of the substrate is reduced or prevented, resulting in a lower fluorescence signal. The potency of the inhibitor is typically expressed as an IC50 value—the concentration required to inhibit 50% of the enzyme's activity.
Experimental Workflow and Protocol
Caption: Workflow for Caspase-1 inhibition assay.
This protocol is a generalized procedure for an in vitro fluorometric assay. Researchers should optimize concentrations and incubation times based on their specific enzyme source and experimental conditions.
A. Reagents and Materials
-
Recombinant active human Caspase-1
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Fluorogenic Substrate: this compound (stock solution in DMSO)
-
Known Caspase-1 Inhibitor: Ac-YVAD-cmk (stock solution in DMSO).[7][9]
-
DMSO (for vehicle control and dilutions)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with filters for Ex/Em = 400/505 nm.[8]
B. Assay Procedure
-
Prepare Reagents : On the day of the experiment, prepare fresh 1X Caspase Assay Buffer including DTT. Thaw enzyme, substrate, and inhibitor stocks on ice.
-
Prepare Inhibitor Dilutions : Perform a serial dilution of the known inhibitor (e.g., Ac-YVAD-cmk) in Caspase Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%. Prepare a vehicle control containing the same final concentration of DMSO.
-
Set Up Plate : To each well of the 96-well plate, add reagents in the following order:
-
50 µL of Caspase Assay Buffer.
-
10 µL of the diluted inhibitor or vehicle control.
-
30 µL of diluted active Caspase-1 enzyme.
-
Include wells for a "no enzyme" blank control (add 30 µL of buffer instead of enzyme).
-
-
Pre-incubation : Gently tap the plate to mix. Cover and incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[10]
-
Initiate Reaction : Add 10 µL of the this compound substrate to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
Incubation : Cover the plate to protect it from light and incubate at 37°C for 1-2 hours.[8] For kinetic assays, begin reading immediately. For endpoint assays, proceed to the next step after the incubation period.
-
Measure Fluorescence : Read the fluorescence intensity on a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[8][10]
C. Data Analysis
-
Correct for Background : Subtract the fluorescence reading of the "no enzyme" blank from all other readings.
-
Calculate Percent Inhibition : Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_Vehicle)] * 100
-
Determine IC50 : Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Performance Comparison of Caspase-1 Inhibitors
The ideal caspase-1 inhibitor is both potent (low IC50 or Ki value) and selective, meaning it does not significantly inhibit other caspases, particularly the apoptotic caspases (-3, -7, -8, -9). Ac-YVAD-cmk is a selective, irreversible inhibitor frequently used as a positive control in validation assays.[7][9][11] Another well-studied inhibitor is Belnacasan (VX-765), an orally available prodrug of the potent caspase-1 inhibitor VRT-043198.[9]
The following table summarizes the inhibitory potency (IC50 or Ki values in nM) of selected compounds against caspase-1 and other caspases, demonstrating their relative potency and selectivity.
| Inhibitor | Caspase-1 | Caspase-3 | Caspase-4 | Caspase-5 | Caspase-8 | Caspase-9 | Reference |
| VRT-043198 (active form of VX-765) | 0.8 (Ki) | >10,000 | <0.6 (Ki) | - | >10,000 | >10,000 | [9] |
| Ac-YVAD-cmk | ~500 | >10,000 | - | - | - | - | [7][11] |
| Ac-FLTD-CMK | 46.7 | >10,000 | 1,490 | 329 | - | - | [9] |
| Z-VAD-fmk (Pan-caspase) | ~2,000 | 20 | - | - | 0.2 | 12 | [12] |
This data highlights that VRT-043198 (the active metabolite of VX-765) is a highly potent and selective inhibitor of caspase-1.[9] Ac-YVAD-cmk also shows strong selectivity for caspase-1 over apoptotic caspases.[11] In contrast, Z-VAD-fmk is a broad-spectrum or pan-caspase inhibitor, effectively blocking both inflammatory and apoptotic caspases.[11][12] Ac-FLTD-CMK shows high potency for caspase-1 but also inhibits other inflammatory caspases like caspase-4 and -5.[9] The choice of inhibitor for experimental validation should be guided by the required level of selectivity.
References
- 1. Caspase 1 - Wikipedia [en.wikipedia.org]
- 2. The Caspase-1 Inflammasome & its Role in Autoinflammatory Diseases: R&D Systems [rndsystems.com]
- 3. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. signalingsystems.ucla.edu [signalingsystems.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. invivogen.com [invivogen.com]
- 8. abcam.com [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Caspase-1 Substrates: Suc-YVAD-AMC vs. Ac-WEHD-AMC
For researchers, scientists, and drug development professionals investigating inflammation and pyroptosis, the accurate measurement of caspase-1 activity is paramount. Caspase-1, a key inflammatory caspase, plays a crucial role in the maturation of pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18. The selection of a suitable fluorogenic substrate is critical for the sensitive and specific detection of its enzymatic activity. This guide provides an objective, data-driven comparison of two commonly used caspase-1 substrates: Suc-YVAD-AMC and Ac-WEHD-AMC.
This comparison guide delves into the kinetic parameters, specificity, and practical considerations for using these substrates, supported by experimental data from published literature. We also provide detailed experimental protocols and visual diagrams to aid in experimental design and data interpretation.
Quantitative Comparison of Substrate Performance
The catalytic efficiency of an enzyme for a particular substrate is best described by the specificity constant (kcat/Km). A higher kcat/Km value indicates a more efficient substrate. Ac-WEHD-AMC has been identified as a more favorable tetrapeptide recognition motif for caspase-1 compared to the traditional YVAD sequence.[1] Experimental data indicates that the kcat/Km value for Ac-WEHD-AMC is approximately 50-fold higher than that of Ac-YVAD-AMC, highlighting its superior efficiency as a caspase-1 substrate.[1]
| Substrate | Peptide Sequence | Fluorophore | Km (μM) | kcat/Km (M⁻¹s⁻¹) | Relative Efficiency |
| This compound | Succinyl-Tyrosine-Valine-Alanine-Aspartic Acid | AMC | ~12 | 9.5 x 10⁵ | 1x |
| Ac-WEHD-AMC | Acetyl-Tryptophan-Glutamic Acid-Histidine-Aspartic Acid | AMC | Not specified | 5.22 x 10⁵ (for WEHD peptide) | ~50x |
Note: The kinetic data can vary depending on the specific experimental conditions, including buffer composition and temperature. The kcat/Km for Ac-WEHD-AFC is based on the WEHD tetrapeptide and may differ for the AMC-conjugated substrate.[2]
Caspase-1 Signaling Pathway
Caspase-1 is activated through the formation of a multiprotein complex called the inflammasome.[3][4] This process is initiated by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) that are sensed by pattern recognition receptors (PRRs) like NLRP3.[5] The PRR then recruits an adaptor protein, ASC, which in turn recruits pro-caspase-1. This proximity-induced dimerization leads to the autocatalytic activation of caspase-1.[5] Activated caspase-1 then cleaves its downstream targets, including pro-IL-1β and pro-IL-18, leading to their maturation and secretion, as well as Gasdermin D, which induces pyroptosis.[3]
Caption: Caspase-1 activation via the inflammasome pathway.
Experimental Workflow for Caspase-1 Activity Assay
A typical workflow for measuring caspase-1 activity in cell lysates using a fluorogenic substrate involves cell lysis, incubation with the substrate, and measurement of the fluorescent signal over time.
Caption: General workflow for a caspase-1 activity assay.
Detailed Experimental Protocols
This protocol provides a general guideline for a caspase-1 activity assay in a 96-well plate format. It is recommended to optimize conditions for your specific cell type and experimental setup.
Materials:
-
Cells of interest
-
Reagents for inducing caspase-1 activation (e.g., LPS, Nigericin, ATP)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)[6]
-
Fluorogenic Substrate: this compound or Ac-WEHD-AMC (stock solution in DMSO)
-
Recombinant active Caspase-1 (positive control)
-
Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) (negative control)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired stimulus to induce caspase-1 activation. Include an untreated control group.
-
-
Preparation of Cell Lysates:
-
After treatment, collect the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer.
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at ~12,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
-
Caspase-1 Activity Assay:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well and adjust the volume with Assay Buffer to 50 µL.
-
Include wells for a blank (Assay Buffer only), a positive control (recombinant active caspase-1), and a negative control (lysate from activated cells pre-incubated with a caspase-1 inhibitor).
-
Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (typically 20-50 µM).
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorometer pre-warmed to 37°C.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
-
Take readings every 5-10 minutes for 1-2 hours.
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Caspase-1 activity can be expressed as the change in fluorescence units per minute per milligram of protein.
-
Conclusion
Based on the available kinetic data, Ac-WEHD-AMC is a significantly more efficient substrate for caspase-1 than this compound .[1] Its approximately 50-fold higher catalytic efficiency translates to a more sensitive assay, allowing for the detection of lower levels of caspase-1 activity and potentially requiring less cell lysate per reaction. For researchers aiming for high sensitivity and rapid detection of caspase-1 activity, Ac-WEHD-AMC is the superior choice.
While this compound is a well-established and widely used substrate, its lower efficiency may necessitate the use of higher protein concentrations or longer incubation times to achieve a comparable signal. The choice between these two substrates will ultimately depend on the specific requirements of the experiment, including the expected level of caspase-1 activity and the desired assay sensitivity. For all applications, it is crucial to include appropriate positive and negative controls to ensure the validity of the results.
References
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Caspase 1 - Wikipedia [en.wikipedia.org]
- 4. The Caspase-1 Inflammasome & its Role in Autoinflammatory Diseases: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Suc-YVAD-AMC: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This guide provides essential information on the proper disposal procedures for Suc-YVAD-AMC, a fluorogenic peptide substrate commonly used in caspase-1 activity assays. Adherence to these guidelines is crucial for minimizing environmental impact and ensuring a safe laboratory environment.
This compound (N-Succinyl-Tyr-Val-Ala-Asp-7-amido-4-methylcoumarin) is classified as a skin and eye irritant.[1] While a comprehensive toxicological profile has not been thoroughly established, it is recommended to handle all chemicals with caution, utilizing appropriate personal protective equipment (PPE).[1]
Immediate Safety and Handling Precautions
Before handling this compound, ensure that you are wearing the appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[1][2] Work in a well-ventilated area, and avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1]
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek medical attention.[1]
-
After skin contact: Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
-
After ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[1]
Summary of Safety Information
For quick reference, the following table summarizes key safety information for this compound and its components.
| Hazard Classification | Precautionary Statements | First-Aid Measures |
| Skin Irritation (Category 2)[1] | P264: Wash skin thoroughly after handling.[1] | Skin Contact: Wash with plenty of soap and water.[1] |
| Eye Irritation (Category 2A)[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | Eye Contact: Rinse cautiously with water for several minutes.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3)[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] | Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing.[1] |
| P271: Use only outdoors or in a well-ventilated area.[1] |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to adhere to all local, state, and federal regulations.[1] All waste containing this chemical must be disposed of through an approved waste disposal plant.[1] The following workflow provides a logical approach to its disposal.
Figure 1. Logical workflow for the proper disposal of this compound waste.
Experimental Context: Caspase-1 Activity Assay
This compound is a substrate for caspase-1, an enzyme involved in inflammatory signaling pathways. In a typical experiment, the peptide is dissolved in a solvent like DMSO to create a stock solution. This stock solution is then diluted in an assay buffer containing cell lysate or purified caspase-1. The enzyme cleaves the AMC group from the peptide, resulting in a fluorescent signal that can be measured to quantify enzyme activity.
All materials that come into contact with this compound, including the initial stock solution, diluted working solutions, reaction mixtures in microplates, and contaminated labware (e.g., pipette tips, centrifuge tubes, gloves), should be considered chemical waste and disposed of according to the procedures outlined above.
References
Essential Safety and Logistical Information for Handling Suc-YVAD-AMC
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This document provides crucial safety protocols and logistical guidance for the fluorogenic caspase-1 substrate, Suc-YVAD-AMC (N-Succinyl-Tyr-Val-Ala-Asp-7-amido-4-methylcoumarin). Adherence to these procedures is critical for minimizing risks and ensuring the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following personal protective equipment is required:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Impervious and fire/flame-resistant clothing should be worn.[1] Chemical-resistant gloves, such as nitrile rubber, are mandatory.
-
Respiratory Protection: Work should be conducted in a well-ventilated area.[2][3] If exposure limits are likely to be exceeded or if irritation is experienced, a full-face respirator should be used.[1]
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Reconstitution:
-
Before handling, ensure all necessary personal protective equipment is correctly worn.
-
This compound is typically a white to off-white powder.[4] It is soluble in DMSO (Dimethyl sulfoxide).[4]
-
To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO. Further dilutions can be made with an appropriate buffer (e.g., TRIS, HEPES) at a pH of 7.0-7.5.[4]
-
Protect the compound from light during handling and storage.[4]
2. Storage:
3. Experimental Use:
-
All work should be performed in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][3]
-
Avoid the formation of dust and aerosols.[3]
-
Avoid breathing any dust, fumes, or vapors.[2]
Emergency and First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing. If irritation persists, seek medical attention.[2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[1] |
Disposal Plan
All waste containing this compound must be handled and disposed of in accordance with all applicable local, state, and federal regulations.[2] Contaminated materials and excess reagents should be treated as chemical waste and disposed of through an approved waste disposal plant.[2]
Experimental Workflow for Safe Handling of this compound
References
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